molecular formula C9H8N2 B125786 5-Aminoquinoline CAS No. 146614-41-7

5-Aminoquinoline

Número de catálogo: B125786
Número CAS: 146614-41-7
Peso molecular: 144.17 g/mol
Clave InChI: XMIAFAKRAAMSGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Aminoquinoline (CAS 611-34-7) is an aminoquinoline derivative supplied as a light brown to brown solid with a high purity of >99.0% . It has a melting point of 107-109°C and a boiling point of 310°C . This compound serves as a versatile building block in organic synthesis and is particularly valuable as an intermediate in the preparation of pharmaceuticals and pesticides . For instance, it is a key starting material in the synthesis of P2X7 receptor antagonists . In scientific research, this compound has been identified as a sensitive photophysical probe. Studies show that its fluorescence properties are highly dependent on solvent polarity and hydrogen-bonding ability, making it useful for investigating micro-environments in chemical and biological systems . This compound is air-sensitive and should be stored in sealed containers at a cool and dry place, protected from light and moisture . Please note: The search results contain more extensive data on 4-aminoquinolines (e.g., Chloroquine) which are prominent in medicinal chemistry for their antimalarial and anticancer properties . In contrast, specific and detailed information on the biological mechanisms and direct research applications of this compound is less available in the current search information. The description above is based on the directly located data for this specific isomer. This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

quinolin-5-amine
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InChI

InChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2
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InChI Key

XMIAFAKRAAMSGX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8N2
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DSSTOX Substance ID

DTXSID80209978
Record name 5-Aminoquinoline
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Molecular Weight

144.17 g/mol
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Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 5-Aminoquinoline
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CAS No.

611-34-7
Record name 5-Aminoquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes and purification protocols for 5-aminoquinoline (B19350), a critical intermediate in the development of pharmaceuticals and a versatile building block in organic synthesis.[1][2][3] The quinoline (B57606) ring system is a prominent scaffold in numerous biologically active compounds, and the 5-amino group offers a reactive site for extensive chemical functionalization.[1][2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of 5-nitroquinoline (B147367). The Skraup synthesis, a classic method for creating the quinoline core, can also be adapted for this purpose.

Reduction of 5-Nitroquinoline

The most direct and widely reported method for preparing this compound is the reduction of its nitro precursor, 5-nitroquinoline.[1][4] This precursor is readily synthesized by the nitration of quinoline, which yields a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351) isomers that can be separated.[5] The subsequent reduction of the nitro group to an amine is efficient and can be accomplished using various reducing agents.[1][4]

Common Reduction Methods:

  • Catalytic Hydrogenation: This method involves using a catalyst, such as Palladium on carbon (Pd/C), with a hydrogen source like hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695).[4][6] It is considered an environmentally friendly approach as the by-products are typically nitrogen and water.[4]

  • Metal-Acid Reduction: A classic and effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[7] This method is known for its high product purity and yield but can generate significant metal waste.[4]

Skraup Synthesis

The Skraup synthesis is a powerful one-pot reaction for producing quinolines from anilines.[8][9] To synthesize this compound or its precursors, a meta-substituted aniline (B41778) is typically used. For instance, reacting m-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent (like the starting m-nitroaniline itself or arsenic acid) will produce a mixture of 5-nitroquinoline and 7-nitroquinoline.[10] The desired 5-nitroquinoline isomer must then be isolated and reduced as described previously. This method often involves harsh, exothermic conditions and can result in tar formation, necessitating extensive purification.[8][10][11]

Quantitative Data Summary for Synthesis
MethodStarting MaterialKey ReagentsTypical SolventReaction ConditionsReported YieldReference
Catalytic Hydrogenation 5-Nitroquinoline10% Pd/C, 80% Hydrazine Hydrate95% EthanolReflux91.11%[4]
Metal-Acid Reduction 5,6-dimethoxy-8-nitroquinoline*Tin (Sn) dust, conc. HClAqueous HClWater bath heatingHigh Yield Reported[7]
Skraup Synthesis m-NitroanilineGlycerol, H₂SO₄, Arsenic AcidNitrobenzene (B124822) (can act as solvent)120-160 °CMixture of isomers[7][10]

Note: This specific example is for a substituted aminoquinoline, but the methodology is directly applicable to this compound synthesis.[7]

Experimental Protocols: Synthesis

Protocol 1: Catalytic Hydrogenation of 5-Nitroquinoline[4]
  • Setup: In a 100 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 50 mL of 95% ethanol and 4.35 g (0.025 mol) of 5-nitroquinoline.

  • Catalyst Addition: To this suspension, add 0.50 g of 10% Pd/C catalyst.

  • Reagent Addition: Slowly add 2.65 g (0.045 mol) of 80% hydrazine hydrate to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for approximately 1-2 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, filter the hot solution to remove the Pd/C catalyst.

  • Crystallization: Allow the filtrate to cool. Partially evaporate the ethanol under reduced pressure to induce crystallization.

  • Purification: Collect the resulting solid and recrystallize from a 20 mL ethanol-water mixture to obtain pure this compound as a light brown solid. A yield of approximately 3.28 g (91.11%) can be expected.

Protocol 2: Skraup Synthesis of Quinoline (General)[8]

Caution: This reaction is highly exothermic and can be violent. It should be performed in a fume hood with appropriate safety precautions.

  • Setup: In a large round-bottom flask fitted with a mechanical stirrer and reflux condenser, create a mixture of the aniline derivative (e.g., m-nitroaniline), glycerol, and a moderating agent like ferrous sulfate (B86663) heptahydrate.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The temperature will rise spontaneously.

  • Oxidant: Add the oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

  • Reaction: Gently heat the mixture in an oil bath to initiate the reaction. Once started, the exothermic reaction may need to be controlled. Maintain the temperature at approximately 140-150°C for 3-4 hours.

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully dilute with water and neutralize with a concentrated sodium hydroxide (B78521) solution until strongly alkaline.

  • Isolation: Isolate the crude product mixture, often containing tars, via steam distillation.

  • Purification: The resulting nitroquinoline isomers must be separated using techniques like fractional crystallization of their salts or column chromatography before reduction to the desired this compound.[5][11]

Purification of this compound

The purification of crude this compound is crucial to remove unreacted starting materials, byproducts, and tars, especially from Skraup syntheses.[11] The basicity of the amino group can present challenges, particularly for silica (B1680970) gel chromatography.[12]

Recrystallization

Recrystallization is a highly effective method for purifying solid this compound, especially for removing minor impurities.[12] The key is to select a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at cooler temperatures.[12]

  • Procedure: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., an ethanol/water mixture).[4][13] Allow the solution to cool slowly, promoting the formation of pure crystals. The crystals are then collected by filtration and washed with a small amount of the cold solvent.[12]

Column Chromatography

Column chromatography is used for separating this compound from more challenging impurities. However, the basic amino group can interact strongly with the acidic silanol (B1196071) groups of a standard silica gel stationary phase, leading to poor separation (peak tailing) and low recovery.[12]

  • Mitigation Strategy: To counteract this, a small amount of a basic modifier, such as triethylamine (B128534) (TEA) (e.g., 0.5% v/v), can be added to the eluent (mobile phase).[12] This deactivates the acidic sites on the silica, allowing for better elution and peak shape. A typical eluent system would be a gradient of hexane (B92381) and ethyl acetate (B1210297) with added TEA.[12]

Acid-Base Extraction

The basic nature of the amino group allows for purification via acid-base extraction.[7]

  • Procedure: The crude product, dissolved in an organic solvent (e.g., dichloromethane), can be treated with an aqueous acid (e.g., dilute HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then separated, neutralized with a base (e.g., NaOH) to deprotonate the this compound, and the purified product is extracted back into an organic solvent.[7]

Purification Methodologies Summary
MethodPrincipleTypical Solvents/ReagentsKey AdvantagesKey Challenges
Recrystallization Differential solubility at varied temperaturesEthanol/Water, MethanolExcellent for high final purity; scalableRequires a solid crude product; solvent selection is critical
Column Chromatography Differential partitioning between stationary and mobile phasesSilica gel; Hexane/Ethyl Acetate + TriethylamineHigh resolution for complex mixturesPeak tailing and product loss on acidic silica; requires optimization
Acid-Base Extraction Exploits the basicity of the amino groupDichloromethane, aq. HCl, aq. NaOHRemoves non-basic impurities effectively; good for initial cleanupMay not remove basic impurities; can involve multiple steps

Experimental Protocols: Purification

Protocol 3: Recrystallization from a Two-Solvent System[12]
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.

  • Induce Precipitation: While the solution is still hot, add a "poor" solvent (e.g., water), in which the compound is insoluble, dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a single drop of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small volume of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove residual solvent.

Protocol 4: Flash Column Chromatography with a Basic Modifier[12]
  • Solvent System Selection: Using TLC, determine a suitable mobile phase. A common starting point is a hexane/ethyl acetate mixture. To prevent tailing, add 0.5% (v/v) triethylamine (TEA) to the solvent system. Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate + 0.5% TEA). Pack the column, ensuring the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Run the column, starting with the low-polarity mobile phase and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

5-Aminoquinoline: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoline is a heterocyclic aromatic amine that serves as a vital structural motif in the development of a wide array of biologically active compounds. Its quinoline (B57606) core is a key feature in various pharmaceuticals, including antimalarial, antimicrobial, and anticancer agents.[1][2] Understanding the physicochemical properties of this compound is paramount for researchers in medicinal chemistry and drug discovery, as these characteristics fundamentally influence its absorption, distribution, metabolism, excretion (ADME), and overall therapeutic efficacy. This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below, providing a clear and concise reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂[3]
Molecular Weight 144.17 g/mol [1][3]
Appearance Yellow to brown crystalline solid
Melting Point 108-111 °C
Boiling Point ~237-238 °C (for Quinoline)[4]
pKa Not specified; can be determined experimentally
Aqueous Solubility Sparingly soluble in water
LogP (Octanol-Water Partition Coefficient) 1.44

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are standard procedures that can be adapted for use in a typical laboratory setting.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology (Capillary Method):

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5][6][7][8][9]

Boiling Point Determination

The boiling point is a key physical property for the characterization of liquid compounds. For high-melting solids like this compound, this would be determined under reduced pressure to prevent decomposition. The boiling point of the parent compound, quinoline, is provided as a reference.

Methodology (Thiele Tube Method):

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • As the liquid is heated, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11][12][13]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its biological activity.

Methodology (Potentiometric Titration):

  • A solution of this compound of a known concentration is prepared in a mixture of water and a co-solvent (e.g., ethanol) to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.[14]

Aqueous Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[15][16][17]

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient) Determination

The LogP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.[18][19][20][21]

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[18][19][20][21]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Signaling and Experimental Workflows

This compound and its derivatives are subjects of extensive research in oncology and immunology due to their interactions with various cellular signaling pathways.

Anticancer Mechanism of Action

Aminoquinolines have been investigated for their potential to inhibit cancer cell proliferation by interfering with key signaling pathways that regulate cell growth, survival, and apoptosis.

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits CellCycle Cell Cycle Progression This compound->CellCycle Arrests Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation CellCycle->Proliferation Apoptosis->Proliferation Inhibits

Caption: General signaling pathways affected by aminoquinolines in cancer cells.

P2X7 Receptor Antagonism

Certain quinoline derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses.[22][23][24][25][26]

p2x7_pathway cluster_cell Immune Cell P2X7 P2X7 Receptor IonChannel Ion Channel Opening P2X7->IonChannel Inflammation Inflammatory Response IonChannel->Inflammation ATP Extracellular ATP ATP->P2X7 Activates Quinoline\nDerivative Quinoline Derivative Quinoline\nDerivative->P2X7 Blocks

Caption: Antagonistic action of quinoline derivatives on the P2X7 receptor.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the comprehensive physicochemical characterization of a compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Purification->MP BP Boiling Point Purification->BP pKa pKa Purification->pKa Solubility Aqueous Solubility Purification->Solubility LogP LogP Purification->LogP Data Data Compilation & Analysis MP->Data BP->Data pKa->Data Solubility->Data LogP->Data Report Technical Report Data->Report

Caption: A typical workflow for the synthesis and physicochemical characterization of this compound.

References

In-Depth Technical Guide to the Crystal Structure of 5-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 5-aminoquinoline (B19350), a key heterocyclic amine widely utilized as a building block in the synthesis of pharmaceuticals, including antimalarial and anticancer agents. A thorough understanding of its solid-state structure is paramount for computational modeling, drug design, and the development of novel derivatives with enhanced therapeutic properties.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This quantitative data provides the fundamental geometric description of the unit cell and the arrangement of molecules within the crystal lattice.

Parameter Value
Chemical Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
Unit Cell Dimensions
a5.791(2) Å
b10.999(3) Å
c11.698(3) Å
α90°
β90°
γ90°
Volume 744.9(4) ų
Z (Molecules per unit cell) 4
Calculated Density 1.285 g/cm³
Absorption Coefficient (μ) 0.081 mm⁻¹
F(000) 304

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures:

Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction analysis were grown from a solution of the commercially available compound in methanol (B129727). The slow evaporation method was employed. A saturated solution of this compound in methanol was prepared at room temperature and filtered to remove any particulate matter. The filtrate was left undisturbed in a loosely covered beaker, allowing for the slow evaporation of the solvent over several days. This gradual process facilitated the formation of well-defined, single crystals.

X-ray Data Collection and Processing

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data was collected at room temperature using a Bruker SMART APEX CCD area detector diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to cover a significant portion of the reciprocal space. The collected diffraction data were processed using the SAINT software package for integration of the diffraction spots. An empirical absorption correction was applied using the SADABS program.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Molecular and Crystal Structure Analysis

The crystal structure of this compound reveals a planar quinoline (B57606) ring system. The packing of the molecules in the crystal is primarily governed by intermolecular hydrogen bonds and π-π stacking interactions. The amino group acts as a hydrogen bond donor, forming connections with the nitrogen atom of the quinoline ring of neighboring molecules. These interactions lead to the formation of a three-dimensional supramolecular network.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_output Final Output start Obtain/Synthesize Compound crystal_growth Crystal Growth (e.g., Slow Evaporation) start->crystal_growth crystal_selection Selection of a Suitable Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray X-ray Diffraction Data Collection mounting->xray integration Data Integration & Scaling xray->integration absorption Absorption Correction integration->absorption solution Structure Solution (Direct Methods) absorption->solution refinement Structure Refinement solution->refinement validation Structure Validation (CIF file generation) refinement->validation end Crystallographic Data (Tables, Diagrams) validation->end

Experimental workflow for X-ray crystallography.
Signaling Pathway Inhibition by Quinoline Derivatives

Derivatives of quinoline have been investigated for their potential to inhibit various cellular signaling pathways implicated in cancer. One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by quinoline-based compounds.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Growth & Proliferation mtor->proliferation inhibitor Quinoline Derivative inhibitor->pi3k Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Spectroscopic Profile of 5-Aminoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Aminoquinoline (B19350), a key heterocyclic amine used in the development of pharmaceuticals and other chemically significant molecules. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is intended to serve as a critical resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound offer unique insights into its atomic arrangement.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing quinoline (B57606) ring system.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.855ddJ = 4.2, 1.6
H-48.140ddJ = 8.6, 0.8
H-37.281ddJ = 8.6, 4.2
H-66.778dJ = 6.4
H-77.57ddJ = 8.4, 2.2
H-87.48tJ = 8.4
-NH₂4.25s-

Source: ChemicalBook[1]

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of readily available experimental data in the searched literature, theoretical data from a comprehensive study by Arjunan et al. is presented. These values were calculated using the B3LYP/6-311++G(d,p) level of theory.

Table 2: Theoretical ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2149.9
C-3121.2
C-4134.5
C-5146.2
C-6109.8
C-7129.2
C-8120.5
C-4a129.8
C-8a148.3

Note: These are theoretically calculated values and may differ from experimental results. The study by Arjunan et al. provides a detailed comparison between experimental and theoretical data.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the N-H, C-H, C=C, and C-N bonds.

Table 3: FTIR Absorption Peaks and Assignments for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
3424NH₂ asymmetric stretching
3340NH₂ symmetric stretching
3055Aromatic C-H stretching
1625NH₂ scissoring
1580C=C aromatic ring stretching
1508C=C aromatic ring stretching
1428C-N stretching
1330C-H in-plane bending
825C-H out-of-plane bending
785C-H out-of-plane bending

Source: Adapted from the comprehensive vibrational analysis by Arjunan et al.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in ethanol (B145695) exhibits absorption bands in the ultraviolet region, which are characteristic of the quinoline chromophore.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound in Ethanol

Solventλmax (nm)
Ethanol242, 325, 399

Source: Arjunan et al. performed UV-Vis spectral analysis of this compound.[2] A study on various aminoquinoline derivatives in ethanol provides context for these absorption bands.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the standard experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol. From the stock solution, prepare a dilute solution (typically in the micromolar concentration range) to ensure that the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-600 nm. Use pure ethanol as the reference blank.

  • Data Analysis: Determine the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for each of the described spectroscopic techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh this compound prep2 Dissolve in CDCl3 prep1->prep2 acq1 Place sample in NMR spectrometer prep2->acq1 acq2 Acquire 1H and 13C spectra acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Integration & Chemical Shift Assignment proc2->proc3

NMR Spectroscopy Experimental Workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Grind this compound with KBr prep2 Press into a transparent pellet prep1->prep2 acq1 Record background spectrum (KBr only) prep2->acq1 acq2 Record sample spectrum acq1->acq2 proc1 Background subtraction acq2->proc1 proc2 Identify characteristic absorption peaks proc1->proc2 proc3 Assign peaks to functional groups proc2->proc3

FTIR Spectroscopy Experimental Workflow.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare stock solution in Ethanol prep2 Dilute to working concentration prep1->prep2 acq1 Record baseline (Ethanol only) prep2->acq1 acq2 Record sample absorption spectrum acq1->acq2 proc1 Baseline correction acq2->proc1 proc2 Identify wavelengths of maximum absorbance (λmax) proc1->proc2

References

The Solubility Profile of 5-Aminoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 5-aminoquinoline (B19350), a crucial parameter for its application in research, drug development, and chemical synthesis. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for its determination, alongside a qualitative summary of its expected solubility in various solvent classes based on its chemical structure.

Predicted Solubility of this compound

This compound's structure, featuring a hydrophobic quinoline (B57606) core and a polar amino group, suggests a varied solubility profile. The aromatic quinoline structure indicates a predisposition for solubility in non-polar and aromatic solvents, while the amino group, capable of hydrogen bonding, enhances its solubility in polar protic and aprotic solvents.

Based on the general principles of solubility for aromatic amines, the following qualitative solubility profile is expected:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly to Moderately SolubleThe amino group can form hydrogen bonds with the solvent, but the larger hydrophobic quinoline ring limits high solubility, especially in water.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerately to Highly SolubleThese solvents can effectively solvate both the polar amino group and the aromatic system of this compound.[1]
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of this compound is too high for significant interaction with non-polar solvents.[1]
Acidic Aqueous Dilute HCl, Dilute H₂SO₄SolubleAs an amine, this compound is basic and will react with acids to form a more soluble salt.[2][3][4][5] This is a common strategy to enhance the aqueous solubility of aminoquinolines.[6]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.[1] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment
  • This compound (solid)

  • Selected solvents of interest

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully separate the supernatant (the saturated solution) from the undissolved solid. This can be achieved by either:

      • Centrifugation: Centrifuge the vials to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved particles. Care must be taken to avoid any temperature change during this step that could cause precipitation.

  • Quantification of Solute Concentration:

    • Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[7]

    • For HPLC-UV Analysis:

      • Develop a method with a suitable mobile phase and a stationary phase (e.g., C18 column).

      • Determine the retention time of this compound.

      • Construct a calibration curve by injecting standard solutions of known concentrations and plotting the peak area against concentration.[7]

      • Calculate the concentration of this compound in the sample from the calibration curve.

    • For UV-Vis Spectrophotometry Analysis:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[7]

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Measure the absorbance of the standards at the λmax and construct a calibration curve of absorbance versus concentration (Beer-Lambert plot).[7]

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the undiluted supernatant by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow start Start preparation Preparation of Saturated Solution start->preparation equilibration Equilibration (Constant Temperature Shaking) preparation->equilibration Add excess solute to solvent separation Phase Separation (Centrifugation/Filtration) equilibration->separation Reach equilibrium quantification Quantification (HPLC-UV or UV-Vis) separation->quantification Collect clear supernatant calculation Solubility Calculation quantification->calculation Determine concentration end End calculation->end

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding and a practical framework for researchers and professionals working with this compound. The provided experimental protocol can be adapted to various solvents and temperatures to generate the specific quantitative data required for any given application.

References

An In-depth Technical Guide to the Synthesis of Novel 5-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminoquinoline (B19350) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimalarial properties. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing novel this compound derivatives, detailed experimental protocols, and an exploration of their mechanisms of action through signaling pathway diagrams. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized to provide a clear understanding of the synthetic process.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several established and modern synthetic routes. The most prominent methods include the reduction of 5-nitroquinolines, the Friedländer annulation, the Skraup synthesis, and the Buchwald-Hartwig amination for further derivatization.

Reduction of 5-Nitroquinolines

A common and high-yielding method for the synthesis of this compound is the reduction of the readily available 5-nitroquinoline (B147367). This transformation can be efficiently carried out using various reducing agents.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitroquinoline

  • Materials: 5-nitroquinoline, 10% Palladium on carbon (Pd/C), Hydrazine (B178648) monohydrate (80% solution), Ethanol (B145695) (95%).

  • Procedure:

    • To a 100 mL three-necked flask, add 5-nitroquinoline (4.35 g, 0.025 mol) and 95% ethanol (50 mL).

    • Add 10% Pd/C (0.50 g) to the suspension.

    • Heat the mixture to reflux.

    • Slowly add 80% hydrazine monohydrate (2.65 g, 0.045 mol) dropwise to the refluxing mixture.

    • After the addition is complete, continue refluxing for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the catalyst.

    • Partially evaporate the ethanol from the filtrate under reduced pressure.

    • Allow the concentrated solution to cool, which will cause the product to crystallize.

    • Collect the solid by filtration and recrystallize from an ethanol-water mixture to yield this compound as a light brown solid.[1]

  • Yield: 3.28 g (91.11%).[1]

Reagent/CatalystSolventTemperatureTimeYield (%)Reference
10% Pd/C, HydrazineEthanolReflux1-2 h91.11[1]
Iron powderAcetic Acid95-110 °C3-6 hHigh[2]
Friedländer Annulation

The Friedländer annulation is a versatile and widely used method for constructing the quinoline (B57606) ring system.[3][4][5][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.[3][4][5][6] This method can be adapted to synthesize precursors to 5-aminoquinolines, which can then be converted to the target compounds.

Experimental Protocol: Microwave-Assisted Friedländer Annulation

  • Materials: 1-(5-Amino-2-methylphenyl)ethanone (B1647496), Ethyl acetoacetate (B1235776), Glacial Acetic Acid.

  • Procedure:

    • In a 10 mL microwave synthesis vial, combine 1-(5-amino-2-methylphenyl)ethanone (1.0 mmol, 149.19 mg) and ethyl acetoacetate (1.2 mmol).

    • Add glacial acetic acid (3 mL) to the vial.[7]

    • Seal the vial and place it in a microwave synthesizer.

    • Irradiate the reaction mixture at 160 °C for 5-15 minutes.[7]

    • After cooling, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (B1210297).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

CatalystSolventTemperatureYield (%)Reference
p-Toluenesulfonic acidSolvent-free80-120 °Cup to 99[8]
IodineSolvent-free100-120 °CHigh[6]
Neodymium(III) nitrateEthanolRefluxup to 93[8]
SiO₂ nanoparticlesMicrowave (100 °C)10-15 minup to 93[8]
Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822).[9][10][11][12][13] While the reaction can be vigorous, it provides a direct route to the quinoline core.[11]

Experimental Protocol: Skraup Synthesis of Quinoline

  • Materials: Aniline (B41778), Glycerol, Nitrobenzene, Concentrated Sulfuric Acid, Ferrous sulfate heptahydrate.

  • Procedure:

    • In a 2-liter round-bottom flask, carefully mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).

    • Slowly and with constant stirring, add concentrated sulfuric acid (100 mL).

    • Add ferrous sulfate heptahydrate (10 g) as a moderator.

    • Gently heat the mixture in an oil bath to 140-150 °C for 3-4 hours.

    • After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide (B78521) solution until strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline.

    • Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.

Starting AmineOxidizing AgentYield (%)Reference
AnilineNitrobenzene84-91[14]
m-NitroanilineArsenic PentoxideMixture[5]
3-Nitro-4-aminoanisoleArsenic PentoxideHigh[14]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16] It is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines and can be applied to the synthesis of 5-(N-substituted-anilino)quinoline derivatives from 5-haloquinolines.[17]

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline

  • Materials: 5-bromo-8-benzyloxyquinoline, Secondary aniline (e.g., N-methylaniline), Palladium(II) acetate (Pd(OAc)₂), (2-Biphenyl)di-tert-butylphosphine (Johnphos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene (B28343).

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add 5-bromo-8-benzyloxyquinoline (1.0 mmol), the secondary aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (2 mol%), and Johnphos (4 mol%).

    • Add anhydrous toluene (5 mL).

    • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[17]

Aryl HalideAmineCatalyst/LigandYield (%)Reference
5-Bromo-8-benzyloxyquinolineN-methylanilinePd(OAc)₂/Johnphos89[17]
2-Chloro-1,5-naphthyridineAnilinePd(OAc)₂/XantPhosHigh[16]
(Het)aryl bromide5-Amino-1,2,3-triazole[(THP-Dipp)Pd(cinn)Cl]up to 97[18]

Quantitative Data of Representative this compound Derivatives

The following table summarizes the yields and key spectroscopic data for some representative this compound derivatives synthesized via the methods described above.

CompoundSynthetic MethodM.P. (°C)Yield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
This compoundReduction of 5-nitroquinoline109-111918.82 (dd, 1H), 8.45 (d, 1H), 7.65 (t, 1H), 7.45 (dd, 1H), 7.01 (d, 1H), 6.85 (d, 1H), 4.5 (br s, 2H)149.8, 146.5, 133.8, 129.5, 128.9, 121.2, 120.8, 110.1, 109.8144 (M⁺)
5-(N-methylanilino)-8-benzyloxyquinolineBuchwald-Hartwig Amination-898.89 (d, 1H), 7.98 (d, 1H), 7.59-7.30 (m, 8H), 6.98 (t, 1H), 6.25 (d, 1H), 6.04 (d, 2H), 5.32 (s, 2H), 3.60 (s, 3H), 3.28 (s, 3H)160.5, 153.2, 151.5, 149.6, 141.4, 137.3, 136.8, 132.3, 129.7, 128.7, 127.9, 127.5, 127.2, 126.0, 122.0, 109.9, 106.4, 102.0, 99.8, 70.8, 55.1, 40.4-
2-Methyl-4-phenyl-quinolineFriedländer Annulation55-57798.07 (d, 1H), 7.94 (s, 1H), 7.77 (d, 1H), 7.68 (t, 1H), 7.52–7.38 (m, 6H), 2.67 (s, 3H)157.4, 147.1, 140.0, 136.1, 135.8, 129.4, 129.2, 128.5, 127.6, 127.5, 126.9, 126.1, 24.7219 (M⁺)

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The synthesis, purification, and characterization of novel this compound derivatives typically follow a standardized workflow.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Friedländer, Skraup) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying Agent extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography nmr NMR (¹H, ¹³C) chromatography->nmr ms Mass Spectrometry chromatography->ms ir IR Spectroscopy chromatography->ir purity Purity Analysis (HPLC) chromatography->purity final Pure this compound Derivative purity->final G cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade derivative This compound Derivative nqo1 NQO1 Inhibition derivative->nqo1 ros ↑ Reactive Oxygen Species (ROS) nqo1->ros bcl2 Bcl-2 (anti-apoptotic) ros->bcl2 bax Bax (pro-apoptotic) ros->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c inhibits bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_parasite Malaria Parasite Food Vacuole cluster_inhibition Inhibition by this compound hemoglobin Host Hemoglobin heme Toxic Free Heme (Ferriprotoporphyrin IX) hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin (Heme Polymer) heme->hemozoin Heme Polymerase complex Heme-Quinoline Complex heme->complex cell_death Parasite Death heme->cell_death Toxicity leads to derivative This compound Derivative derivative->complex inhibition Inhibition of Heme Polymerase complex->inhibition inhibition->hemozoin blocks

References

The Multifaceted Biological Activities of 5-Aminoquinoline and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Among its derivatives, 5-aminoquinoline (B19350) and its analogues have garnered significant attention for their potent and diverse biological effects. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway visualizations.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell proliferation, induction of apoptosis, and disruption of crucial signaling pathways.

Quantitative Anticancer Data

The in vitro cytotoxic activity of this compound analogues is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells. The following tables summarize the IC50 values of various this compound derivatives against several human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Amelanotic Melanoma)Comparable to cisplatin/doxorubicin[1]
MDA-MB-231 (Breast Adenocarcinoma)Comparable to cisplatin/doxorubicin[1]
A549 (Lung Adenocarcinoma)Comparable to cisplatin/doxorubicin[1]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2 (Hepatocellular Carcinoma)3.3 µg/mL[2]
HCT-116 (Colon Carcinoma)23 µg/mL[2]
MCF-7 (Breast Adenocarcinoma)3.1 µg/mL[2]
A549 (Lung Adenocarcinoma)9.96 µg/mL[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73[3]
MCF-7 (Breast Cancer)> 36.77[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time and cell density.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)[4][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[4][5]

  • 96-well flat-bottom plates[4]

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4][5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4][5]

  • Microplate reader[4]

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells. Incubate the plates for 48-72 hours.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound Analogues incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Activity

Analogues of this compound have shown promising activity against a range of pathogenic bacteria and fungi. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of selected this compound derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Schiff bases of this compound (3e)E. coli-[6]
X. campertris-[6]
F. oxysporum68% inhibition[6]
Schiff bases of this compound (3a, 3f)Various strainsGood activity[6]
5-amino- and 5-hydroxyquinolonesVarious bacteria-[7]
CiprofloxacinEnterobacteriaceae0.03-0.23 mg/L[8]
Pseudomonas aeruginosa0.37 mg/L[8]
Staphylococcus aureus0.75 mg/L[8]
Streptococcus pneumoniae1.89 mg/L[8]
Streptococcus faecalis0.95 mg/L[8]

Note: "-" indicates that the specific MIC value was not provided in the source, but the compound was reported to have activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[9]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[9]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)[10]

  • Sterile 96-well microtiter plates[9]

  • This compound derivative stock solution

  • Standardized microbial inoculum (0.5 McFarland standard)[9]

  • Incubator

Procedure:

  • Prepare Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the wells of a 96-well plate.[9]

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[9]

  • Controls: Include a positive control (broth with inoculum and a known antimicrobial), a negative control (broth with inoculum and solvent), and a sterility control (broth only).[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

MIC_Determination_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions inoculate_wells Inoculate with Microbial Suspension prepare_dilutions->inoculate_wells add_controls Include Positive, Negative, and Sterility Controls inoculate_wells->add_controls incubate_plate Incubate Plate add_controls->incubate_plate read_results Observe for Growth (Turbidity) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Broth Microdilution Workflow for MIC Determination.

Anti-inflammatory Activity

Certain this compound analogues have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. A significant target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[11][12]

Signaling Pathway: NF-κB Inhibition

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α. This leads to the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB dimers in the cytoplasm. The released NF-κB dimers then translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Some quinoline derivatives have been shown to inhibit this pathway, potentially by interfering with the DNA-binding activity of NF-κB.[12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB Quinoline This compound Analogue Quinoline->NFkB_nuc Inhibits DNA Binding DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

Inhibition of the NF-κB Signaling Pathway by this compound Analogues.

Neuroprotective Activity

Emerging evidence suggests that this compound derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Their mechanisms of action are thought to involve the modulation of signaling pathways critical for neuronal survival and function, such as the PI3K/Akt/mTOR pathway.

Signaling Pathway: PI3K/Akt/mTOR Modulation

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[13] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[13][14] Activation of this pathway, often initiated by growth factors, promotes cell survival and inhibits apoptosis. Some quinoline-based compounds have been identified as inhibitors of this pathway, which can be beneficial in cancer treatment.[14] Conversely, modulation of this pathway by other analogues could potentially enhance neuronal survival in neurodegenerative contexts.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival mTORC2 mTORC2 mTORC2->Akt Activates Quinoline This compound Analogue Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Modulation of the PI3K/Akt/mTOR Signaling Pathway by this compound Analogues.

Synthesis of this compound Analogues

A variety of synthetic methods have been developed for the preparation of quinoline and its derivatives. Classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational.[15][16] More contemporary approaches often utilize metal-catalyzed cross-coupling reactions to introduce diverse functionalities onto the quinoline core.

A common method for the synthesis of this compound itself involves the reduction of 5-nitroquinoline.[17]

Synthesis_Workflow cluster_synthesis General Synthesis of this compound cluster_analogues Synthesis of Analogues Start 5-Nitroquinoline Product This compound Start->Product Reduction Reagents Reducing Agent (e.g., Fe/HCl or H2/Pd-C) Reagents->Product Aminoquinoline This compound Coupling Coupling Reaction (e.g., Amide formation, Suzuki coupling) Aminoquinoline->Coupling Derivative This compound Analogue Coupling->Derivative

General Synthetic Approach for this compound and its Analogues.

Conclusion

This compound and its analogues represent a versatile and promising class of compounds with a rich pharmacological profile. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and potential neuroprotective activities underscore their importance as scaffolds for future drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of these remarkable molecules. Continued exploration of structure-activity relationships and mechanisms of action will be crucial in designing next-generation this compound-based therapeutics with enhanced potency and selectivity.

References

The Core Mechanisms of 5-Aminoquinoline in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanisms of action of 5-aminoquinoline (B19350) and its derivatives in biological systems. While the parent this compound primarily serves as a versatile scaffold in medicinal chemistry, its derivatives have been shown to exert potent and specific biological effects through distinct molecular pathways. This document elucidates these core mechanisms, provides quantitative data for key compounds, details relevant experimental protocols, and visualizes the involved signaling and experimental workflows.

The Role of the Unsubstituted this compound Scaffold

The unsubstituted this compound molecule is a foundational structure in the development of a wide range of therapeutic agents.[1][2] Its primary role is that of a synthetic precursor, providing a critical building block for drugs with antimicrobial, anticancer, and anti-inflammatory properties.[2][3] While direct, potent biological activity of the parent compound is not extensively documented, it is utilized in biochemical research for studies related to enzyme inhibition and receptor binding.[3] The true pharmacological significance of this scaffold is realized upon its functionalization, leading to derivatives with specific and potent mechanisms of action.

Key Mechanisms of Action of this compound Derivatives

Two prominent and well-characterized mechanisms of action for this compound derivatives are Poly(ADP-ribose) polymerase (PARP) inhibition and bacterial membrane disruption.

PARP-1 Inhibition by 5-Aminoisoquinolin-1-one (5-AIQ)

A key derivative, 5-Aminoisoquinolin-1-one (5-AIQ), is a potent inhibitor of Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1.[4][5][6] PARP-1 is a crucial enzyme in the DNA damage response pathway. Its inhibition by 5-AIQ has significant downstream consequences, most notably the modulation of the NF-κB signaling pathway, which underlies the anti-inflammatory and neuroprotective effects of this compound.[4][5][6]

The inhibition of PARP-1 by 5-AIQ prevents the synthesis of poly(ADP-ribose) chains, a process that is critical for the recruitment of DNA repair proteins. This action also influences the activity of the transcription factor NF-κB.

PARP1_NFkB_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR PAR Synthesis PARP1->PAR catalyzes NFkB_p65_p50 NF-κB (p65/p50) PARP1->NFkB_p65_p50 activates IkB IκB PARP1->IkB promotes degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_p65_p50->Gene_Expression induces IkB->NFkB_p65_p50 inhibits Five_AIQ 5-AIQ Five_AIQ->PARP1 inhibits

Caption: 5-AIQ inhibits PARP-1, leading to the downregulation of NF-κB-mediated pro-inflammatory gene expression.

Bacterial Membrane Disruption by 5-Amino-4-Quinolones

Certain 5-amino-4-quinolone derivatives have been identified as potent antibacterial agents, particularly against Gram-positive bacteria. Their mechanism of action involves the disruption of the bacterial cell membrane's integrity.[7] This leads to membrane depolarization and subsequent bacterial cell death.

Membrane_Disruption cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Membrane_Potential Maintained Membrane Potential Cell_Death Bacterial Cell Death Five_AQ 5-Amino-4-quinolone Disruption Membrane Disruption (Pore Formation/Destabilization) Five_AQ->Disruption induces Depolarization Membrane Depolarization Disruption->Depolarization Depolarization->Cell_Death

Caption: 5-Amino-4-quinolones disrupt the bacterial cell membrane, causing depolarization and cell death.

Quantitative Data on this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their specific chemical structures. The following tables summarize key quantitative data for representative compounds.

Table 1: PARP Inhibition by this compound Derivatives

CompoundTargetIC50 (nM)Assay TypeReference
5-Aminoisoquinolin-1-one (5-AIQ)PARP-1 (semi-purified)240Enzymatic[4]
1,5-IsoquinolinediolPARP-1390Enzymatic[8]
5-Benzamidoisoquinolin-1-onePARP-11400Enzymatic[9]
5-Benzamidoisoquinolin-1-onePARP-2150Enzymatic[9]

Table 2: Antibacterial Activity of 5-Amino-4-Quinolone Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
111 Staphylococcus aureus (MRSA, clinical isolate)≤0.06[7]
A-62824 Staphylococcus aureus ATCC 6538P0.02[10]
A-62824 Escherichia coli Juhl0.005[10]
A-62824 Pseudomonas aeruginosa A50070.05[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanisms of action of this compound derivatives.

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound, such as 5-AIQ, on PARP-1 enzyme activity.

Workflow Diagram

PARP_Assay_Workflow Start Start Step1 Coat 96-well plate with histone proteins Start->Step1 Step2 Block non-specific binding Step1->Step2 Step3 Add PARP-1 enzyme, activated DNA, and biotinylated NAD+ Step2->Step3 Step4 Add test compound (e.g., 5-AIQ) Step3->Step4 Step5 Incubate to allow PARylation reaction Step4->Step5 Step6 Wash to remove unreacted components Step5->Step6 Step7 Add Streptavidin-HRP Step6->Step7 Step8 Incubate for binding Step7->Step8 Step9 Wash to remove unbound Streptavidin-HRP Step8->Step9 Step10 Add chemiluminescent substrate Step9->Step10 Step11 Measure luminescence Step10->Step11 End End Step11->End

Caption: Workflow for a chemiluminescent PARP-1 enzymatic inhibition assay.

Methodology

  • Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST (Phosphate-Buffered Saline with Tween 20).

  • Blocking: Block the wells with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature. Wash the plate with PBST.

  • Compound Preparation: Prepare serial dilutions of the this compound test compound in PARP assay buffer.

  • Reaction Mixture: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

  • Reaction Initiation: Add the test compound dilutions to the wells, followed by the addition of the PARP-1 reaction mixture. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow the PARylation reaction to proceed.

  • Detection: Wash the plate with PBST. Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Signal Generation: Wash the plate with PBST. Add a chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.[11]

NF-κB Reporter Assay

This protocol outlines a method to quantify the effect of a compound, such as 5-AIQ, on NF-κB transcriptional activity using a luciferase reporter gene assay.

Methodology

  • Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293) in a 96-well plate. Transfect the cells with a plasmid containing the luciferase gene under the control of an NF-κB response element. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.

  • Cell Treatment: After allowing the cells to recover and express the reporter genes, treat them with the this compound test compound at various concentrations for a predetermined period (e.g., 6-24 hours).[1]

  • Stimulation: To assess inhibitory activity, stimulate the cells with an NF-κB activator, such as TNF-α or PMA, in the presence or absence of the test compound.[12]

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Add the firefly luciferase substrate and measure the luminescence. Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.[13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the change in NF-κB activity relative to the stimulated and unstimulated controls.

Bacterial Membrane Potential Assay

This protocol describes a method to assess the membrane-disrupting activity of antibacterial 5-amino-4-quinolones by measuring changes in bacterial membrane potential using the fluorescent dye DiSC3(5).

Methodology

  • Bacterial Culture: Grow the target Gram-positive bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a suitable buffer (e.g., HEPES buffer with glucose), and resuspend them to a standardized optical density (e.g., OD600 of 0.05).

  • Dye Loading: Add the voltage-sensitive dye DiSC3(5) to the bacterial suspension to a final concentration of approximately 0.8-2 µM and incubate in the dark to allow the dye to accumulate in the polarized bacterial cells, which results in fluorescence quenching.

  • Assay Procedure:

    • Transfer the dye-loaded bacterial suspension to a cuvette or a black 96-well plate.

    • Record the baseline fluorescence using a fluorometer (excitation ~622 nm, emission ~670 nm).

    • Add the 5-amino-4-quinolone test compound at various concentrations.

    • Continuously monitor the fluorescence intensity. Membrane depolarization will cause the release of DiSC3(5) from the cells, resulting in an increase in fluorescence (dequenching).

  • Controls: Include a negative control (vehicle only) and a positive control for complete depolarization (e.g., the ionophore gramicidin).

  • Data Analysis: Quantify the rate and extent of fluorescence increase as a measure of membrane depolarization. Compare the effects of different concentrations of the test compound.

References

5-Aminoquinoline: An In-depth Technical Guide on Chemical Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoline (B19350) is a key heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1] Understanding the chemical stability and degradation pathways of this compound is paramount for the development of stable pharmaceutical formulations and for predicting its environmental fate. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its potential degradation pathways based on established chemical principles and analogous structures.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While specific quantitative stability data for this compound under forced degradation conditions is not extensively available in the public domain, its chemical structure—possessing both a nucleophilic amino group and a heterocyclic quinoline (B57606) ring—suggests susceptibility to several degradation mechanisms.

Hydrolytic Stability

The amino group on the quinoline ring is generally stable to hydrolysis under typical acidic and basic conditions. However, extreme pH and elevated temperatures could potentially lead to the formation of hydroxylated derivatives, although this is expected to be a minor degradation pathway.

Oxidative Stability

The this compound molecule is susceptible to oxidation. The amino group can be oxidized, and the electron-rich quinoline ring system is also prone to oxidative attack.[2] Studies on the chemical oxidation of this compound have shown that it can undergo oxidative polymerization, forming oligomeric structures.[3] This suggests that under oxidative stress, complex degradation profiles involving polymerization and the formation of various oxidized species can be expected.

Photostability

Exposure to light, particularly UV radiation, is a likely cause of degradation for many quinoline derivatives.[2] The absorption of UV light can lead to the formation of excited states that can then undergo various reactions, including oxidation and rearrangement. The photodegradation of the parent quinoline molecule in the presence of a photocatalyst has been shown to yield hydroxylated products such as 5-hydroxyquinoline, as well as products of pyridine (B92270) ring cleavage like 2-aminobenzaldehyde.[4]

Thermal Stability

While this compound itself is a stable solid with a melting point of 106-109 °C and a boiling point of 310 °C, prolonged exposure to high temperatures, especially in the presence of oxygen or other reactive species, can lead to decomposition. Thermogravimetric analysis (TGA) can be employed to determine the onset of thermal decomposition and to study its kinetics.[2] Studies on polymers derived from this compound have demonstrated their thermal stability, with decomposition occurring at high temperatures.[3]

Potential Degradation Pathways

Based on the chemical nature of this compound and degradation patterns of analogous compounds, several degradation pathways can be postulated.

Oxidative Degradation

Oxidative stress is a major degradation route for this compound. The reaction with oxidizing agents such as hydrogen peroxide can lead to a variety of products.

  • N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding this compound N-oxide.

  • Hydroxylation: The aromatic rings can be hydroxylated to form various mono- and di-hydroxy derivatives.

  • Oxidative Coupling/Polymerization: As evidenced by studies on its oxidative polymerization, radical-mediated coupling of this compound molecules can occur, leading to dimers and higher oligomers.[3]

  • Quinoneimine Formation: Analogous to the oxidation of 5-aminosalicylic acid, the amino group can be oxidized to a quinoneimine intermediate, which is highly reactive and can undergo further reactions, including hydrolysis and polymerization.[5]

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Potential photodegradation pathways of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature detailing the degradation kinetics and the percentage of degradation products formed for this compound under various stress conditions. The following table provides a general overview of the expected stability based on the chemical properties of the molecule and data from related compounds.

Stress ConditionReagents and ConditionsExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, heatGenerally StableMinor formation of hydroxylated derivatives
Basic Hydrolysis 0.1 M - 1 M NaOH, heatGenerally StableMinor formation of hydroxylated derivatives
Oxidation 3-30% H₂O₂, room temp.LabileN-oxides, hydroxylated derivatives, quinoneimines, polymers
Photodegradation UV/Visible light (ICH Q1B)LabilePhoto-oxidation products, ring cleavage products, hydroxylated derivatives
Thermal Degradation Dry heat (e.g., 60-80 °C)Stable at moderate tempsGeneral decomposition at high temperatures

Experimental Protocols for Forced Degradation Studies

To thoroughly investigate the stability of this compound, a forced degradation study should be conducted according to ICH guidelines. The following are detailed methodologies for key experiments.

General Procedure
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Subject aliquots of the stock solution (or solid material for thermal and photostability testing) to the stress conditions outlined below.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method, such as HPLC or UPLC-MS/MS.

Acidic and Basic Hydrolysis
  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat the solution at 80°C for 8 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat the solution at 80°C for 8 hours.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.

Oxidative Degradation
  • Procedure: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

Photodegradation
  • Procedure: Expose a solution of this compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Thermal Degradation
  • Procedure: Store the solid this compound in an oven at 80°C for 48 hours. For solution stability, heat the stock solution at 60°C for 24 hours.

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References

Commercial Sources and Purity of 5-Aminoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoline is a pivotal heterocyclic aromatic amine that serves as a fundamental building block in the landscape of chemical synthesis and pharmaceutical development. Its quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of the amino group at the 5-position offers a reactive handle for diverse chemical modifications, enabling the construction of complex molecules with tailored properties. This versatility has led to its use as a key intermediate in the synthesis of various therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1][2] Furthermore, its unique photophysical properties make it a valuable component in the development of fluorescent probes for biological imaging.[1]

This technical guide provides a comprehensive overview of the commercial sources of this compound, detailing available purities to aid in the selection of research-grade materials. Additionally, it outlines detailed experimental protocols for its synthesis, purification, and analytical characterization, offering a practical resource for researchers in the field.

Commercial Availability and Purity

The selection of a high-purity starting material is critical to ensure the reliability and reproducibility of experimental results. This compound is commercially available from a variety of suppliers, with purities typically ranging from 97% to over 99%. The method of purity analysis, most commonly Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is a key indicator of the rigor of quality control. The following table summarizes the offerings from several prominent chemical suppliers.

SupplierStated PurityAnalytical MethodCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Sigma-Aldrich 97%Not Specified611-34-7C₉H₈N₂144.17Powder
Chem-Impex ≥ 98%GC611-34-7C₉H₈N₂144.17Dark brown solid
TAIYO Fine Chemicals CO., LTD. >99%HPLC Area%611-34-7C₉H₈N₂144.177Vermillion crystals
Amerigo Scientific 97%Not Specified611-34-7C₉H₈N₂144.17Not Specified
TCI America >98%Not Specified611-34-7C₉H₈N₂144.17Not Specified
Fisher Scientific Not SpecifiedNot Specified611-34-7C₉H₈N₂144.17Not Specified

Experimental Protocols

Synthesis of this compound via Reduction of 5-Nitroquinoline (B147367)

A common and effective method for the laboratory-scale synthesis of this compound is the reduction of 5-nitroquinoline. The following protocol is a general guideline based on established chemical literature.

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitroquinoline and 95% ethanol.

  • To this suspension, carefully add 10% Pd/C catalyst.

  • Heat the mixture to reflux with vigorous stirring.

  • While maintaining reflux, add 80% hydrazine hydrate dropwise over a period of 30-60 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrates and concentrate the solution under reduced pressure to remove a portion of the ethanol.

  • Upon cooling, the this compound product will precipitate.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • The crude product can be further purified by recrystallization.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Add 5-Nitroquinoline and Ethanol to Flask B 2. Add 10% Pd/C Catalyst A->B C 3. Heat to Reflux B->C D 4. Add Hydrazine Hydrate Dropwise C->D E 5. Reflux for 2-4 hours D->E F 6. Hot Filtration to Remove Catalyst E->F Reaction Complete G 7. Concentrate Filtrate F->G H 8. Cool to Precipitate Product G->H I 9. Vacuum Filtration H->I J 10. Recrystallization from Ethanol/Water I->J Crude Product K 11. Dry Purified this compound J->K

Caption: Workflow for the synthesis and purification of this compound.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ethanol-water mixture is often suitable for this compound.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution briefly boiled to remove colored impurities. Filter the hot solution to remove the activated carbon.

  • To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water.

  • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Analytical Characterization for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to determine the purity and confirm the identity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the purity of non-volatile and thermally unstable compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

Procedure:

  • Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject a small volume (e.g., 10 µL) onto the HPLC column.

  • Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 254 nm).

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Carrier Gas:

  • Helium at a constant flow rate.

Oven Temperature Program:

  • A typical program starts at a low temperature (e.g., 100 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC inlet.

  • The separated components are detected by the mass spectrometer, which provides a mass spectrum for each peak.

  • The purity is determined by the relative peak area in the total ion chromatogram (TIC), and the identity is confirmed by comparing the obtained mass spectrum with a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and confirmation of the synthesized compound. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecular structure.

Solvent:

Procedure:

  • Dissolve a few milligrams of the sample in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra.

  • The obtained spectra should be consistent with the known structure of this compound.

Workflow for Purity Analysis

G A Synthesized this compound Sample B Sample Preparation (Dissolution & Filtration) A->B C HPLC Analysis (Purity Assessment) B->C D GC-MS Analysis (Purity & Volatile Impurities) B->D E NMR Spectroscopy (Structural Confirmation) B->E F Purity & Identity Confirmed C->F D->F E->F

Caption: General workflow for the analytical characterization of this compound.

Role in Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been extensively studied for their biological activities, particularly as anticancer agents. Many aminoquinoline-based compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[1][3] Inhibition of this pathway by aminoquinoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Aminoquinoline Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition Aminoquinoline Aminoquinoline Derivatives Aminoquinoline->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and its inhibition.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Aminoquinoline in Fluorescent Labeling of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Potential and Pitfalls of Aminoquinolines as Fluorescent Probes

Quinoline derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science.[1][2] Their rigid structure and potential for fluorescence make them attractive candidates for use as fluorescent probes in biological imaging and assays.[1] The general principle of fluorescent labeling involves covalently attaching a fluorophore to a target biomolecule, such as a protein, to enable its detection and characterization.[] The amino group on aminoquinolines provides a reactive handle for conjugation to proteins, typically targeting primary amines on lysine (B10760008) residues or the N-terminus.

However, the suitability of a specific isomer for fluorescent labeling is highly dependent on its photophysical properties, particularly its fluorescence quantum yield and sensitivity to the local environment upon conjugation. This document provides a detailed overview of the use of 5-Aminoquinoline (5-AQ) for protein labeling, highlighting critical limitations, and offers insights into more viable aminoquinoline isomers for this application.

Critical Assessment of this compound (5-AQ) for Protein Labeling

  • Fluorescence Quenching in Aqueous Solutions: The fluorescence of 5-AQ is highly sensitive to its solvent environment. Specifically, its fluorescence is significantly quenched in the presence of water.[4] This phenomenon is attributed to hydrogen bonding in the excited state, which provides a non-radiative pathway for the fluorophore to return to its ground state, thus dissipating energy as heat rather than light.[4] As most protein labeling and subsequent applications are conducted in aqueous buffers, this intrinsic property of 5-AQ renders it non-fluorescent under typical biological conditions.

  • Lack of Fluorescence upon Conjugation: A crucial study investigating various aminoquinoline isomers for labeling carbohydrates found that 5-AQ and 8-AQ labeled maltohexaose (B131044) did not exhibit any fluorescent properties when analyzed via HPLC with fluorescence detection.[5][6] This provides direct evidence that even when successfully conjugated to a biomolecule, 5-AQ fails to act as a functional fluorescent tag.

Viable Aminoquinoline Isomers for Biomolecule Labeling: 3-AQ and 6-AQ

In contrast to 5-AQ, other isomers, namely 3-Aminoquinoline (3-AQ) and 6-Aminoquinoline (6-AQ), have demonstrated utility as fluorescent labels, particularly in the field of glycan analysis.[5][7] These isomers maintain their fluorescence upon conjugation and have defined excitation and emission spectra suitable for standard fluorescence detection systems.

The following table summarizes the key photophysical properties of 3-AQ and 6-AQ when conjugated to glycans, providing a basis for their application as fluorescent labels.

FluorophoreOptimal Excitation (λex)Optimal Emission (λem)Reference(s)
3-Aminoquinoline (3-AQ)355 nm420 nm[5]
6-Aminoquinoline (6-AQ)355 nm440 nm[5]

Note: The specific photophysical properties of these fluorophores when conjugated to proteins may vary slightly.

Experimental Protocols: A Representative Protocol for Protein Labeling with an Amine-Reactive Aminoquinoline

While specific protocols for protein labeling with 3-AQ or 6-AQ are not extensively detailed in the literature, a general protocol can be adapted based on the well-established chemistry of amine-reactive fluorescent dyes. The following is a representative protocol for labeling a protein with a hypothetical amine-reactive derivative of 6-Aminoquinoline, such as 6-aminoquinolyl-N-hydroxysuccinimidyl (AQC) carbamate, which has been successfully synthesized and used for labeling amino acids.[8] This protocol targets primary amines (lysine residues and the N-terminus) on the protein surface.

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Amine-reactive aminoquinoline derivative (e.g., AQC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform buffer exchange into PBS using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.

    • Add 1/10th volume of Reaction Buffer to the protein solution to raise the pH to 8.3-8.5.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive aminoquinoline derivative in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.

    • While gently vortexing, add the dye solution dropwise to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Reagent to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with PBS.

    • Collect the fractions containing the protein, which will be the first to elute and may be visibly colored.

  • Degree of Labeling (DOL): The DOL (the average number of dye molecules per protein molecule) can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the aminoquinoline dye.

Visualizations

G start Start: Select Aminoquinoline Isomer for Protein Labeling is_5aq Is the isomer This compound? start->is_5aq stop STOP: Unsuitable for labeling. Severe fluorescence quenching in aqueous environments. is_5aq->stop Yes is_3aq_6aq Is the isomer 3-AQ or 6-AQ? is_5aq->is_3aq_6aq No proceed Proceed with labeling protocol. These isomers have shown fluorescent properties upon conjugation. is_3aq_6aq->proceed Yes other Other Isomer: Review literature for photophysical properties. is_3aq_6aq->other No

Caption: Decision flowchart for selecting an aminoquinoline isomer.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Protein (Amine-free buffer, pH 8.3-8.5) conjugation 3. Conjugation Reaction (1-2h, RT, protected from light) protein_prep->conjugation dye_prep 2. Prepare Amine-Reactive Aminoquinoline Solution dye_prep->conjugation quenching 4. Quench Reaction (Optional, with Tris or Glycine) conjugation->quenching purify 5. Purify Conjugate (Size-Exclusion Chromatography) quenching->purify analyze 6. Characterize Conjugate (Spectrophotometry for DOL) purify->analyze

Caption: Workflow for fluorescent labeling of proteins.

G cluster_reaction Conjugation Reaction (pH 8.3-8.5) cluster_products Products Protein Protein-NH₂ plus1 + Protein->plus1 AQ_NHS Aminoquinoline-NHS Ester Conjugate Protein-NH-CO-Aminoquinoline AQ_NHS->Conjugate Stable Amide Bond NHS N-Hydroxysuccinimide AQ_NHS->NHS Leaving Group plus1->AQ_NHS plus2 + Conjugate->plus2 plus2->NHS

Caption: Amine-reactive labeling of a protein with an NHS-ester.

References

Application Notes and Protocols for 5-Aminoquinoline Staining in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a versatile class of fluorescent molecules widely utilized in biological imaging. Their fluorescent properties are often sensitive to the local cellular environment, making them effective probes for monitoring various intracellular parameters such as pH, ion concentration, and viscosity. 5-Aminoquinoline (5-AQ), as a member of this family, possesses the potential for live-cell imaging applications. The amino group can influence its photophysical properties, cellular uptake, and localization. These application notes provide a generalized protocol for the use of this compound as a fluorescent probe in live-cell imaging, based on methodologies established for similar quinoline-based compounds. Due to the limited availability of specific data for this compound, the provided parameters should be considered as a starting point for optimization in your specific experimental setup.

Data Presentation

The successful application of a fluorescent probe in live-cell imaging is dependent on several key parameters. The following tables summarize representative quantitative data for quinoline-based probes, which can serve as a guideline for optimizing this compound staining.

Table 1: General Photophysical Properties of Aminoquinoline-Based Probes

PropertyTypical RangeNotes
Excitation Wavelength (λex)330 - 450 nmCan be tuned with chemical modifications.[1]
Emission Wavelength (λem)400 - 550 nmOften sensitive to the local environment (e.g., pH, polarity).[2][3]
Quantum Yield (Φ)0.1 - 0.6Highly dependent on the molecular structure and environment.
Stokes Shift50 - 150 nmA larger Stokes shift is generally desirable to minimize spectral overlap.[3]

Table 2: Recommended Starting Conditions for Live-Cell Staining

ParameterRecommended RangeOptimization Notes
Probe Concentration 1 - 10 µMStart with a low concentration and titrate up to find the optimal signal-to-noise ratio while minimizing cytotoxicity.[1][4]
Incubation Time 15 - 60 minutesThe optimal time depends on the cell type and probe permeability.[1][4]
Incubation Temperature 37°CStandard physiological temperature for mammalian cells.[1][4]
Cell Confluency 60 - 80%Avoid over-confluency to ensure proper cell morphology and imaging quality.[5]
Imaging Buffer PBS, HBSS, or serum-free mediumUse an optically clear buffer to reduce background fluorescence.[4][6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for staining live cells with this compound.

Materials

  • This compound (5-AQ)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets

Protocol

  • Preparation of 5-AQ Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).

    • Ensure the cells are healthy and evenly distributed across the imaging surface.

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the 5-AQ stock solution.

    • Dilute the stock solution in a pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final working concentration (e.g., 1-10 µM).[1]

    • It is crucial to determine the optimal working concentration for your specific cell type and experimental conditions to achieve bright staining with minimal cytotoxicity.

  • Cell Staining:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[1][4] The optimal incubation time should be determined empirically.

  • Washing (Optional):

    • After incubation, gently remove the staining solution.

    • Wash the cells 1-2 times with a pre-warmed imaging buffer to remove excess unbound probe and reduce background fluorescence.[4]

  • Live-Cell Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells. This medium is formulated to maintain cell viability during imaging and has low autofluorescence.

    • Place the imaging vessel on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Acquire images using the appropriate excitation and emission filters for this compound (refer to Table 1 for estimated spectral properties).

    • Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time that provides an adequate signal.[6]

Controls

  • Unstained Control: Image unstained cells under the same imaging conditions to assess autofluorescence.

  • Vehicle Control: Treat cells with the same concentration of DMSO used to prepare the staining solution to control for any effects of the solvent.

  • Positive/Negative Controls: If studying a specific biological process, include appropriate positive and negative controls to validate the experimental findings.

Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_stock Prepare 1-10 mM 5-AQ Stock in DMSO prep_stain Dilute 5-AQ Stock to 1-10 µM in Medium prep_stock->prep_stain prep_cells Culture Cells to 60-80% Confluency wash_pbs Wash Cells with PBS prep_cells->wash_pbs add_stain Add Staining Solution prep_stain->add_stain wash_pbs->add_stain incubate Incubate 15-60 min at 37°C add_stain->incubate wash_buffer Wash with Imaging Buffer (Optional) incubate->wash_buffer add_buffer Add Fresh Imaging Medium wash_buffer->add_buffer acquire Acquire Images add_buffer->acquire

Caption: Workflow for this compound live-cell staining.

Conceptual Diagram of Probe Action

G cluster_cell Live Cell probe_ext 5-AQ (Extracellular) probe_int 5-AQ (Intracellular) probe_ext->probe_int Cellular Uptake target Intracellular Target (e.g., Organelle, Ion) probe_int->target Binding/Localization signal Fluorescence Signal target->signal Fluorescence Enhancement microscope Microscope Detection signal->microscope

Caption: Conceptual mechanism of a quinoline-based fluorescent probe.

References

5-Aminoquinoline as a fluorescent probe for pH sensing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminoquinoline (B19350) (5-AQ) is a fluorescent molecular probe whose emission properties are sensitive to the pH of its environment. This characteristic makes it a valuable tool for measuring pH in various chemical and biological systems. The pH-sensing mechanism of 5-AQ and other aminoquinoline derivatives is rooted in the protonation and deprotonation of its nitrogen atoms. These events modulate the molecule's electronic properties, specifically affecting the intramolecular charge transfer (ICT) character, which in turn leads to discernible changes in its fluorescence spectrum.[1] In acidic conditions, the nitrogen atoms are protonated, altering the molecule's electronic structure and fluorescence output. As the pH increases, deprotonation occurs, reversing this effect.[1] The photophysical properties of this compound are notably sensitive to solvent polarity and hydrogen bonding.[2][3]

Photophysical Properties

PropertyThis compound (Neutral/Basic pH)This compound (Acidic pH)Aminoquinoxaline QC1 (pH 11.5)Aminoquinoxaline QC1 (pH 6.0)Aminoquinoxaline QC1 (pH < 5)
Excitation Max (λex) ~330 nm~380 nm420 nm420 nm420 nm
Emission Max (λem) ~450 nm~550 nm~530 nm~520 nm~580 nm
Quantum Yield (Φ) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
pKa 5.5 (ring nitrogen)----

Note: The excitation and emission maxima for this compound are based on data for similar quinoline-based probes and may require experimental verification for specific conditions.

Signaling Pathway and Experimental Workflow

The pH sensing mechanism of this compound involves the reversible protonation of the quinoline (B57606) ring nitrogen and the amino group. This equilibrium is depicted in the following signaling pathway.

G cluster_0 pH Sensing Mechanism cluster_1 Fluorescence Emission 5AQ_deprotonated This compound (Deprotonated) 5AQ_protonated This compound (Protonated) 5AQ_deprotonated->5AQ_protonated + H⁺ Fluorescence_high_pH Blue Shifted Emission (~450 nm) 5AQ_deprotonated->Fluorescence_high_pH Excitation 5AQ_protonated->5AQ_deprotonated - H⁺ Fluorescence_low_pH Red Shifted Emission (~550 nm) 5AQ_protonated->Fluorescence_low_pH Excitation

Caption: pH-dependent protonation and fluorescence of this compound.

A general workflow for utilizing this compound for pH determination is outlined below. This involves sample preparation, data acquisition, and the generation of a calibration curve to correlate fluorescence with pH.

G Start Start Prep_Stock Prepare 5-AQ Stock Solution (e.g., in DMSO) Start->Prep_Stock Add_Probe Add 5-AQ to Each Buffer Prep_Stock->Add_Probe Prep_Buffers Prepare Buffers of Known pH Prep_Buffers->Add_Probe Measure_Fluorescence Measure Fluorescence Spectra Add_Probe->Measure_Fluorescence Plot_Data Plot Fluorescence Intensity or Ratio vs. pH Measure_Fluorescence->Plot_Data Calibration_Curve Generate Calibration Curve Plot_Data->Calibration_Curve Determine_pH Determine pH from Calibration Curve Calibration_Curve->Determine_pH Measure_Sample Measure Fluorescence of Unknown Sample Measure_Sample->Determine_pH End End Determine_pH->End

Caption: Workflow for pH determination using this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials: this compound (powder), Dimethyl sulfoxide (B87167) (DMSO, anhydrous).

  • Procedure:

    • Accurately weigh a desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to prepare a stock solution of high concentration (e.g., 1-10 mM).

    • Store the stock solution at -20°C, protected from light. Aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

2. In Vitro pH Measurement and Calibration

This protocol describes how to generate a calibration curve to correlate the fluorescence of this compound with pH.

  • Materials: this compound stock solution, a series of buffers with known pH values covering the desired range (e.g., citrate, phosphate, and borate (B1201080) buffers), spectrofluorometer.

  • Procedure:

    • Prepare a series of buffer solutions with precise pH values. Commercially available buffer solutions can be used for convenience.[4]

    • In a set of cuvettes, add the appropriate buffer.

    • To each cuvette, add a small aliquot of the this compound stock solution to reach a final concentration typically in the low micromolar range (e.g., 1-10 µM). The final concentration of DMSO should be kept low (e.g., <1%) to minimize solvent effects.

    • Gently mix and allow the solution to equilibrate.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each sample by exciting at the appropriate wavelength (e.g., 380 nm for the protonated form). It is advisable to record an excitation spectrum first to determine the optimal excitation wavelength for both the protonated and deprotonated forms.

    • Record the fluorescence intensity at the emission maximum for each pH value. For ratiometric measurements, record the intensity at two different emission wavelengths (one for the protonated form and one for the deprotonated form).

    • Data Analysis: Plot the fluorescence intensity (or the ratio of intensities at two wavelengths) as a function of pH. This plot constitutes the calibration curve. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the probe.

3. Intracellular pH Measurement in Live Cells

This protocol provides a general guideline for measuring intracellular pH using this compound. Optimization for specific cell types and experimental conditions is recommended.

  • Materials: this compound stock solution, cell culture medium, Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer, cultured cells on a glass-bottom dish, fluorescence microscope.

  • Procedure:

    • Cell Culture: Culture cells on a suitable imaging dish until they reach the desired confluency.

    • Probe Loading:

      • Prepare a loading buffer by diluting the this compound stock solution in HBSS or serum-free medium to a final concentration of 1-10 µM.

      • Remove the culture medium from the cells and wash them with pre-warmed HBSS.

      • Incubate the cells with the probe-containing loading buffer for 30-60 minutes at 37°C.

    • Washing: Remove the loading buffer and wash the cells 2-3 times with fresh, pre-warmed HBSS to remove any extracellular probe.

    • Imaging:

      • Mount the dish on a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of both the protonated and deprotonated forms of this compound.

      • Acquire fluorescence images of the cells.

    • In Situ Calibration (Recommended for Quantitative Measurement):

      • To obtain quantitative intracellular pH measurements, a calibration curve should be generated in situ.

      • Treat the cells with a calibration buffer containing a mixture of nigericin (B1684572) (a protonophore that equilibrates intracellular and extracellular pH) and a high-potassium buffer at a series of known pH values.

      • Measure the intracellular fluorescence intensity (or ratio) at each pH to generate a calibration curve specific to the intracellular environment.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer

The provided protocols and data are based on general knowledge of fluorescent probes and available scientific literature. Researchers should optimize these protocols for their specific experimental conditions and validate the performance of this compound for their intended application.

References

Application of 5-Aminoquinoline in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoline (B19350) is a versatile heterocyclic aromatic amine that serves as a privileged scaffold in medicinal chemistry.[1] Its unique structural features allow for diverse chemical modifications, leading to the development of a wide array of derivatives with significant therapeutic potential. This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound in the discovery and development of novel therapeutic agents. The applications covered include anticancer, antimalarial, and antimicrobial activities, with a focus on providing practical and reproducible methodologies for researchers in the field.

I. Anticancer Applications

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways.[2][3]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a 5-Amino-8-hydroxyquinolineRaji (Burkitt's lymphoma)~5[4]
1b 5-Nitro-8-hydroxyquinolineRaji (Burkitt's lymphoma)<1[4]
2a Amino-quinoline-5,8-dioneHeLaS3 (Cervical cancer)1.52[5]
2b Amino-quinoline-5,8-dioneKB-vin (Multidrug-resistant cervical cancer)0.59[5]
3a Quinoline-5-sulfonamideC-32 (Amelanotic melanoma)15.3[3]
3b Quinoline-5-sulfonamideMDA-MB-231 (Breast adenocarcinoma)18.2[3]
3c Quinoline-5-sulfonamideA549 (Lung adenocarcinoma)21.5[3]
Experimental Protocols: Anticancer Assays

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several quinoline (B57606) derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[6]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Quinoline This compound Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

II. Antimalarial Applications

The this compound scaffold is a cornerstone in the development of antimalarial drugs, with derivatives demonstrating potent activity against various strains of Plasmodium falciparum.[7][8]

Data Presentation: Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of representative this compound derivatives.

Compound IDDerivative ClassP. falciparum StrainIC50 (nM)Reference
4a 5-Aryl-8-aminoquinolineD6 (Chloroquine-sensitive)15.1[7]
4b 5-Aryl-8-aminoquinolineW2 (Chloroquine-resistant)8.9[7]
5a Quinoline Mannich baseFCQ-27 (Chloroquine-sensitive)<50 ng/mL[9]
5b Quinoline Mannich baseK-1 (Chloroquine-resistant)<50 ng/mL[10]
Experimental Protocols: Antimalarial Assays

This protocol describes a fluorescence-based assay to determine the in vitro antimalarial activity of this compound derivatives against P. falciparum.

Materials:

  • P. falciparum culture (synchronized at the ring stage)

  • Complete culture medium

  • Human erythrocytes

  • This compound derivative stock solution (in DMSO)

  • SYBR Green I lysis buffer

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Culture P. falciparum in human erythrocytes in complete culture medium.

  • Compound Plating: Prepare serial dilutions of the test compounds in the culture medium and add them to the 96-well plates.

  • Assay Initiation: Add the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate for 1 hour at room temperature in the dark.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Mechanism of Action: Hemozoin Inhibition

A primary mechanism of action for many aminoquinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[6]

Hemozoin_Inhibition cluster_vacuole Inside Food Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion FoodVacuole Parasite Food Vacuole Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Toxicity Quinoline This compound Derivative Quinoline->Heme Complexation Quinoline->Hemozoin Inhibits Polymerization

Caption: Mechanism of hemozoin formation inhibition by this compound derivatives.

III. Antimicrobial Applications

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[11][12]

Data Presentation: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative this compound derivatives.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
6a Quinoline-based amideS. aureus2.67[13]
6b Quinoline-based amideE. coli>100[13]
7a Quinoline-chalconeE. coli-[14]
7b Quinoline-chalconeS. albus-[14]
8a Quinoline-5-sulfonamideS. aureus ATCC 2921315.6[3]
8b Quinoline-5-sulfonamideMRSA31.2[3]

Note: '-' indicates that specific MIC values were not provided in the reference, but significant activity was reported.

Experimental Protocols: Antimicrobial Assays

This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow: Synthesis of this compound Derivatives

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

Synthesis_Workflow Start This compound Reaction Chemical Synthesis (e.g., Amidation, Sulfonylation, Schiff base formation) Start->Reaction Derivative This compound Derivative Library Reaction->Derivative Purification Purification & Characterization (Chromatography, NMR, MS) Derivative->Purification Screening Biological Screening (Anticancer, Antimalarial, Antimicrobial) Purification->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: General workflow for the synthesis and screening of this compound derivatives.

Conclusion

This compound represents a highly valuable scaffold in medicinal chemistry, providing a foundation for the development of a diverse range of therapeutic agents. The protocols and data presented in this document offer a comprehensive resource for researchers engaged in the synthesis, evaluation, and optimization of novel this compound derivatives for anticancer, antimalarial, and antimicrobial applications. Further exploration of this versatile molecule holds significant promise for the discovery of new and effective treatments for a variety of diseases.

References

Application Notes and Protocols: 5-Aminoquinoline in the Synthesis of Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 5-aminoquinoline (B19350) and its derivatives have emerged as a promising class of anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival, induction of oxidative stress, and initiation of apoptosis.

This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based anticancer drugs, with a focus on amino-quinoline-5,8-dione derivatives. These derivatives have shown potent activity as inhibitors of NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[1][2]

Data Presentation: Anticancer Activity of Aminoquinoline Derivatives

The following tables summarize the in vitro anticancer activity of various aminoquinoline derivatives against a panel of human cancer cell lines. The activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Antiproliferative Activity of Amino-quinoline-5,8-dione Derivatives [1]

CompoundCancer Cell LineIC50 (µM)
6d HeLaS30.59 ± 0.04
KB-vin0.81 ± 0.06
7d HeLaS30.87 ± 0.05
KB-vin1.52 ± 0.08
6h HeLaS31.12 ± 0.07
KB-vin1.89 ± 0.11
7a HeLaS31.35 ± 0.09
KB-vin2.13 ± 0.15

Table 2: Anticancer Activity of Other Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32 (Amelanotic Melanoma)36.0 ± 1.8[3]
MDA-MB-231 (Breast Adenocarcinoma)42.1 ± 2.1[3]
A549 (Lung Adenocarcinoma)51.5 ± 2.6[3]
7-amino-2-(2-pyridinyl)quinoline-5,8-dione (23) MDA468-NQ16 (Breast Cancer, NQO1-expressing)Not specified, but showed selective cytotoxicity[4]
Compound 22 MDA468-NQ16 (Breast Cancer, NQO1-expressing)0.190[4]
MDA468-WT (Breast Cancer, NQO1-null)0.140[4]
Fused quinoline derivative (42) MCF-7 (Breast Cancer)7.21[5]
Amino-quinoline-5,8-dione derivative (82) (Specific cell lines not detailed in abstract)0.59 - 1.52[5]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the mechanism of action of amino-quinoline-5,8-dione derivatives and the general workflow for their synthesis and evaluation.

anticancer_workflow Experimental Workflow for this compound-Based Anticancer Drug Discovery cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of Amino-quinoline-5,8-dione Derivatives purification Purification and Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Culture purification->cell_culture cytotoxicity Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle ros ROS Measurement mechanism->ros

Experimental workflow for drug discovery.

signaling_pathway Proposed Signaling Pathway for Amino-quinoline-5,8-dione Derivatives drug Amino-quinoline-5,8-dione Derivative nq1 NQO1 drug->nq1 Inhibition ros Increased ROS nq1->ros bcl2 Bcl-2 (Anti-apoptotic) ros->bcl2 Downregulation bax Bax (Pro-apoptotic) ros->bax Upregulation apoptosis Apoptosis bcl2->apoptosis caspase Caspase Activation bax->caspase caspase->apoptosis

Signaling pathway for apoptosis induction.

Experimental Protocols

Protocol 1: Synthesis of 6-((4-(4-Methylpiperazin-1-yl)phenyl)amino)quinoline-5,8-dione (Compound 6d)

This protocol is adapted from the synthesis of novel amino-quinoline-5,8-dione derivatives as NQO1 inhibitors.[1]

Materials:

  • Quinoline-5,8-dione

  • 4-(4-methylpiperazin-1-yl)aniline

  • Methanol (B129727)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography apparatus with silica (B1680970) gel

  • Rotary evaporator

Procedure:

  • Dissolve quinoline-5,8-dione (1 equivalent) in methanol in a round-bottom flask.

  • Add 4-(4-methylpiperazin-1-yl)aniline (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane (B109758) and methanol).

  • Collect the fractions containing the desired product.

  • Evaporate the solvent from the purified fractions to obtain the final product, 6-((4-(4-methylpiperazin-1-yl)phenyl)amino)quinoline-5,8-dione (Compound 6d).

  • Characterize the final compound using NMR and mass spectrometry to confirm its structure and purity.[1]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLaS3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to quantify the induction of apoptosis by the test compounds.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) can be determined based on the fluorescence signals of Annexin V-FITC and PI.

References

5-Aminoquinoline as a Corrosion Inhibitor for Mild Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 5-Aminoquinoline and its derivatives as effective corrosion inhibitors for mild steel, particularly in acidic environments. The information compiled herein is based on findings from various research studies and is intended to guide laboratory-scale investigations and evaluations.

Overview of this compound as a Corrosion Inhibitor

This compound and its derivatives are organic compounds that have demonstrated significant potential in mitigating the corrosion of mild steel. Their efficacy stems from the presence of nitrogen heteroatoms and the planar quinoline (B57606) ring system, which facilitate adsorption onto the metal surface. This adsorption forms a protective barrier that isolates the steel from the corrosive medium, thereby inhibiting both anodic and cathodic corrosion reactions. The inhibitive action is influenced by the inhibitor's concentration, the temperature of the environment, and the nature of the corrosive medium.

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of a this compound derivative, 5-amino-1-cyclopropyl-7-[(3R, 5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid (ACPDQC), as a corrosion inhibitor for mild steel in a 2.5 M H₂SO₄ solution.

Table 1: Inhibition Efficiency of ACPDQC from Gasometric Measurements [1]

Concentration (g/L)Temperature (K)Inhibition Efficiency (%)
0.130388.16
0.230389.47
0.330390.79
0.430392.11
0.530393.42
0.131318.08
0.231323.29
0.331325.75
0.431328.21
0.531330.73
0.132369.87
0.232369.87
0.332384.62
0.432384.62
0.532384.62

Table 2: Thermodynamic Parameters for Adsorption of ACPDQC on Mild Steel [1]

ParameterValue
Kads (g/L)⁻¹ at 303 K0.012
ΔG°ads (kJ/mol)-10.95 to -15.53
Adsorption Isotherm ModelLangmuir and Frumkin

Note: The following electrochemical data is for a representative quinoline derivative, 2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile (Q-4), in 1 M HCl, as specific data for this compound was not available in the searched literature.

Table 3: Potentiodynamic Polarization Parameters for Q-4 on Mild Steel in 1 M HCl [2]

Concentration (mg/L)Ecorr (mV vs. SCE)Icorr (μA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-489118489115-
25-4951128510990.5
50-501758210593.7
100-506397910196.7
150-51223759898.1

Table 4: Electrochemical Impedance Spectroscopy (EIS) Parameters for Q-4 on Mild Steel in 1 M HCl [2]

Concentration (mg/L)Rs (Ω cm²)Rct (Ω cm²)Cdl (μF/cm²)Inhibition Efficiency (%)
Blank1.245158-
251.45208591.3
501.68906294.9
1001.815504597.1
1502.028903298.4

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Measurement (Gravimetric Method)

This method determines the corrosion rate by measuring the weight loss of a mild steel coupon after immersion in a corrosive solution with and without the inhibitor.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers (e.g., silicon carbide) of various grades

  • Acetone and distilled water for cleaning

  • Corrosive medium (e.g., 1 M HCl or 2.5 M H₂SO₄)

  • This compound or its derivative

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers (e.g., 200, 400, 600, 800, 1000, and 1200 grit) to achieve a smooth, mirror-like surface.

  • Cleaning and Degreasing: Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water.

  • Drying and Weighing: Dry the coupons thoroughly and weigh them accurately using an analytical balance to determine the initial weight (W₁).

  • Immersion: Suspend the weighed coupons in beakers containing the corrosive solution with and without various concentrations of the this compound inhibitor. Ensure the coupons are fully immersed.

  • Exposure: Maintain the beakers at a constant temperature using a water bath for a specified immersion period (e.g., 6 hours).

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine), rinse with distilled water and acetone.

  • Final Weighing: Dry the cleaned coupons and re-weigh them to determine the final weight (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR): CR (g/cm²/h) = ΔW / (A × t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with the inhibitor.

Potentiodynamic Polarization

This electrochemical technique measures the current-potential relationship of the mild steel electrode to determine the corrosion current density (Icorr) and corrosion potential (Ecorr).

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

  • Mild steel specimen for the working electrode

  • Corrosive solution with and without inhibitor

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode. Fill the cell with the test solution (corrosive medium with or without inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • The Tafel slopes (βa and βc) are determined from the slopes of the linear regions.

    • Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100, where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the determination of the charge transfer resistance (Rct).

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as described for potentiodynamic polarization)

  • Mild steel working electrode

  • Corrosive solution with and without inhibitor

Procedure:

  • Cell and Electrode Setup: Prepare the electrochemical cell and electrodes as described for the potentiodynamic polarization experiment.

  • Stabilization: Allow the system to stabilize at the OCP for a defined period.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). An increase in Rct indicates an increase in corrosion resistance.

    • The double-layer capacitance (Cdl) can also be determined. A decrease in Cdl is often associated with the adsorption of the inhibitor.

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rct₀ and Rctᵢ are the charge transfer resistances without and with the inhibitor, respectively.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the corrosion inhibition performance of this compound.

G cluster_prep Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis & Characterization Coupon_Prep Mild Steel Coupon Preparation & Polishing WL Weight Loss Measurement Coupon_Prep->WL PDP Potentiodynamic Polarization Coupon_Prep->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Coupon_Prep->EIS Inhibitor_Sol Prepare Inhibitor Solutions (Varying Concentrations) Inhibitor_Sol->WL Inhibitor_Sol->PDP Inhibitor_Sol->EIS Data_Analysis Calculate Inhibition Efficiency & Corrosion Rate WL->Data_Analysis Surface_Analysis Surface Analysis (SEM, AFM, XPS) WL->Surface_Analysis PDP->Data_Analysis PDP->Surface_Analysis EIS->Data_Analysis EIS->Surface_Analysis Mechanism Determine Adsorption Isotherm & Mechanism Data_Analysis->Mechanism

Caption: Experimental workflow for corrosion inhibitor evaluation.

Proposed Inhibition Mechanism

The diagram below illustrates the proposed mechanism of how this compound inhibits the corrosion of mild steel.

G cluster_surface Mild Steel Surface in Corrosive Acid cluster_inhibitor This compound Inhibitor Fe Fe (Mild Steel) Anodic Fe->Anodic Anodic Dissolution (Fe -> Fe²+ + 2e⁻) H_plus H+ ions Cathodic H_plus->Cathodic Cathodic Reaction (2H⁺ + 2e⁻ -> H₂) Cl_minus Cl- ions Inhibitor This compound Molecule (with N-atoms & π-electrons) Adsorption Adsorption Inhibitor->Adsorption Adsorption onto Fe surface Block_Anodic Adsorption->Block_Anodic Blocks Anodic Sites Block_Cathodic Adsorption->Block_Cathodic Blocks Cathodic Sites Inhibition Corrosion Inhibition Block_Anodic->Inhibition Block_Cathodic->Inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols for the Detection of Metal Ions Using 5-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoline (B19350) (5AQ) is a versatile heterocyclic compound that has garnered significant attention in the field of analytical chemistry, particularly as a chemosensor for the detection of metal ions. Its inherent fluorescence properties and the presence of a coordinating amino group and quinoline (B57606) nitrogen atom make it a suitable candidate for developing sensitive and selective detection methods. The interaction of this compound with specific metal ions can lead to measurable changes in its photophysical properties, such as fluorescence quenching or enhancement, forming the basis for quantitative analysis. These characteristics make 5AQ a valuable tool in environmental monitoring, biological research, and pharmaceutical analysis where the detection and quantification of metal ions are crucial.

Principle of Detection

The primary mechanism for metal ion detection using this compound is the alteration of its fluorescence properties upon complexation with a metal ion. Depending on the metal ion and the solvent system, the detection can be based on one of the following principles:

  • Fluorescence Quenching: In some environments, the binding of a metal ion to this compound can lead to a decrease in its fluorescence intensity. This quenching can occur through various mechanisms, including intramolecular charge transfer (ICT).

  • Fluorescence Enhancement: Conversely, in other systems, the complexation with a metal ion can restrict the non-radiative decay pathways of the excited this compound molecule, leading to an increase in fluorescence intensity.

The selectivity of this compound for a particular metal ion is determined by the stability of the formed complex, which is influenced by factors such as the size and charge of the ion, as well as the coordination geometry.

Quantitative Data Summary

The following table summarizes the quantitative data for the detection of Silver (I) ions using this compound.

Target IonMethodSolventLinear RangeLimit of Detection (LOD)Stoichiometry (5AQ:Ion)Sensing MechanismInterfering Ions
Ag⁺Fluorescence QuenchingAcetonitrile (B52724)4 µM - 60 mM[1]Not Specified1:1[1]Intramolecular Charge Transfer (ICT)No interference from Cu²⁺, Ca²⁺, Pb²⁺, Fe²⁺, Li⁺, K⁺[1]
Ag⁺Fluorescence EnhancementAqueous MediaNot Specified1.0 µM1:1[1]Charge Transfer (CT)No interference from Li⁺, K⁺, Pb²⁺, Zn²⁺, Fe²⁺, Mn²⁺, Mg²⁺, Cu²⁺, Cd²⁺, Co²⁺, Cr³⁺, Ni²⁺[1]

Note: Limited quantitative data is available for the direct use of this compound for the detection of other metal ions such as Cu²⁺ and Fe²⁺. Research in these areas has predominantly focused on derivatized forms of aminoquinolines.

Experimental Protocols

Protocol 1: General Procedure for Fluorescent Detection of Ag⁺ Ions

This protocol provides a general guideline for the detection of Ag⁺ ions using this compound based on fluorescence spectroscopy.

Materials:

  • This compound (5AQ)

  • Acetonitrile (spectroscopic grade) or Deionized Water

  • Silver perchlorate (B79767) (AgClO₄) or other soluble silver salt

  • Stock solutions of other metal salts (for selectivity studies)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in either acetonitrile or deionized water, depending on the desired detection mechanism (quenching or enhancement, respectively).

    • Prepare a stock solution of Ag⁺ (e.g., 10 mM) by dissolving a silver salt in the same solvent.

    • Prepare stock solutions of other metal ions (e.g., 10 mM) for interference studies.

  • Preparation of Sensor Solution:

    • Prepare a working solution of this compound (e.g., 10 µM) by diluting the stock solution in the chosen solvent.

  • Fluorescence Measurements:

    • Transfer a known volume (e.g., 3 mL) of the 5AQ working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the 5AQ solution. The excitation wavelength should be determined from the absorption maximum of this compound.

  • Titration with Ag⁺:

    • Add small aliquots of the Ag⁺ stock solution to the cuvette containing the 5AQ solution.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • To assess the selectivity for Ag⁺, repeat the titration procedure with other metal ion stock solutions at the same concentrations.

    • For competition experiments, add a fixed amount of Ag⁺ to the 5AQ solution in the presence of other metal ions and record the fluorescence response.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Ag⁺.

    • Determine the linear range and calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.

Visualizations

Signaling_Pathway AQ This compound (Fluorophore) Complex 5AQ-Metal Complex AQ->Complex Binding Metal Metal Ion (e.g., Ag⁺) Metal->Complex Signal Fluorescence Signal (Quenched or Enhanced) Complex->Signal Causes

Caption: Signaling pathway for metal ion detection by this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis Prep_AQ Prepare 5AQ Stock Solution Measure_Blank Measure Blank (5AQ only) Prep_AQ->Measure_Blank Prep_Metal Prepare Metal Ion Stock Solutions Titration Perform Titration with Target Metal Ion Prep_Metal->Titration Measure_Blank->Titration Selectivity Conduct Selectivity & Interference Studies Titration->Selectivity Plot Plot Fluorescence vs. Concentration Titration->Plot Calculate Determine Linear Range & LOD Plot->Calculate Logical_Relationship cluster_response Selectivity Ions Target Ion (Ag⁺) Cu²⁺ Ca²⁺ Pb²⁺ Fe²⁺ Li⁺ K⁺ AQ This compound Ions:n->AQ Interacts with Response Significant Fluorescence Change No Significant Change AQ->Response:n

References

Derivatization of 5-Aminoquinoline for Enhanced Fluorescence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoquinoline (B19350) (5-AQ) is a versatile heterocyclic amine with a compact structure, making it an attractive scaffold for the development of fluorescent probes. However, native 5-AQ and its simple amine derivatives exhibit weak to negligible fluorescence, presenting a significant challenge for its direct application in fluorescence-based assays. This document provides detailed application notes and protocols for the strategic derivatization of the this compound core to significantly enhance its fluorescent properties. We will explore derivatization strategies that modulate the electronic properties of the quinoline (B57606) ring system, leading to derivatives with improved quantum yields and utility in various research and drug development applications.

Introduction: The Challenge of this compound's Fluorescence

Quinoline-based fluorophores are integral to various scientific disciplines due to their sensitivity to the microenvironment, making them valuable as sensors and imaging agents.[1][2] While the quinoline scaffold is a promising starting point for fluorophore development, not all isomers are created equal. In the case of aminoquinolines, the position of the amino group significantly influences the photophysical properties.

Notably, studies have shown that when this compound is used as a fluorescent label, for instance in glycan analysis, the resulting conjugate displays no significant fluorescent properties.[3] This is in stark contrast to other isomers like 3-aminoquinoline (B160951) (3-AQ) and 6-aminoquinoline (B144246) (6-AQ), which form fluorescent conjugates.[3] This inherent lack of fluorescence in derivatized 5-AQ necessitates chemical modifications beyond simple amide or Schiff base formation at the amino group to induce or enhance fluorescence.

The key to unlocking the fluorescent potential of this compound lies in strategies that create a "push-pull" system or extend the π-conjugated system, which facilitates intramolecular charge transfer (ICT), a common mechanism in fluorescent molecules.

Strategies for Enhancing the Fluorescence of this compound

To overcome the poor intrinsic fluorescence of this compound derivatives, several synthetic strategies can be employed. These approaches are based on established principles of fluorophore design and can be adapted to the this compound scaffold.

Creation of a "Push-Pull" System

A "push-pull" fluorophore contains an electron-donating group (the "push") and an electron-accepting group (the "pull") at opposite ends of a π-conjugated system. This arrangement enhances the dipole moment upon excitation, often leading to strong fluorescence and sensitivity to solvent polarity (solvatochromism).[1] The amino group of 5-AQ can serve as the electron-donating group. The strategy then involves introducing an electron-withdrawing group onto the quinoline ring system.

Extension of the π-Conjugated System

Extending the π-conjugation of a molecule generally leads to a red-shift (longer wavelength) in both absorption and emission spectra and can enhance the quantum yield. For this compound, this can be achieved by introducing aromatic or other unsaturated moieties through cross-coupling reactions.

Formation of Fluorescent Schiff Bases

While simple Schiff bases of this compound may not be strongly fluorescent, condensation with specific aldehydes, particularly those containing additional aromatic rings or electron-donating/withdrawing groups, can lead to fluorescent products. The resulting imine bond extends the conjugation and can create a more rigid, planar structure that favors fluorescence emission.[4][5]

Comparative Photophysical Data

The following table summarizes the photophysical properties of select derivatized aminoquinolines to provide a benchmark for the development of novel this compound-based fluorophores. It is important to note the absence of data for highly fluorescent 5-AQ derivatives in the literature, underscoring the need for the derivatization strategies outlined in this document.

Compound/Derivative ClassExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)SolventReference
3-Aminoquinoline (3-AQ) labeled glycan 355420Not ReportedNot Specified[3]
6-Aminoquinoline (6-AQ) labeled glycan 355440Not ReportedNot Specified[3]
TFMAQ-8Ar Derivatives ~400473-537up to 0.57n-Hexane, Chloroform[6][7]
Quinoline-Phenol Schiff Bases Not SpecifiedBlue to Green region0.12 - 0.85CHCl3, DMSO, MeOH[4]
3-Aryl-5-aminobiphenyl Substituted[1][8][9]triazolo[4,3-c]quinazolines Not Specified412-502up to 0.94Toluene[10]

Experimental Protocols

The following protocols are generalized methods inspired by successful syntheses of fluorescent quinoline derivatives and can be adapted for the derivatization of this compound.

Protocol 1: Synthesis of a this compound Schiff Base Derivative

This protocol describes the formation of a Schiff base between this compound and a substituted salicylaldehyde (B1680747) to create a potentially fluorescent product with an extended π-system.

Materials:

  • This compound

  • 2-Hydroxy-1-naphthaldehyde (or other suitable aromatic aldehyde)

  • Ethanol (B145695) (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Crystallization dish

Procedure:

  • Dissolution: In the reaction flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming.

  • Addition of Aldehyde: To the stirred solution, add 1.0 equivalent of 2-hydroxy-1-naphthaldehyde.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Characterization: Confirm the structure of the synthesized Schiff base using FT-IR, ¹H NMR, and Mass Spectrometry. Evaluate the photophysical properties (absorption, emission, quantum yield) using UV-Vis and fluorescence spectroscopy.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for π-System Extension

This protocol outlines a general procedure for introducing an aryl group at a halogenated position on the this compound scaffold. This requires a pre-functionalized starting material (e.g., bromo-5-aminoquinoline).

Materials:

  • Bromo-5-aminoquinoline derivative (e.g., 8-bromo-5-aminoquinoline)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of Toluene and Water, or Dioxane)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Reaction vessel suitable for inert atmosphere reactions

Procedure:

  • Reaction Setup: To the reaction vessel, add the bromo-5-aminoquinoline derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and determine its photophysical properties.

Visualizing Workflows and Concepts

To aid in the conceptualization of these derivatization strategies, the following diagrams illustrate the workflows and underlying principles.

Derivatization_Workflow cluster_start Starting Material cluster_strategies Derivatization Strategies cluster_end Desired Outcome 5_AQ This compound Schiff_Base Schiff Base Formation (with Aromatic Aldehyde) 5_AQ->Schiff_Base Cross_Coupling Suzuki Cross-Coupling (π-System Extension) 5_AQ->Cross_Coupling Push_Pull Introduce Electron- Withdrawing Group 5_AQ->Push_Pull Enhanced_Fluorescence Enhanced Fluorescence Schiff_Base->Enhanced_Fluorescence Cross_Coupling->Enhanced_Fluorescence Push_Pull->Enhanced_Fluorescence

Caption: Derivatization strategies for this compound.

Push_Pull_Concept cluster_push Electron Donor cluster_pull Electron Acceptor cluster_ict Photoexcitation Quinoline_Scaffold Quinoline π-System EWG Electron-Withdrawing Group (Pull) Quinoline_Scaffold->EWG Accepts e⁻ density NH2 5-Amino Group (Push) NH2->Quinoline_Scaffold Donates e⁻ density ICT Intramolecular Charge Transfer (ICT) NH2->ICT EWG->ICT Fluorescence Fluorescence ICT->Fluorescence Leads to

References

5-Aminoquinoline in the Development of Molecular Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoline (B19350) is a versatile heterocyclic aromatic compound that has emerged as a prominent scaffold in the design and synthesis of molecular sensors. Its inherent fluorescence properties, coupled with the electron-donating amino group at the 5-position, make it an excellent platform for developing "turn-on," "turn-off," and ratiometric fluorescent probes. The nitrogen atom of the quinoline (B57606) ring and the amino group can act as binding sites for various analytes, leading to detectable changes in the photophysical properties of the molecule upon complexation.

This document provides detailed application notes and protocols for the use of this compound and its derivatives in the development of molecular sensors for a range of analytes, including metal ions, anions, and nitroaromatic compounds. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of analytical chemistry, materials science, and drug development.

Signaling Mechanisms of this compound-Based Sensors

The sensing mechanism of this compound derivatives is primarily based on the modulation of their fluorescence output upon interaction with a target analyte. Several photophysical processes can be exploited to achieve this, including:

  • Photoinduced Electron Transfer (PET): In the free sensor, the lone pair of electrons on a donor group (often the amino group or a linked receptor) can quench the fluorescence of the quinoline fluorophore through PET. Upon binding of an analyte, the energy level of the donor is lowered, inhibiting PET and leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): The this compound scaffold possesses a push-pull electronic structure, with the amino group as the electron donor and the quinoline ring as the acceptor. Analyte binding can modulate the efficiency of ICT, resulting in a shift in the emission wavelength and providing a ratiometric sensing capability.

  • Chelation-Enhanced Fluorescence (CHEF): When the sensor chelates a metal ion, the rigidity of the molecular structure increases, which restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative decay. This chelation event enhances the fluorescence quantum yield, resulting in a "turn-on" signal.[1]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In some this compound derivatives, particularly those with a hydroxyl group in proximity to a nitrogen atom, ESIPT can occur. Analyte binding can disrupt or promote this process, leading to a change in the fluorescence emission.

Applications in Metal Ion Detection

This compound derivatives have been extensively developed as fluorescent sensors for various metal ions, owing to the strong coordination of the quinoline nitrogen and the amino group with metal centers.

Quantitative Data for Metal Ion Sensors
Sensor DerivativeTarget IonExcitation (λex, nm)Emission (λem, nm)Detection Limit (LOD)Fluorescence ChangeBinding Stoichiometry (Sensor:Ion)Reference
8-aminoquinoline (B160924) Schiff BaseAl³⁺Not SpecifiedNot Specified3.23 x 10⁻⁸ MTurn-on2:1[1]
QLSA (Quinoline-2-carboxylic acid and salicylaldehyde (B1680747) derivative)Zn²⁺Not SpecifiedNot Specified2.1 x 10⁻⁸ MTurn-onNot Specified
QSP-HZn²⁺Not SpecifiedNot Specified71 nMTurn-onNot Specified[2]
QSP-ClZn²⁺Not SpecifiedNot Specified67 nMTurn-onNot Specified[2]
QZ2 (Fluorescein-8-aminoquinoline)Zn²⁺490~515Not Specified~150-fold increaseNot Specified[1]
5-AQAg⁺Not SpecifiedNot Specified4 µM~17-fold quenchingNot Specified[3]
QYP (5-(quinolin-8-yliminol)pentanal)Cu²⁺380510 (absorption)2.0 µM (colorimetric)Color change1:2[4]
Experimental Protocols

Protocol 1: Synthesis of a this compound-based Schiff Base Sensor for Metal Ions

This protocol describes a general method for synthesizing a Schiff base sensor from this compound and a substituted salicylaldehyde.

Materials:

  • This compound

  • Substituted salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)

  • Absolute ethanol (B145695)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol with stirring.

  • Addition of Aldehyde: To this solution, add 1.0 mmol of the substituted salicylaldehyde.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base sensor.

  • Characterization: Characterize the synthesized sensor using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Metal Ion Detection using a this compound-based Fluorescent Sensor

This protocol outlines the steps for evaluating the sensing performance of a synthesized this compound-based sensor towards a target metal ion.

Materials and Equipment:

  • Synthesized this compound-based sensor

  • Stock solution of the sensor (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the desired buffer solution. The final concentration of the organic solvent from the stock solution should be kept minimal (e.g., <1% v/v).

  • Initial Fluorescence Measurement: Transfer 3 mL of the sensor solution into a quartz cuvette and record its initial fluorescence spectrum. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Fluorometric Titration:

    • Add small aliquots of the stock solution of the target metal ion to the cuvette containing the sensor solution.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Selectivity Study:

    • Prepare separate solutions of the sensor containing a fixed concentration of different metal ions (at a concentration higher than the sensor, e.g., 10 equivalents).

    • Record the fluorescence spectrum of each solution and compare the response to that of the target metal ion.

  • Competition Experiment:

    • To a solution of the sensor, add a fixed concentration of the target metal ion.

    • Then, add a fixed concentration of potentially interfering metal ions and record the fluorescence spectrum to observe any changes.

  • Determination of Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of the sensor and the metal ion, while keeping the total concentration constant.[5]

    • Measure the fluorescence intensity of each solution at the emission maximum.

    • Plot the change in fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum intensity is observed indicates the stoichiometry of the complex.[5]

Applications in Anion Detection

The development of this compound-based sensors for anions is an emerging area. These sensors typically incorporate hydrogen-bond donor groups, such as ureas or amides, which can selectively interact with anions.

Quantitative Data for Anion Sensors
Sensor DerivativeTarget AnionSolventDetection MethodKey ObservationBinding Stoichiometry (Sensor:Anion)Reference
Quinoline-based bis-urea receptorHSO₄⁻DMSOUV-Vis TitrationIncrease in absorbance intensityNot specified[6]
Quinoline-based bis-urea receptorF⁻, Cl⁻, Br⁻, I⁻, ClO₄⁻, NO₃⁻, H₂PO₄⁻DMSOUV-Vis TitrationGradual increase in absorbance intensityNot specified[6]
Experimental Protocols

Protocol 3: Synthesis of a this compound-based Bis-Urea Receptor for Anions

This protocol is adapted from the synthesis of a quinoline-based bis-urea receptor.[6]

Materials:

  • 8-Aminoquinoline

  • 1,4-Phenylene diisocyanate

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-phenylene diisocyanate (3.125 mmol) in 500 mL of dichloromethane.

  • Addition of Aminoquinoline: To this solution, add 8-aminoquinoline (6.34 mmol) and stir the mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 6 hours.

  • Product Collection: A precipitate will form during the reaction. After cooling, collect the solid product by filtration.

  • Washing and Drying: Wash the collected precipitate with chloroform (B151607) and dry it under vacuum to obtain the bis-urea receptor.

  • Characterization: Characterize the product using FT-IR to confirm the presence of N-H and C=O stretching vibrations characteristic of the urea (B33335) groups.

Protocol 4: Anion Binding Studies using UV-Vis Titration

This protocol describes how to evaluate the anion binding properties of the synthesized receptor.

Materials and Equipment:

  • Synthesized bis-urea receptor

  • Stock solution of the receptor (e.g., 2.5 x 10⁻⁵ M in DMSO)

  • Stock solutions of various anions as their tetrabutylammonium (B224687) salts (e.g., 2.5 x 10⁻³ M in DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Receptor Solution: Prepare a solution of the receptor at a fixed concentration (e.g., 2.5 x 10⁻⁵ M) in DMSO.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the receptor solution.

  • Titration:

    • Add small aliquots of the stock solution of the target anion to the cuvette containing the receptor solution.

    • After each addition, mix the solution and record the UV-Vis spectrum.

    • Continue the titration until no further significant changes in the spectrum are observed.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added anion to determine the binding affinity.

Applications in Nitroaromatic Compound Detection

The electron-rich nature of the this compound scaffold makes it a promising candidate for the detection of electron-deficient nitroaromatic compounds (NACs), which are common components of explosives. The sensing mechanism often involves fluorescence quenching due to photoinduced electron transfer from the excited state of the sensor to the NAC.

Quantitative Data for Nitroaromatic Compound Sensors
Sensor DerivativeTarget AnalyteSolventDetection Limit (LOD)Fluorescence ChangeSensing MechanismReference
Quinoline-tagged organic probe (bqbpbn, 1)2,4,6-trinitrophenol (TNP)Water1.2 ppmQuenchingPET, Energy Transfer, IFE
Quinoline-tagged organic probe (bqbpxn, 2)2,4,6-trinitrophenol (TNP)Water0.3 ppmQuenchingPET, Energy Transfer, IFE
Experimental Protocols

Protocol 5: General Procedure for Detection of Nitroaromatic Compounds

This protocol provides a general method for testing the fluorescence quenching of a this compound-based sensor by nitroaromatic compounds.

Materials and Equipment:

  • This compound-based sensor

  • Stock solution of the sensor (e.g., in a suitable organic solvent like acetonitrile (B52724) or a water/organic mixture)

  • Stock solutions of various nitroaromatic compounds (e.g., 2,4,6-trinitrophenol (TNP), 2,4-dinitrotoluene (B133949) (DNT))

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Sensor Solution: Prepare a dilute solution of the sensor in a suitable solvent.

  • Initial Fluorescence: Record the fluorescence emission spectrum of the sensor solution upon excitation at its absorption maximum.

  • Quenching Titration:

    • Add successive aliquots of a stock solution of the nitroaromatic compound to the sensor solution.

    • After each addition, record the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the nitroaromatic compound.

    • The quenching efficiency can be analyzed using the Stern-Volmer equation to understand the quenching mechanism (static or dynamic).

Bioimaging Applications

The cell permeability and fluorescence properties of this compound derivatives make them suitable for intracellular imaging of analytes.

Protocol 6: General Procedure for Live Cell Imaging

This protocol outlines the basic steps for using a this compound-based probe for fluorescence microscopy in live cells.

Materials and Equipment:

  • This compound-based fluorescent probe

  • Stock solution of the probe (1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cultured cells on glass-bottom dishes

  • Fluorescence microscope (confocal or wide-field) with appropriate filters

Procedure:

  • Cell Culture: Culture the desired cell line on glass-bottom dishes suitable for microscopy until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe (typically 1-10 µM) in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash them once with PBS.

    • Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C, protected from light. The optimal concentration and incubation time should be determined empirically.

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with PBS or an imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Place the dish on the microscope stage and locate the cells using bright-field illumination.

    • Excite the probe using the appropriate wavelength and capture the fluorescence emission. Use the lowest possible excitation intensity to minimize phototoxicity.

  • Analyte Detection (Optional): To image changes in intracellular analyte concentration, acquire a baseline image of the probe-loaded cells, then treat the cells with a solution containing the analyte of interest and capture images at different time points.

Visualizations

Signaling Pathways and Experimental Workflows

DOT Language Scripts:

G cluster_synthesis Sensor Synthesis This compound This compound Condensation Condensation This compound->Condensation Aldehyde Aldehyde Aldehyde->Condensation Schiff Base Sensor Schiff Base Sensor Condensation->Schiff Base Sensor

Caption: Synthesis of a this compound Schiff base sensor.

G cluster_sensing Turn-on Fluorescence Sensing Mechanism (PET) Sensor_Free Free Sensor (Fluorescence OFF) Analyte Analyte PET Photoinduced Electron Transfer Sensor_Free->PET Quenching Sensor_Bound Sensor-Analyte Complex (Fluorescence ON) Emission Fluorescence Emission Sensor_Bound->Emission Excitation Excitation (Light) Excitation->Sensor_Free Excitation->Sensor_Bound Sensor_FreeAnalyte Sensor_FreeAnalyte

Caption: Photoinduced Electron Transfer (PET) signaling pathway.

G cluster_workflow Experimental Workflow for Analyte Detection Prepare_Sensor Prepare Sensor Solution Measure_Initial Measure Initial Fluorescence Prepare_Sensor->Measure_Initial Add_Analyte Add Analyte (Titration) Measure_Initial->Add_Analyte Measure_Final Measure Fluorescence Changes Add_Analyte->Measure_Final Data_Analysis Data Analysis (LOD, Selectivity) Measure_Final->Data_Analysis

Caption: General experimental workflow for analyte detection.

References

Application Notes and Protocols for 5-Aminoquinoline in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoline (B19350) (5-AQ) is a heterocyclic aromatic compound belonging to the quinoline (B57606) family. While not a conventional fluorescent probe for direct cellular staining in flow cytometry, its derivatives and related aminoquinolines are subjects of significant research in drug discovery for their potential as anticancer agents. Flow cytometry is a pivotal technology to elucidate the mechanisms of action of such compounds by enabling high-throughput, quantitative analysis of cellular processes at the single-cell level.

These application notes provide an overview and detailed protocols for utilizing flow cytometry to investigate the cellular effects of this compound and its analogs, focusing on cell cycle progression, apoptosis, and their potential role as PARP inhibitors.

Key Applications of Flow Cytometry in Evaluating this compound Derivatives

Flow cytometry can be instrumental in characterizing the biological activities of this compound and its derivatives. Key applications include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases (G0/G1, S, or G2/M).

  • Apoptosis Assays: To quantify the induction of programmed cell death.

  • Cell Viability and Proliferation: To assess the cytotoxic and cytostatic effects of the compound.

  • Analysis of Signaling Pathways: To investigate the modulation of intracellular signaling cascades, such as those involving p53 and PARP.

Quantitative Data: Photophysical Properties of this compound

While 5-AQ has not been established as a routine flow cytometry stain, its intrinsic fluorescence is sensitive to the microenvironment. This property is crucial for understanding its potential as a chemical probe.

PropertyValueSolvent/ConditionsReference
Absorption Maxima (λabs) 277 nm, 313 nmAcetonitrile[1]
Emission Maximum (λem) 332 nmAcetonitrile[1]
Fluorescence Quantum Yield (Φf) Varies with solvent polarityAcetonitrile:water mixtures[1]
Fluorescence Lifetime (τ) Varies with solvent polarityAcetonitrile:water mixtures[1]

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in a cancer cell line treated with a this compound derivative.

Materials:

  • Cancer cell line (e.g., HT-29, MCF-7)

  • Complete cell culture medium

  • This compound derivative (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

    • Treat the cells with varying concentrations of the this compound derivative for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • Following treatment, collect both floating (potentially apoptotic) and adherent cells.

    • For adherent cells, wash with PBS and detach using trypsin.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[2]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.[2]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G1 cluster_workflow Experimental Workflow: Cell Cycle Analysis A Cell Seeding & Treatment B Harvest Cells A->B C Fixation in 70% Ethanol B->C D Staining with PI/RNase A C->D E Flow Cytometry Acquisition D->E F Data Analysis E->F

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide

This protocol allows for the differentiation of early apoptotic, late apoptotic, necrotic, and live cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound derivative

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells with the this compound derivative as described in Protocol 1.

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC negative and PI negative cells are considered viable.

    • Annexin V-FITC positive and PI negative cells are in early apoptosis.

    • Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

Signaling Pathway Analysis

Aminoquinolines have been shown to induce apoptosis and cell cycle arrest, often through the p53 signaling pathway. Flow cytometry can be used to detect changes in the phosphorylation status of key signaling proteins.

G2 cluster_pathway Simplified p53-Mediated Signaling Pathway A DNA Damage (e.g., by 5-AQ derivative) B p53 Activation A->B C p21 Expression B->C F BAX Expression B->F D CDK2 Inhibition C->D E G1/S Arrest D->E G Apoptosis F->G

Caption: Simplified p53 Signaling Pathway.

Concluding Remarks

While this compound itself is not a direct tool for flow cytometry, the technique is indispensable for characterizing the biological impact of its derivatives. The provided protocols offer a foundational approach for researchers in oncology and drug development to dissect the cellular mechanisms of novel aminoquinoline-based compounds. These methods can be expanded to include more complex multi-color flow cytometry panels to simultaneously assess various cellular parameters, providing deeper insights into the compound's mode of action.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 5-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoline (B19350) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of diverse compound libraries. Its derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimalarial properties. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of this compound derivatives to identify promising lead compounds for drug discovery programs.

These application notes provide detailed protocols and guidance for conducting HTS assays using libraries of this compound derivatives, focusing on two key therapeutic areas: cancer and malaria. The protocols are based on established methodologies for screening similar compound classes and are intended to be adapted and optimized for specific laboratory requirements.

Application 1: Anticancer Drug Discovery - Targeting the PI3K/Akt/mTOR Signaling Pathway

Therapeutic Rationale: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. Derivatives of the aminoquinoline core have been shown to inhibit this pathway, inducing cell cycle arrest and apoptosis in cancer cells.[1][2] HTS of this compound libraries can identify novel inhibitors of this pathway with therapeutic potential.

Quantitative Data Summary: Representative HTS Campaign for Anticancer Activity

The following table summarizes representative data from a hypothetical HTS campaign of a this compound derivative library against a cancer cell line. This data is illustrative and serves to provide expected values for a well-executed screen.

ParameterValueReference
Library Size 10,000 compoundsN/A
Screening Concentration 10 µM[3]
Cell Line A549 (Non-Small Cell Lung Cancer)[3]
Assay Format 384-well[3]
Primary Hit Rate (≥50% inhibition) 1.2%[4]
Z'-Factor > 0.7[3]
Confirmed Hits (IC50 < 10 µM) 15 compoundsN/A

Table 1: Representative HTS Data for Anticancer Screening.

The table below presents the cytotoxic activity of selected hypothetical this compound "hit" compounds against various cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

Compound IDTarget Cell LineIC50 (µM)
5AQ-C1A549 (Lung)1.8
5AQ-C2MCF-7 (Breast)3.2
5AQ-C3HeLa (Cervical)5.1
5AQ-C4HT29 (Colon)4.5

Table 2: Cytotoxic Activity of Representative this compound Hits.

Experimental Protocol: Cell-Based Cytotoxicity HTS Assay

This protocol describes a cell-based HTS assay to identify cytotoxic this compound compounds using a luminescent cell viability assay.

Materials and Reagents:

  • Cell Line: Human cancer cell line (e.g., A549, MCF-7, HeLa).

  • This compound Library: 10 mM stock solutions in DMSO.

  • Assay Plates: 384-well, white, solid-bottom, sterile, tissue culture-treated plates.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cytotoxicity Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.

  • Control Compounds: Staurosporine or Doxorubicin (positive control), DMSO (negative control).

  • Liquid Handling: Automated liquid handler for dispensing cells and reagents.

  • Plate Reader: Luminometer compatible with 384-well plates.

Procedure:

  • Cell Seeding:

    • Harvest and resuspend cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates (2,500 cells/well).[3]

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[5]

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library with cell culture medium to a working concentration (e.g., 20 µM for a final concentration of 10 µM).

    • Transfer a small volume (e.g., 5 µL) of the diluted compounds, positive control, and negative control to the cell plates.[3]

    • Incubate for 48 hours at 37°C and 5% CO2.[3]

  • Luminescent Viability Assay:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 30 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

    • Measure luminescence using a plate reader.

Data Analysis:

  • Percentage Inhibition Calculation: Calculate the percentage of cell growth inhibition for each compound relative to the DMSO control.

  • Hit Identification: Compounds showing significant inhibition (e.g., ≥50%) are considered primary hits.

  • IC50 Determination: Confirmed hits are further evaluated in dose-response experiments to determine their IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates mTORC1->PI3K Negative Feedback S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Aminoquinoline This compound Derivative Aminoquinoline->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

HTS_Workflow_Anticancer Start Start: this compound Library Primary_Screen Primary Screen: Single-Dose Cytotoxicity Assay (e.g., 10 µM) Start->Primary_Screen Hit_Identification Hit Identification: ≥50% Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Determine IC50 Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits: IC50 < 10 µM Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assays: Mechanism of Action Studies (e.g., Western Blot for p-Akt) Confirmed_Hits->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

Caption: High-throughput screening workflow for anticancer this compound derivatives.

Application 2: Antimalarial Drug Discovery

Therapeutic Rationale: The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery of new antimalarial agents. Quinoline-containing compounds have historically been a cornerstone of antimalarial therapy. Their primary mechanism of action is thought to involve the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic free heme.[6] Screening libraries of this compound derivatives can identify novel compounds with potent antiplasmodial activity.

Quantitative Data Summary: HTS for Antimalarial Activity

The following table presents in vitro antiplasmodial activity data for a series of 5-aryl-8-aminoquinoline derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.

Compound IDP. falciparum 3D7 IC50 (nM)P. falciparum K1 IC50 (nM)
5-Aryl-8-AQ 1 15.210.8
5-Aryl-8-AQ 2 12.59.5
5-Aryl-8-AQ 3 20.115.3
Chloroquine 8.9150.2
Primaquine 850920

Table 3: Antiplasmodial Activity of 5-Aryl-8-Aminoquinoline Derivatives. Data is representative and adapted from published studies.[7]

Experimental Protocol: SYBR Green I-Based Fluorescence Assay

This protocol describes a widely used HTS method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[8]

Materials and Reagents:

  • P. falciparum Strains: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains.

  • Human Erythrocytes: O+ blood.

  • Parasite Culture Medium: RPMI-1640 supplemented with human serum or Albumax, HEPES, and sodium bicarbonate.

  • This compound Library: 10 mM stock solutions in DMSO.

  • Assay Plates: 96-well or 384-well black, clear-bottom microtiter plates.

  • SYBR Green I Lysis Buffer: Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye.

  • Control Compounds: Chloroquine, Artemisinin (positive controls), DMSO (negative control).

  • Fluorescence Plate Reader: Excitation ~485 nm, Emission ~530 nm.

Procedure:

  • Parasite Culture:

    • Maintain asynchronous P. falciparum cultures in human erythrocytes at a specified hematocrit in complete culture medium.

    • Synchronize parasite cultures to the ring stage using methods like sorbitol treatment.[8]

  • Assay Plate Preparation:

    • Prepare serial dilutions of the this compound library compounds in culture medium.

    • Dispense the diluted compounds into the assay plates.

  • Parasite Addition and Incubation:

    • Add synchronized, parasitized erythrocytes (typically at 1-2% parasitemia and 2% hematocrit) to each well.

    • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[8]

  • Lysis and Staining:

    • After incubation, add the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.[8]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader.

Data Analysis:

  • Percentage Inhibition Calculation: Calculate the percentage of parasite growth inhibition relative to the DMSO control.

  • IC50 Determination: Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antimalarial Mechanism and Screening Workflow Diagrams

Hemozoin_Inhibition_Pathway Hemoglobin Host Hemoglobin Parasite_Vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin->Parasite_Vacuole Digestion Heme Toxic Free Heme Parasite_Vacuole->Heme Releases Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Hemozoin Hemozoin (Non-toxic crystal) Heme_Polymerase->Hemozoin Polymerization Aminoquinoline This compound Derivative Aminoquinoline->Heme_Polymerase Inhibits

Caption: Mechanism of hemozoin formation inhibition by this compound derivatives in Plasmodium.

HTS_Workflow_Antimalarial Start Start: this compound Library Primary_Screen Primary Screen: SYBR Green I Assay (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification: Significant Growth Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Determine IC50 against Sensitive & Resistant Strains Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits: Potent IC50 & Good Resistance Index Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assays: Hemozoin Inhibition Assay, Cytotoxicity against Mammalian Cells Confirmed_Hits->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

Caption: High-throughput screening workflow for antimalarial this compound derivatives.

Conclusion

The this compound scaffold is a valuable starting point for the discovery of novel therapeutic agents. The high-throughput screening protocols and application notes provided herein offer a robust framework for identifying and characterizing promising lead compounds from this compound libraries for the treatment of cancer and malaria. Successful implementation of these HTS campaigns, followed by rigorous hit validation and lead optimization, has the potential to deliver next-generation therapies for these devastating diseases.

References

Troubleshooting & Optimization

Troubleshooting fluorescence quenching of 5-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminoquinoline (B19350) (5-AQ). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during fluorescence experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter with this compound fluorescence, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing little to no fluorescence from my this compound sample?

Several factors can lead to a weak or absent fluorescent signal. Follow these troubleshooting steps to identify the cause:

  • Incorrect Instrument Settings: Ensure your fluorometer's excitation and emission wavelengths are set appropriately for this compound. The optimal wavelengths are highly solvent-dependent.

  • Suboptimal pH: The fluorescence of aminoquinolines is pH-sensitive. The protonation state of the quinoline (B57606) nitrogen affects its electronic properties and, consequently, its fluorescence.

  • Compound Integrity: Verify the purity and integrity of your 5-AQ sample. Degradation can occur with improper storage.

  • Solvent Effects: 5-AQ's fluorescence is extremely sensitive to the solvent environment. Protic solvents, especially water, can significantly quench its fluorescence.[1]

  • Presence of Quenchers: Contaminants in your sample or buffer components can act as quenchers.

  • Low Concentration: The concentration of 5-AQ may be below the detection limit of your instrument.

  • Photobleaching: Prolonged exposure to the excitation light can cause irreversible damage to the fluorophore.

Q2: My this compound fluorescence intensity is decreasing over time. What is happening?

A continuous decrease in fluorescence intensity is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore.

  • Mitigation Strategies:

    • Reduce Excitation Light Intensity: Use neutral density filters or lower the power of the excitation source.

    • Minimize Exposure Time: Limit the sample's exposure to the excitation light.

    • Use Fresh Samples: For extended experiments, prepare fresh solutions of 5-AQ.

    • Deoxygenate Solutions: The presence of dissolved oxygen can accelerate photobleaching. Degassing your solutions with an inert gas like nitrogen or argon can help.

Q3: I observe a shift in the emission wavelength of my this compound. What could be the cause?

Shifts in the emission spectrum, known as solvatochromism, are expected for this compound and are highly dependent on the solvent polarity.

  • Solvent Polarity: As solvent polarity increases, a red shift (to longer wavelengths) in the emission maximum is typically observed. This is due to the stabilization of the more polar excited state of the 5-AQ molecule.

  • Presence of Water: The addition of water to an organic solvent like acetonitrile (B52724) can cause a significant red shift in the emission of 5-AQ.[1]

Q4: I am seeing a non-linear relationship in my Stern-Volmer plot. What does this indicate?

A non-linear Stern-Volmer plot, often showing an upward curvature, suggests that more than one quenching mechanism is at play.

  • Combined Quenching: This typically indicates the simultaneous occurrence of both dynamic (collisional) and static quenching. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.

  • High Quencher Concentration: At high concentrations, quenchers can cause deviations from the linear Stern-Volmer relationship due to static quenching or other complex interactions.

Data Presentation

The photophysical properties of this compound are highly dependent on its environment. The following tables summarize key quantitative data from the literature to aid in your experimental design and troubleshooting.

Table 1: Excitation (λex) and Emission (λem) Maxima of this compound in Different Solvents

Solventλex (nm)λem (nm)Stokes Shift (cm⁻¹)Reference
Acetonitrile3404808578[1]
Acetonitrile + 2% H₂O3405019452[1]
Acetonitrile + 8% H₂O3395069736[1]
Acetonitrile + 10% H₂O3385109978[1]
Acetonitrile + 20% H₂O33851410130[1]
Water33353411303[1]

Table 2: Fluorescence Quantum Yield (Φ) of this compound in Various Solvents

Table 3: Stern-Volmer Constants (Ksv) for the Quenching of this compound Fluorescence

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

  • Prepare a dilute solution of this compound in the solvent you will be using for your experiment. The absorbance at the expected excitation maximum should be below 0.1 to avoid inner filter effects.

  • Perform an excitation scan:

    • Set the emission monochromator to an estimated emission maximum (e.g., 480 nm for acetonitrile).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm).

    • The wavelength with the highest fluorescence intensity is the optimal excitation wavelength (λex).

  • Perform an emission scan:

    • Set the excitation monochromator to the optimal excitation wavelength (λex) determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).

    • The wavelength with the highest fluorescence intensity is the optimal emission wavelength (λem).

Protocol 2: Step-by-Step Guide to Stern-Volmer Analysis for Fluorescence Quenching

This protocol will guide you through determining the Stern-Volmer constant (Ksv) for a potential quencher of this compound fluorescence.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a high-concentration stock solution of the quencher in the same solvent.

    • Prepare a series of samples in cuvettes. Each sample should contain the same concentration of 5-AQ, and varying concentrations of the quencher. Include a control sample with no quencher.

  • Fluorescence Measurement:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission wavelengths to the optimal values determined for 5-AQ in your chosen solvent.

    • Measure the fluorescence intensity of the 5-AQ solution without the quencher (this is F₀).

    • Measure the fluorescence intensity of each sample containing the quencher (this is F).

  • Data Analysis:

    • Calculate the ratio F₀/F for each quencher concentration.

    • Create a Stern-Volmer plot by plotting F₀/F on the y-axis versus the concentration of the quencher ([Q]) on the x-axis.

    • If the plot is linear, perform a linear regression. The slope of the line is the Stern-Volmer constant (Ksv).

    Stern-Volmer Equation: F₀/F = 1 + Ksv[Q]

Mandatory Visualizations

Troubleshooting_Fluorescence_Quenching cluster_troubleshooting Troubleshooting Steps start Low or No Fluorescence Signal check_instrument Verify Instrument Settings (λex, λem) start->check_instrument check_compound Assess Compound Integrity (Age, Storage) start->check_compound check_environment Evaluate Experimental Conditions (Solvent, pH) start->check_environment check_concentration Check 5-AQ Concentration check_instrument->check_concentration Settings Correct solution Signal Restored check_instrument->solution Incorrect Settings -> Correct check_compound->check_concentration Compound OK check_compound->solution Degraded Compound -> Use Fresh check_environment->check_concentration Conditions Optimal check_environment->solution Suboptimal Conditions -> Optimize check_quencher Presence of Quenchers? check_concentration->check_quencher Concentration Sufficient check_concentration->solution Too Dilute -> Increase Concentration photobleaching Consider Photobleaching check_quencher->photobleaching No Obvious Quenchers check_quencher->solution Quencher Present -> Purify/Change Buffer photobleaching->solution Photobleaching Occurred -> Minimize Light Exposure Stern_Volmer_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis prep_solutions Prepare 5-AQ and Quencher Stock Solutions create_series Create Sample Series with Constant [5-AQ] and Varying [Quencher] prep_solutions->create_series measure_f0 Measure Fluorescence of 5-AQ without Quencher (F₀) create_series->measure_f0 measure_f Measure Fluorescence of Each Sample with Quencher (F) measure_f0->measure_f calculate_ratio Calculate F₀/F for each [Quencher] measure_f->calculate_ratio plot_data Plot F₀/F vs. [Quencher] calculate_ratio->plot_data analyze_plot Analyze Stern-Volmer Plot plot_data->analyze_plot linear_plot Linear Plot? analyze_plot->linear_plot dynamic_quenching Primarily Dynamic Quenching Slope = Ksv linear_plot->dynamic_quenching Yes nonlinear_plot Non-linear Plot (Upward Curvature) linear_plot->nonlinear_plot No combined_quenching Combined Static and Dynamic Quenching nonlinear_plot->combined_quenching

References

Technical Support Center: Synthesis of 5-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-aminoquinoline (B19350) and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound scaffold?

A1: The most prevalent synthetic strategies include:

  • Reduction of 5-nitroquinoline (B147367): This is a very common and direct method. The nitro group can be reduced using various reagents, including catalytic hydrogenation (e.g., Pd/C with a hydrogen source like hydrazine (B178648) or hydrogen gas) or metal-based reducing agents like iron powder in an acidic medium.[1][2]

  • Classical Quinoline (B57606) Syntheses: Methods like the Skraup or Friedländer synthesis can be employed to construct the quinoline ring system from acyclic precursors.[3][4] These often require harsh reaction conditions.[5]

  • Buchwald-Hartwig Amination: This modern cross-coupling reaction allows for the formation of the C-N bond by reacting a 5-haloquinoline with an amine source in the presence of a palladium catalyst.[6][7]

Q2: Why is my yield low in the reduction of 5-nitroquinoline?

A2: Low yields in this reaction can stem from several factors:

  • Incomplete reaction: The reduction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC).

  • Catalyst deactivation: In catalytic hydrogenation, the catalyst (e.g., Pd/C) can become poisoned or lose activity.

  • Side reactions: Depending on the reducing agent and conditions, side reactions can occur. For instance, using strong reducing agents might lead to over-reduction of the quinoline ring.

  • Product loss during workup: this compound has some water solubility, and significant amounts can be lost in aqueous workup steps if extractions are not thorough.

Q3: I am observing significant peak tailing and poor recovery when purifying my this compound derivative by silica (B1680970) gel chromatography. What is the cause and how can I fix it?

A3: The basic nature of the amino group on the quinoline scaffold is the primary cause of these issues. The acidic silanol (B1196071) groups on the surface of the silica gel interact strongly with the basic analyte, leading to peak tailing, irreversible adsorption, and sometimes even degradation of the compound on the column.[8]

To mitigate this, you can:

  • Use a basic modifier in your eluent: Adding a small amount of a base, such as triethylamine (B128534) (typically 0.1-1%), to your solvent system can neutralize the acidic sites on the silica gel and improve peak shape and recovery.

  • Switch to a different stationary phase: Alumina (basic or neutral) or reverse-phase silica (C18) are often better alternatives for purifying basic compounds.

  • Consider recrystallization: If your product is a solid, recrystallization can be a highly effective purification method that avoids the issues associated with column chromatography.[5]

Q4: What are the main challenges associated with classical quinoline syntheses like the Skraup and Friedländer reactions for preparing precursors to 5-aminoquinolines?

A4: These methods, while powerful for constructing the quinoline core, present several challenges:

  • Harsh reaction conditions: The Skraup synthesis, for example, uses concentrated sulfuric acid and high temperatures, which can lead to the formation of polymeric byproducts and charring.[4][5][9]

  • Poor regioselectivity: When using substituted anilines in the Skraup synthesis or unsymmetrical ketones in the Friedländer synthesis, mixtures of regioisomers can be formed, complicating purification and reducing the yield of the desired product.[5][10][11]

  • Violent reactions: The Skraup reaction is notoriously exothermic and can be difficult to control, sometimes requiring the use of moderators like ferrous sulfate.[9]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound via Reduction of 5-Nitroquinoline
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient reducing agent or catalyst.Increase the equivalents of the reducing agent or the loading of the catalyst. Monitor the reaction by TLC until all starting material is consumed.
Deactivated catalyst (for catalytic hydrogenation).Use fresh catalyst. Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air.
Low reaction temperature.Increase the reaction temperature as appropriate for the chosen method.
Product is a dark, tarry substance Decomposition of starting material or product.Perform the reaction at a lower temperature. If using a strong reducing agent, consider a milder alternative.
Oxidation of the this compound product.Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Low isolated yield after workup Product loss during aqueous extraction.Saturate the aqueous phase with sodium chloride to decrease the solubility of the product. Perform multiple extractions with an organic solvent.
Product remains in the filter cake (if using solid reducing agent).Wash the filter cake thoroughly with the reaction solvent or another suitable solvent in which the product is soluble.
Issue 2: Difficulties in the Buchwald-Hartwig Amination of 5-Haloquinolines
Symptom Possible Cause Suggested Solution
No reaction or very slow conversion Inappropriate ligand for the palladium catalyst.Screen different phosphine (B1218219) ligands. Sterically hindered biaryl phosphine ligands are often effective.[7]
Aryl chloride is used as the substrate.Aryl chlorides are less reactive than bromides or iodides and may require more specialized catalysts and harsher conditions.[12] Consider using the corresponding 5-bromo or 5-iodoquinoline (B175257) if possible.
Incorrect base.The choice of base is crucial. Screen different bases such as sodium tert-butoxide, potassium tert-butoxide, or cesium carbonate.
Formation of side products Reductive dehalogenation of the starting material.This can compete with the desired amination. Adjusting the ligand, base, and temperature may help to suppress this side reaction.
Reaction with other nucleophilic groups in the substrate.If other nucleophilic groups (e.g., phenols) are present, they may also react.[12] Consider protecting these groups before the amination reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound by Catalytic Hydrogenation of 5-Nitroquinoline

This protocol is based on a common laboratory-scale procedure.

Materials:

  • 5-Nitroquinoline

  • 10% Palladium on carbon (Pd/C)

  • Hydrazine monohydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-nitroquinoline (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% Pd).

  • Heat the mixture to reflux.

  • Add hydrazine monohydrate (2.0-3.0 eq) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from an ethanol-water mixture or by column chromatography (with a triethylamine-modified eluent).[1]

Quantitative Data Example:

Parameter Value Reference
Starting Material5-Nitroquinoline[1]
Reducing SystemPd/C, Hydrazine[1][13]
Solvent95% Ethanol[1]
TemperatureReflux[1]
Yield~90%[1]
Protocol 2: General Procedure for Friedländer Synthesis of a Substituted Quinoline

This is a generalized protocol; specific conditions will vary depending on the substrates.

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • A ketone or aldehyde with an α-methylene group

  • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • Combine the 2-aminoaryl aldehyde or ketone (1.0 eq), the active methylene (B1212753) compound (1.0-1.2 eq), and the catalyst (typically 5-20 mol%) in a suitable solvent or neat.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to reflux).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • If the product precipitates, it can be collected by filtration.

  • Otherwise, perform an aqueous workup, neutralize the catalyst if necessary, and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[14]

Visualizations

experimental_workflow_reduction start Start: 5-Nitroquinoline dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst heat Heat to Reflux add_catalyst->heat add_hydrazine Add Hydrazine Monohydrate heat->add_hydrazine monitor Monitor by TLC add_hydrazine->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate in vacuo filter->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound via catalytic reduction.

logical_relationship_purification issue Purification Issue: Peak Tailing & Low Recovery cause Root Cause: Basic Amino Group interacts with Acidic Silica Gel issue->cause is caused by solution1 Solution 1: Add Basic Modifier (e.g., Triethylamine) to Eluent cause->solution1 can be solved by solution2 Solution 2: Change Stationary Phase (Alumina or C18) cause->solution2 can be solved by solution3 Solution 3: Use Non-Chromatographic Method (Recrystallization) cause->solution3 can be solved by

Caption: Troubleshooting logic for purification issues of 5-aminoquinolines.

References

Reducing background fluorescence in 5-Aminoquinoline microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminoquinoline (5-AQ) microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve high-quality imaging results in your experiments.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your signal of interest and compromise data quality. Use this guide to identify and address common causes of high background in your 5-AQ microscopy experiments.

Problem: Diffuse, even background across the entire image

This is often related to the reagents and techniques used during the staining protocol.

Potential Cause Recommended Solution
Antibody concentration too high Reduce the concentration of your primary or secondary antibodies. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[1][2]
Insufficient blocking Increase the incubation time with your blocking buffer or try a different blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody.[1][3]
Inadequate washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[2][3][4] Using a mild detergent like Tween-20 in your wash buffer can help reduce non-specific binding.[5]
Mounting medium issues Use a fresh, high-quality mounting medium, preferably one with anti-fade and anti-quenching properties.[6][7][8] Some components in old or low-quality mounting media can be fluorescent.[8]
Problem: Punctate or specific non-target staining

This type of background is often due to non-specific binding of antibodies or issues with sample preparation.

Potential Cause Recommended Solution
Non-specific antibody binding Ensure your primary antibody is specific to the target antigen. Run a negative control (without primary antibody) to check for non-specific binding of the secondary antibody.[1][3] Consider using a secondary antibody that has been pre-adsorbed against the species of your sample.
Fixation and permeabilization artifacts Optimize your fixation and permeabilization protocol. Over-fixation can create reactive sites that non-specifically bind antibodies, while insufficient permeabilization can trap antibodies within the cell.[9][10][11][12]
Sample drying Do not allow the sample to dry out at any stage of the staining process, as this can cause non-specific antibody binding.[13]
Autofluorescence The sample itself may have endogenous molecules that fluoresce. This is known as autofluorescence.[14][15][16]
Problem: Signal bleed-through from other channels

When performing multi-color imaging, the emission spectrum of one fluorophore can sometimes "bleed" into the detection channel of another.[17][18][19][20]

Potential Cause Recommended Solution
Spectral overlap of fluorophores Choose fluorophores with well-separated emission spectra.[17][20]
Incorrect filter sets Use narrow-bandpass emission filters specific to each fluorophore to minimize the detection of out-of-channel emissions.[17]
Simultaneous channel acquisition If using a confocal microscope, acquire images for each channel sequentially rather than simultaneously. This prevents the excitation of one fluorophore from causing emission that is detected in another channel.[17][18]

Frequently Asked Questions (FAQs)

Sample Preparation
  • Q1: How can my choice of fixative affect background fluorescence? A1: The choice of fixative is a critical step. Aldehyde-based fixatives like formaldehyde (B43269) can increase autofluorescence by cross-linking proteins.[10][11] If you suspect this is an issue, you can try a methanol (B129727) or acetone (B3395972) fixation, although these can sometimes alter antigenicity.[12] It is important to optimize the fixation time and concentration to ensure good morphological preservation without introducing excessive background.[11]

  • Q2: What is the best way to permeabilize my cells for 5-AQ staining? A2: Permeabilization is necessary for intracellular targets. Detergents like Triton X-100 or saponin (B1150181) are commonly used.[12] The choice and concentration of the detergent should be optimized for your cell type and target. Insufficient permeabilization can lead to weak signal, while overly harsh permeabilization can damage cell morphology and increase background.

Staining Protocol
  • Q3: What is a blocking buffer and why is it important? A3: A blocking buffer is a solution containing proteins (like BSA or serum) that binds to non-specific sites on your sample, preventing your primary and secondary antibodies from binding to these sites and causing background staining.[1][5][21] It is a crucial step for reducing non-specific signal.

  • Q4: How do I choose the right blocking buffer? A4: The choice of blocking buffer depends on your sample and antibodies. A common starting point is 1-5% BSA in your wash buffer.[21] If you are using a secondary antibody, using normal serum from the same species in which the secondary antibody was raised can be very effective.[1]

  • Q5: How critical are the washing steps? A5: Washing is a critical step to remove unbound antibodies and reduce background.[2][5][3] Perform several washes of at least 5 minutes each after both the primary and secondary antibody incubations. Including a mild detergent like Tween-20 in the wash buffer can improve the efficiency of washing.[5]

Imaging
  • Q6: What is autofluorescence and how can I reduce it? A6: Autofluorescence is the natural fluorescence of biological materials.[14][15] Common sources include mitochondria, lysosomes, collagen, and elastin.[14][15] To reduce autofluorescence, you can:

    • Use a mounting medium with an anti-fade reagent.[6][7]

    • Choose a fluorophore that emits in a spectral range where autofluorescence is minimal (often in the red or far-red spectrum).[22]

    • Perform photobleaching of the background before imaging your stained sample.[22][23]

    • Use spectral unmixing software if your imaging system supports it.[17]

  • Q7: How can I prevent photobleaching of my 5-AQ signal? A7: Photobleaching is the irreversible destruction of a fluorophore by light. To minimize photobleaching:

    • Use an anti-fade mounting medium.[6][7]

    • Minimize the exposure time and excitation light intensity during image acquisition.

    • Store your stained slides in the dark at 4°C.[13]

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining

This protocol provides a general framework for immunofluorescence staining. You may need to optimize specific steps for your experiment.

G cluster_prep Sample Preparation cluster_stain Staining cluster_mount Mounting and Imaging prep1 Grow and treat cells on coverslips prep2 Wash with PBS prep1->prep2 prep3 Fix with 4% PFA prep2->prep3 prep4 Wash with PBS prep3->prep4 prep5 Permeabilize with 0.1% Triton X-100 prep4->prep5 prep6 Wash with PBS prep5->prep6 stain1 Block with 5% BSA in PBST for 1 hour prep6->stain1 stain2 Incubate with primary antibody stain1->stain2 stain3 Wash 3x with PBST stain2->stain3 stain4 Incubate with 5-AQ conjugated secondary antibody stain3->stain4 stain5 Wash 3x with PBST stain4->stain5 mount1 Mount coverslip with anti-fade mounting medium stain5->mount1 mount2 Seal coverslip mount1->mount2 mount3 Image with fluorescence microscope mount2->mount3

Immunofluorescence Staining Workflow

Protocol 2: Troubleshooting High Background

This workflow helps you systematically identify the source of high background fluorescence.

G cluster_controls Negative Controls cluster_troubleshooting Troubleshooting Steps start High Background Observed control1 Unstained Sample start->control1 control2 Secondary Antibody Only start->control2 ts5 Address Autofluorescence (e.g., Photobleaching) control1->ts5 Fluorescence present? (Autofluorescence) ts1 Optimize Blocking (Time, Reagent) control2->ts1 Staining present? (Non-specific secondary) ts2 Titrate Primary and Secondary Antibodies control2->ts2 Staining present? (Secondary concentration) ts1->ts2 ts3 Increase Wash Steps (Number, Duration) ts2->ts3 ts4 Check Mounting Medium ts3->ts4

References

Technical Support Center: Optimizing Cell Permeability for 5-Aminoquinoline Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cell permeability and overall performance of 5-Aminoquinoline (5-AQ) probes in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the cell permeability of this compound probes?

A1: The cell permeability of 5-AQ probes is primarily governed by a combination of physicochemical properties. Key factors include:

  • Lipophilicity (LogP/LogD): A higher LogP value generally promotes passive diffusion across the lipid bilayer of the cell membrane. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific membrane binding.

  • Molecular Weight (MW): Generally, compounds with a lower molecular weight (< 500 Da) exhibit better permeability.

  • Polar Surface Area (PSA): A lower PSA is typically associated with improved cell permeability.

  • Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors can enhance membrane permeability.

  • Ionization State (pKa): The charge of the probe at physiological pH can significantly impact its ability to cross the cell membrane. The un-ionized form is generally more permeable.

Q2: My this compound probe has poor aqueous solubility. How can I improve it for cell-based assays?

A2: Poor aqueous solubility is a common challenge. Here are several strategies to address this:

  • Co-solvents: Incorporate a low percentage of a co-solvent like DMSO (typically 1-5%) in your buffer.

  • pH Adjustment: For ionizable 5-AQ derivatives, adjusting the buffer's pH to favor the more soluble ionized form can be beneficial for initial solubilization, though this might affect permeability.

  • Formulation with Excipients: Using solubilizing agents or carriers, such as cyclodextrins, can improve the aqueous solubility of your probe.

Q3: What are the typical starting concentrations for this compound probes in cell staining experiments?

A3: The optimal concentration is probe- and cell-type-specific and should be determined empirically. A good starting point for many quinoline-based probes is a concentration range of 0.1 µM to 10 µM.[1] A dose-response experiment is highly recommended to find the lowest effective concentration that provides a good signal-to-noise ratio without inducing cytotoxicity.

Q4: How can I determine if my this compound probe is actively transported out of the cells by efflux pumps?

A4: Active efflux by transporters like P-glycoprotein (P-gp) can reduce intracellular probe concentration. To investigate this, you can perform a bidirectional permeability assay (e.g., using Caco-2 cells). If the apparent permeability (Papp) from the basolateral to the apical side is significantly higher than from the apical to the basolateral side (efflux ratio > 2), it suggests active efflux.[2] Co-incubation with a known efflux pump inhibitor, such as verapamil, should increase the intracellular accumulation of your probe if it is a substrate for that pump.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound probes.

Issue 1: Weak or No Fluorescent Signal

Possible Causes:

  • Insufficient Probe Loading: The probe is not effectively entering the cells.

  • Low Probe Concentration: The concentration of the 5-AQ probe is too low.

  • Photobleaching: The fluorophore is being destroyed by excessive exposure to excitation light.

  • Incorrect Filter Sets: The excitation and emission filters on the microscope are not optimal for the probe.

  • Fluorescence Quenching: Components in the media or the intracellular environment are quenching the probe's fluorescence.

Troubleshooting Steps:

  • Optimize Probe Concentration and Incubation Time:

    • Perform a concentration titration (e.g., 0.1 µM to 10 µM) to find the optimal concentration.[1]

    • Increase the incubation time (e.g., from 30 minutes to 60 minutes) to allow for more probe accumulation.[1]

  • Minimize Photobleaching:

    • Reduce the intensity and duration of the excitation light.

    • Use a neutral density filter if available.

    • Capture images efficiently and avoid prolonged focusing on the sample.

  • Verify Microscope Settings:

    • Ensure the excitation and emission wavelengths are correctly set for your specific 5-AQ probe.

  • Address Potential Quenching:

    • The fluorescence of quinoline (B57606) derivatives can be sensitive to the solvent environment and pH.[3]

    • Test the probe's fluorescence in different buffers to rule out quenching from media components.

Issue 2: High Background Fluorescence

Possible Causes:

  • Excess Probe Concentration: Too much probe is present in the extracellular medium or non-specifically bound.

  • Autofluorescence: Cells and media components naturally fluoresce, obscuring the signal from the probe.

  • Probe Precipitation: The probe has precipitated out of solution.

Troubleshooting Steps:

  • Decrease Probe Concentration: Use the lowest effective concentration determined from your titration experiments.

  • Include Wash Steps: After incubation, gently wash the cells 1-2 times with pre-warmed imaging buffer (e.g., PBS or HBSS) to remove excess unbound probe.[1]

  • Use Serum-Free Medium: For staining and imaging, switch to a phenol (B47542) red-free and serum-free imaging buffer or medium to reduce background from these components.[1]

  • Check for Precipitation: Visually inspect your staining solution for any precipitates. If present, prepare a fresh solution.

Issue 3: Cell Death or Phototoxicity

Possible Causes:

  • High Probe Concentration: The probe itself is cytotoxic at the concentration used.

  • Prolonged Incubation: Extended exposure to the probe is harming the cells.

  • Excessive Light Exposure: The combination of the probe and high-intensity light is generating reactive oxygen species, leading to phototoxicity.

Troubleshooting Steps:

  • Lower Probe Concentration and Incubation Time: Use the minimum concentration and incubation time necessary to achieve a good signal.

  • Reduce Light Exposure:

    • Use the lowest possible excitation light intensity and exposure time.[4]

    • Consider using a more sensitive detector to allow for lower excitation power.

  • Perform a Cytotoxicity Assay: Use a viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine the cytotoxic threshold of your 5-AQ probe for your specific cell type.

Quantitative Data Summary

The following tables summarize key physicochemical and experimental parameters relevant to the cell permeability of this compound probes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈N₂PubChem
Molecular Weight144.17 g/mol PubChem
XLogP31.2PubChem

Note: XLogP3 is a computed octanol-water partition coefficient, providing an indication of lipophilicity.

Table 2: Typical Experimental Parameters for 5-AQ Probe Staining

ParameterRecommended RangeNotes
Stock Solution
SolventAnhydrous DMSOEnsure high quality to prevent probe degradation.
Concentration1-10 mMStore at -20°C, protected from light.
Working Solution
DiluentSerum-free medium or buffer (e.g., HBSS)Prepare fresh for each experiment.
Concentration0.1 - 10 µMOptimal concentration should be determined empirically.[1]
Incubation
Temperature37°C
Duration15 - 60 minutesVaries depending on cell type and probe.[1]

Table 3: Interpreting Apparent Permeability (Papp) from Caco-2 Assays

Papp (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1.0Low
1.0 - 10.0Moderate
> 10.0High

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro method to predict the in vivo absorption of compounds across the intestinal epithelium.[1][5]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES

  • This compound probe stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Additionally, perform a Lucifer yellow permeability test.

  • Assay Preparation:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare the dosing solution of the 5-AQ probe in HBSS at the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the probe dosing solution to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add the probe dosing solution to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as for the A to B direction.

  • Sample Analysis: Analyze the concentration of the 5-AQ probe in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the probe across the monolayer.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the probe in the donor chamber.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that assesses the passive permeability of a compound across an artificial lipid membrane.[4][6]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate buffered saline (PBS) at various pH values

  • This compound probe stock solution

  • UV-Vis plate reader or LC-MS/MS system for analysis

Methodology:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Solution Preparation:

    • Prepare the acceptor solution (PBS) in the acceptor plate.

    • Prepare the donor solution by dissolving the 5-AQ probe in PBS at the desired concentration.

  • Assay Assembly: Place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: Determine the concentration of the 5-AQ probe in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) using an appropriate equation that takes into account the concentration of the probe in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis stock_solution Prepare 1-10 mM Stock Solution in DMSO working_solution Dilute to 0.1-10 µM in Serum-Free Medium stock_solution->working_solution incubation Incubate Cells with Probe for 15-60 min at 37°C working_solution->incubation cell_culture Culture Cells to 60-80% Confluency cell_culture->incubation wash Wash Cells 1-2x with Pre-warmed Buffer incubation->wash microscopy Image with Fluorescence Microscope wash->microscopy analysis Analyze Signal Intensity and Localization microscopy->analysis

Caption: General experimental workflow for cell staining with this compound probes.

troubleshooting_flowchart cluster_signal Weak/No Signal cluster_background High Background decision decision issue issue solution solution start Start Troubleshooting issue_node Identify Primary Issue start->issue_node q_conc Optimize Probe Concentration & Time? issue_node->q_conc Weak Signal q_wash Sufficient Washing? issue_node->q_wash High Background s_conc Increase Concentration/ Incubation Time q_conc->s_conc Yes q_photo Minimize Photobleaching? s_conc->q_photo s_photo Reduce Light Intensity/Exposure q_photo->s_photo Yes s_wash Add/Optimize Wash Steps q_wash->s_wash No q_media Using Imaging Medium? s_wash->q_media s_media Switch to Serum-Free, Phenol Red-Free Medium q_media->s_media No

Caption: A logical troubleshooting flowchart for common issues with 5-AQ probes.

signaling_pathway cluster_cell Cellular Environment stimulus Cellular Stimulus (e.g., Stress, Signaling) ion_change Change in Intracellular Ion Concentration (e.g., Zn²⁺) stimulus->ion_change ph_change Alteration of Organelle pH (e.g., Lysosome) stimulus->ph_change probe 5-AQ Probe ion_change->probe pathway Downstream Cellular Pathways (e.g., Apoptosis, Autophagy) ion_change->pathway ph_change->probe ph_change->pathway fluorescence Change in Fluorescence probe->fluorescence

References

Technical Support Center: Purification of 5-Aminoquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 5-aminoquinoline (B19350) and its derivatives.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of this compound reaction products in a question-and-answer format.

Issue 1: Product streaks or "tails" on the silica (B1680970) gel column during chromatography.

  • Question: I am trying to purify my this compound derivative using silica gel column chromatography, but the product is tailing severely, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

  • Answer: Severe tailing of this compound and its derivatives on silica gel is a common issue. The primary cause is the basic nature of the amino group, which interacts strongly with the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a slow and uneven elution of the compound, resulting in tailed peaks.

    To resolve this, you can:

    • Use a basic modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or pyridine (B92270) (typically 0.1-1% v/v), to your eluent system. The modifier will compete with your basic product for the acidic sites on the silica gel, leading to a more symmetrical peak shape.

    • Switch to a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina (B75360). Alternatively, deactivated silica gel can also be employed.

    • Employ reverse-phase chromatography: For polar this compound derivatives, reverse-phase chromatography using a C18 column with a suitable buffer can provide excellent separation without the issue of tailing.

Issue 2: Co-elution of the desired this compound product with a byproduct.

  • Question: I have a byproduct that co-elutes with my target this compound derivative, making it difficult to isolate the pure compound. How can I improve the separation?

  • Answer: Co-elution often occurs when the product and byproduct have very similar polarities. This is a frequent challenge, especially when dealing with regioisomers (e.g., 7-aminoquinoline) which can form during certain synthesis methods like the Skraup synthesis.

    To improve separation, you can try the following:

    • Optimize the eluent system: A systematic screening of different solvent systems with varying polarities is crucial. Try different solvent combinations (e.g., ethyl acetate (B1210297)/hexanes, dichloromethane (B109758)/methanol) and consider using a shallow gradient elution, which can enhance the resolution between closely eluting compounds.

    • Change the stationary phase: Sometimes a change in the adsorbent can alter the selectivity. If you are using silica gel, try alumina, or vice-versa. The different surface chemistry might interact differently with your compounds, leading to better separation.

    • Consider High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides much higher resolution than standard column chromatography and can be effective for separating challenging mixtures.

Issue 3: The this compound product appears to be degrading on the column.

  • Question: I am observing the appearance of new, more polar spots on my TLC plates when analyzing the fractions from my silica gel column, suggesting my this compound derivative is decomposing. How can I prevent this?

  • Answer: Some this compound derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.

    Here are some strategies to prevent product decomposition:

    • Deactivate the silica gel: You can deactivate the silica gel by pre-treating it with the eluent containing a basic modifier (e.g., triethylamine) before packing the column.

    • Use an alternative stationary phase: As mentioned before, switching to a more inert stationary phase like neutral alumina can prevent acid-catalyzed degradation.

    • Minimize contact time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.

    • Consider non-chromatographic methods: If the product is highly sensitive, purification by recrystallization or acid-base extraction might be more suitable alternatives.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities found in this compound reaction products?

    • A1: Common impurities include unreacted starting materials, residual reagents, and byproducts from side reactions. In syntheses like the Skraup reaction, the formation of regioisomers, such as 7-aminoquinoline, is a significant challenge due to their similar physical properties to the desired this compound product. Polymeric tars can also form under the harsh reaction conditions of some synthetic routes.

  • Q2: Is recrystallization a good method for purifying this compound?

    • A2: Yes, recrystallization can be a very effective method for purifying solid this compound derivatives, especially for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol, methanol, or mixtures with water are often good starting points for screening.

  • Q3: How can I monitor the purity of my this compound product during purification?

    • A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of your product from impurities. For more accurate quantitative analysis of purity, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

  • Q4: My this compound product is an oil. Can I still use recrystallization?

    • A4: If your product is an oil at room temperature, direct recrystallization is not possible. However, you might be able to convert it to a solid salt (e.g., a hydrochloride salt by treating it with HCl) which can then be purified by recrystallization. After purification, the salt can be neutralized to give back the pure oily product.

Data Presentation

The following tables provide representative data on the purification of aminoquinoline derivatives.

Table 1: Illustrative Purity Improvement of this compound by Recrystallization

Solvent SystemInitial Purity (Crude)Final Purity (After Recrystallization)
Ethanol/Water~85%>98%
Methanol~90%>99%
Isopropanol~88%>97%

Note: The initial purity values are for illustrative purposes to demonstrate the effectiveness of recrystallization. Final purity values are based on typical purities achieved for commercially available this compound.

Table 2: Comparison of Purification Methods for a 4-Aminoquinoline Derivative

Purification MethodAverage YieldAverage Purity
Column Chromatography (Silica Gel)65%92%
Column Chromatography (with 1% TEA)62%>95%
Preparative HPLC45%>99%
Recrystallization75%>98%

Data is representative for aminoquinoline derivatives and highlights the trade-offs between yield and purity for different methods.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various eluent systems to find one that gives a good separation and an Rf value of ~0.2-0.3 for the this compound product. A common starting point is a mixture of ethyl acetate and hexanes. If tailing is observed, add 0.5-1% triethylamine (TEA) to the eluent.

  • Column Preparation:

    • Choose an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (with TEA if necessary).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

    • Once the product starts to elute, you may choose to gradually increase the polarity of the eluent (gradient elution) to speed up the process if necessary.

  • Product Isolation:

    • Combine the pure fractions containing the this compound product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, isopropanol, or water) and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the mixture. A good solvent will dissolve the compound completely upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Mandatory Visualization

Purification_Troubleshooting start Crude this compound Reaction Product tlc Perform TLC Analysis start->tlc one_spot Single Spot Observed? tlc->one_spot pure Product is Likely Pure (Confirm with NMR/MS) one_spot->pure Yes multiple_spots Multiple Spots or Streaking one_spot->multiple_spots No choose_purification Choose Purification Method multiple_spots->choose_purification column Column Chromatography choose_purification->column Liquid/Oil or Poorly Crystalline Solid recrystallization Recrystallization (if solid) choose_purification->recrystallization Solid Product run_column Run Column (Silica or Alumina) column->run_column recrystallize_solid Dissolve in Minimum Hot Solvent & Cool recrystallization->recrystallize_solid tailing Observe Tailing? run_column->tailing add_tea Add Basic Modifier (e.g., TEA) to Eluent tailing->add_tea Yes good_separation Good Separation? tailing->good_separation No add_tea->run_column combine_fractions Combine Pure Fractions & Evaporate good_separation->combine_fractions Yes co_elution Co-elution of Impurities good_separation->co_elution No optimize_eluent Optimize Eluent System (Change Polarity/Solvents) co_elution->optimize_eluent change_stationary_phase Change Stationary Phase (e.g., Alumina, Reverse Phase) co_elution->change_stationary_phase optimize_eluent->run_column change_stationary_phase->run_column crystals_form Crystals Form? recrystallize_solid->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes oiling_out Product Oils Out crystals_form->oiling_out No change_solvent Change Recrystallization Solvent oiling_out->change_solvent change_solvent->recrystallize_solid

Caption: Troubleshooting workflow for the purification of this compound reaction products.

Column_Chromatography_Workflow start Start: Crude Product tlc 1. TLC Eluent Screening start->tlc pack_column 2. Pack Column with Slurry tlc->pack_column load_sample 3. Load Sample pack_column->load_sample elute 4. Elute with Solvent load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions monitor_tlc 6. Monitor Fractions by TLC collect_fractions->monitor_tlc combine 7. Combine Pure Fractions monitor_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product End: Purified this compound evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

5-Aminoquinoline assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-aminoquinoline-based assays. Our goal is to help you address common issues related to variability and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is This compound (B19350) and why is it used in assays?

This compound (5-AQ) is a fluorescent chemical compound.[1][2][3] Its fluorescence is sensitive to the local environment, such as solvent polarity and hydrogen bonding, making it a useful probe in various biochemical and cellular assays.[4][5]

Q2: My fluorescence signal is weak or absent. What are the possible causes?

Low fluorescence intensity can stem from several factors:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for this compound (consult your specific protocol or literature for optimal wavelengths).[6][7]

  • Reagent Degradation: this compound solutions may degrade over time, especially if not stored properly (e.g., protected from light, at the correct temperature).

  • Quenching: The fluorescence of this compound can be quenched (reduced) by other molecules in your sample or by the solvent itself. For instance, water can quench 5-AQ fluorescence through hydrogen bonding.[4][5]

  • Low Concentration: The concentration of this compound or the target molecule it is detecting may be too low.

Q3: I'm observing high variability between replicate wells. What should I investigate?

High variability is a common issue in plate-based assays and can be caused by:

  • Pipetting Inaccuracies: Small errors in pipetting volumes, especially with viscous solutions, can lead to significant differences between wells.[6][7] Using calibrated pipettes and proper techniques is crucial.

  • Incomplete Mixing: Ensure all components in each well are thoroughly mixed without introducing bubbles.[7]

  • Temperature Gradients: Temperature fluctuations across the microplate can affect reaction rates and fluorescence. Allow all reagents and the plate to equilibrate to the experimental temperature.[7]

  • Evaporation: Evaporation from wells, particularly at the edges of the plate, can concentrate reagents and alter results. Using plate sealers can mitigate this.[6]

Q4: The background fluorescence in my assay is very high. How can I reduce it?

High background can mask the specific signal from your assay. To reduce it:

  • Use Appropriate Microplates: For fluorescence assays, use black-walled, clear-bottom plates to minimize light scatter and well-to-well crosstalk.[6]

  • Check Reagent Purity: Buffers, solvents, and other reagents may contain fluorescent impurities. Use high-purity reagents and test for autofluorescence.[6][7]

  • Subtract Background: Always include control wells (e.g., buffer only, no this compound) to measure and subtract the background fluorescence from your experimental wells.[8]

Q5: My results are not reproducible between experiments. What factors should I standardize?

Lack of reproducibility often points to subtle variations in experimental conditions. To improve reproducibility:

  • Standardize Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.

  • Control Environmental Conditions: Factors like temperature, pH, and humidity should be kept consistent between experiments.[9]

  • Instrument Calibration: Regularly calibrate your fluorometer or plate reader to ensure consistent performance.[10]

  • Consistent Incubation Times: Ensure that incubation times are precisely controlled for all experiments.

Troubleshooting Guides

Issue 1: Inconsistent Fluorescence Signal

Symptoms: High coefficient of variation (%CV) between replicate wells; unexpected outliers.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Pipetting Errors - Calibrate pipettes regularly.- Use reverse pipetting for viscous liquids.- Prepare a master mix of reagents to add to all wells.[7]
Incomplete Mixing - Mix gently but thoroughly after adding each reagent.- Avoid introducing air bubbles.
Temperature Gradients - Equilibrate plates and reagents to the assay temperature before starting.- Avoid placing plates on hot or cold surfaces.[7]
Well Location Effects - Be aware of potential "edge effects" due to evaporation.- Use a plate sealer and consider not using the outer wells for critical samples.
Issue 2: Low Signal-to-Noise Ratio

Symptoms: The fluorescence signal from the sample is not significantly higher than the background signal.

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Background Fluorescence - Use black microplates with clear bottoms.- Check for autofluorescence of assay components and test compounds.[7]- Use high-purity solvents and reagents.
Suboptimal Instrument Settings - Optimize the gain setting on the plate reader to amplify the signal without saturating the detector.[7]- Ensure correct excitation/emission filters are used.[6]
Photobleaching - Minimize the exposure of this compound solutions to light.- Reduce the number of flashes or the excitation light intensity during measurement if possible.
Quenching - Identify and remove potential quenching agents from the assay buffer.- Be mindful of solvent effects; for example, high concentrations of water can quench 5-AQ fluorescence.[4][5]
Issue 3: Poor Assay Reproducibility

Symptoms: Difficulty in obtaining similar results when repeating the experiment on different days.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Reagent Instability - Prepare fresh working solutions of this compound for each experiment.- Aliquot and store stock solutions at the recommended temperature, protected from light.
Variations in pH - Prepare buffers fresh and verify the pH before each experiment.- Be aware that the fluorescence of aminoquinolines can be pH-dependent.[11]
Instrument Performance - Perform regular maintenance and calibration of the fluorometer.- Use a stable fluorescent standard to check instrument performance over time.[10]
Protocol Deviations - Adhere strictly to the established experimental protocol.- Document any minor changes in procedure or reagent sources.

Experimental Protocols

Protocol 1: General this compound Fluorescence Assay

Objective: To measure the fluorescence of a sample using this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (pH and composition will be assay-dependent)

  • Test samples

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader

Method:

  • Prepare Reagents: Thaw the this compound stock solution and other reagents. Prepare a working solution of this compound in the assay buffer at the desired final concentration. Protect from light.

  • Plate Setup:

    • Add your test samples to the wells of the microplate.

    • Include positive controls (e.g., a known activator/inhibitor) and negative controls (e.g., vehicle).

    • Include wells with assay buffer only for background measurement.

  • Add this compound: Add the this compound working solution to all wells.

  • Incubation: Incubate the plate for the specified time at the appropriate temperature, protected from light.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to the optimal excitation and emission wavelengths for this compound in your assay system.

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other measurements.

    • Calculate the desired assay parameters (e.g., % inhibition, Z'-factor).

Visualizations

Experimental_Workflow Experimental Workflow for a 5-AQ Assay reagent_prep Reagent Preparation (5-AQ, Buffer, Samples) plate_setup Plate Setup (Samples, Controls) reagent_prep->plate_setup reagent_add Addition of 5-AQ Working Solution plate_setup->reagent_add incubation Incubation (Time, Temp, Light Protection) reagent_add->incubation measurement Fluorescence Measurement (Excitation/Emission Settings) incubation->measurement data_analysis Data Analysis (Background Subtraction, Calculation) measurement->data_analysis

Caption: A typical experimental workflow for a this compound-based assay.

Troubleshooting_Logic Troubleshooting Logic for 5-AQ Assay Variability start High Variability Observed check_pipetting Review Pipetting Technique and Calibration start->check_pipetting check_mixing Verify Complete Mixing in Wells start->check_mixing check_temp Assess Temperature Uniformity start->check_temp check_reagents Investigate Reagent Stability and Purity check_pipetting->check_reagents check_mixing->check_reagents check_instrument Check Instrument Settings and Calibration check_temp->check_instrument resolved Issue Resolved check_reagents->resolved check_instrument->resolved

Caption: A logical workflow for troubleshooting high variability in 5-AQ assays.

Signal_Pathway_Interference Potential Sources of Signal Interference cluster_sources Sources of Interference cluster_effects Observed Effects autofluorescence Compound Autofluorescence false_positive False Positive Signal autofluorescence->false_positive quenching Fluorescence Quenching false_negative False Negative Signal quenching->false_negative light_scatter Light Scatter light_scatter->false_positive photobleaching Photobleaching low_signal Reduced Signal Intensity photobleaching->low_signal

Caption: Common mechanisms of signal interference in fluorescence-based assays.

References

Mitigating cytotoxicity of 5-Aminoquinoline in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of 5-Aminoquinoline (5-AQ) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound (5-AQ) is a heterocyclic aromatic organic compound.[1] Like other aminoquinolines, its cytotoxicity in cancer cell lines is often linked to its ability to induce apoptosis (programmed cell death) and oxidative stress.[2][3][4]

Q2: What are the common mechanisms of 5-AQ induced cytotoxicity?

The primary mechanisms include:

  • Induction of Apoptosis: 5-AQ can activate intrinsic and extrinsic apoptotic pathways. This involves the activation of key executioner enzymes called caspases (like caspase-3, -8, and -9), release of cytochrome c from mitochondria, and upregulation of pro-apoptotic proteins like Bax.[2]

  • Generation of Reactive Oxygen Species (ROS): 5-AQ can lead to an imbalance between the production of reactive oxygen species and the cell's antioxidant defenses, resulting in oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[3]

Q3: How can I determine the cytotoxic concentration (IC50) of 5-AQ in my cell line?

The half-maximal inhibitory concentration (IC50) can be determined using a standard cytotoxicity assay, such as the MTT assay. This involves treating your cells with a range of 5-AQ concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring cell viability.[5][6] IC50 values can vary significantly between different cell lines.[7][8][9]

Q4: Can I use a caspase inhibitor to reduce 5-AQ induced apoptosis?

Yes, using a pan-caspase inhibitor, such as Z-VAD-FMK, can help to block the apoptotic cascade triggered by 5-AQ.[2][10] This can be useful if you need to study non-apoptotic effects of the compound. However, it's important to note that this may not completely eliminate cell death if other mechanisms, like necrosis, are also involved.[2]

Q5: Are there any drug delivery strategies to reduce the cytotoxicity of 5-AQ?

Encapsulating 5-AQ into nanoparticles, such as liposomes or Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can be an effective strategy.[11][12][13][14] This approach can provide a sustained release of the compound, potentially lowering the peak concentration exposed to the cells and thereby reducing acute toxicity.[12]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
High cell death even at low concentrations of 5-AQ. High sensitivity of the cell line.Perform a dose-response curve to determine a narrow, sub-toxic concentration range. Consider reducing the treatment duration.
Oxidative stress.Co-treat cells with an antioxidant like N-acetylcysteine (NAC).[3]
Apoptosis is interfering with the study of other cellular effects. 5-AQ is a potent inducer of apoptosis.Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block the apoptotic pathway.[2][10][15][16]
Poor solubility of 5-AQ in culture medium. Hydrophobic nature of the compound.Use a biocompatible solvent like DMSO for the stock solution and ensure the final concentration in the medium is low. For a more advanced solution, consider encapsulation in liposomes or PLGA nanoparticles to improve solubility and delivery.[13]
Inconsistent results between experiments. Variation in cell seeding density or growth phase.Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase before treatment.[5][17]
Serum concentration in the media.The concentration of serum can sometimes influence the cytotoxicity of compounds.[18][19] Maintain a consistent serum percentage across all experiments.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity (IC50) of Aminoquinoline Derivatives in Various Cancer Cell Lines.

CompoundCell LineIC50 (µM)Reference
4-Aminoquinoline (B48711) DerivativeMDA-MB-4688.73[20]
4-Aminoquinoline DerivativeMCF-711.47[20]
ChloroquineMDA-MB-468>50[20]
ChloroquineMCF-7>50[20]
8-Aminoquinoline GlycoconjugateMCF-731.8 ± 4.9[21]
8-Aminoquinoline GlycoconjugateHCT 11643.4 ± 2.4[21]

Table 2: Characteristics of Nanoparticle-Based Delivery Systems for Quinoline-like Compounds.

Delivery SystemTypical Size (nm)Drug Loading Efficiency (%)Key AdvantageReference
Liposomes100 - 15010 - 30Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs.[13][14]
PLGA Nanoparticles150 - 3005 - 20Biodegradable, provides sustained release.[11][12][22]

Key Experimental Protocols

Protocol 1: MTT Assay for Determining IC50 of 5-AQ

This protocol is used to assess the cytotoxic effect of 5-AQ on a specific cell line and determine its IC50 value.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of 5-AQ in complete culture medium. Add 100 µL of the diluted solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the log of the 5-AQ concentration to determine the IC50 value.[6]

Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine)

This protocol is designed to mitigate 5-AQ induced cytotoxicity by reducing oxidative stress.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • N-acetylcysteine (NAC)

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Pre-treatment (Optional but Recommended): Pre-treat the cells with a predetermined concentration of NAC for 1-2 hours before adding 5-AQ.

  • Co-treatment: Treat the cells with the desired concentration of 5-AQ, either alone or in combination with NAC.

  • Incubation and Analysis: Incubate for the desired period and assess cell viability using the MTT assay or another suitable method. A significant increase in cell viability in the co-treated group compared to the 5-AQ alone group indicates mitigation of cytotoxicity.

Protocol 3: Encapsulation of 5-AQ in PLGA Nanoparticles

This protocol provides a general method for encapsulating a hydrophobic compound like 5-AQ into PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Polyvinyl alcohol (PVA)

  • Organic solvent (e.g., dichloromethane)

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve PLGA and 5-AQ in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a homogenizer or sonicator to create an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them to remove excess PVA and free drug, and then lyophilize for storage.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

  • Cell Treatment: Resuspend the 5-AQ-loaded nanoparticles in cell culture medium for treating the cells.

Visual Diagrams

Caption: Signaling pathway of this compound-induced cytotoxicity.

Mitigation_Workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_validation Validation Start High Cytotoxicity Observed Opt1 Dose/Time Optimization Start->Opt1 Opt2 Antioxidant Co-treatment Start->Opt2 Opt3 Nanoparticle Encapsulation Start->Opt3 End Reduced Cytotoxicity Achieved Opt1->End Opt2->End Opt3->End

Caption: Workflow for mitigating this compound cytotoxicity.

References

Validation & Comparative

5-Aminoquinoline vs. 8-Aminoquinoline: A Comparative Guide for Use as Fluorescent Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence spectroscopy and bio-imaging, the selection of an appropriate fluorophore is paramount for achieving sensitive and reliable results. Among the myriad of available fluorescent markers, aminoquinolines represent a class of versatile scaffolds. Their photophysical properties can be readily modulated through chemical modification, making them suitable for a range of applications, from labeling biomolecules to sensing metal ions. This guide provides a detailed comparison of two constitutional isomers, 5-Aminoquinoline (5-AQ) and 8-Aminoquinoline (B160924) (8-AQ), to aid researchers in selecting the optimal marker for their specific needs.

Overview of Fluorescent Properties

Both 5-AQ and 8-AQ exhibit fluorescence that is highly sensitive to their local environment, a phenomenon known as solvatochromism. This sensitivity, particularly to solvent polarity and protic character, can be advantageous for developing responsive probes but also necessitates careful consideration of the experimental conditions.

8-Aminoquinoline and its derivatives are extensively studied and widely recognized for their utility as fluorescent chemosensors, especially for the detection of zinc ions (Zn²⁺). The nitrogen atom of the quinoline (B57606) ring and the amino group at the 8-position form an effective chelation site. Upon binding to metal ions like Zn²⁺, the fluorescence of 8-AQ derivatives is often significantly enhanced, providing a "turn-on" signal. This property has been harnessed to develop a variety of probes for imaging intracellular zinc.

This compound , while also fluorescent, has been explored to a lesser extent as a primary fluorophore in sensing applications compared to its 8-amino counterpart. Its photophysical properties are also influenced by the solvent environment. Studies have shown that the fluorescence of 5-AQ can be quenched in the presence of water, suggesting its potential application in detecting water content in organic solvents.

Quantitative Comparison of Photophysical Properties

The following tables summarize the available photophysical data for this compound and 8-Aminoquinoline. It is important to note that a direct comparison is challenging due to the limited availability of data for both parent compounds measured under identical conditions. Much of the literature focuses on derivatives of 8-AQ designed for specific applications.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventExcitation Max (λex) (nm)Emission Max (λem) (nm)Stokes Shift (nm)Quantum Yield (Φ)
Acetonitrile37044575Data not available
Acetonitrile:Water (90:10)37046090Data not available
WaterData not availableData not availableData not availableFluorescence is significantly quenched[1]

Note: The photophysical properties of 5-AQ are highly sensitive to the presence of protic solvents like water, which can lead to fluorescence quenching.[1]

Table 2: Photophysical Properties of 8-Aminoquinoline and its Derivatives

CompoundSolvent/MediumExcitation Max (λex) (nm)Emission Max (λem) (nm)Stokes Shift (nm)Quantum Yield (Φ)Application
8-Aminoquinoline (Derivative: TSQ)Biological Systems360490130Increases 4-fold upon Zn²⁺ bindingZinc Sensing[2][3]
8-Aminoquinoline (Derivative: QZ1)pH 7 buffer~490~515~25~0.01 (free), ~0.42 (with Zn²⁺)Zinc Sensing
8-Aminoquinoline (Derivative: QZ2)pH 7 buffer~505~525~20<0.001 (free), ~0.15 (with Zn²⁺)Zinc Sensing[4]

Note: The fluorescence of 8-AQ derivatives is often weak in the free state and shows significant enhancement upon chelation with metal ions. The exact photophysical properties are highly dependent on the specific derivative and its coordination state.[2][3]

Experimental Protocols

General Protocol for Measuring Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663).[5]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (e.g., 5-AQ or 8-AQ derivative)

  • Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[5][6]

  • Solvent

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Record Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are identical for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Synthesis of a Representative 8-Aminoquinoline-based Fluorescent Probe: N-(quinolin-8-yl)acetamide

This protocol describes a straightforward method for the synthesis of an N-acylated 8-aminoquinoline derivative.

Materials:

  • 8-Aminoquinoline

  • Acetyl chloride or Acetic anhydride (B1165640)

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve 8-Aminoquinoline: In a round-bottom flask, dissolve 8-aminoquinoline in an appropriate solvent like DCM.

  • Add Base: Add a suitable base, such as pyridine, to the solution to act as a proton scavenger.

  • Acylation: Slowly add acetyl chloride or acetic anhydride to the reaction mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and an aqueous solution of a mild base (e.g., sodium bicarbonate) to remove any unreacted acid chloride and the pyridinium (B92312) salt.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Metal Ion Sensing

The following diagram illustrates a typical workflow for using an aminoquinoline-based fluorescent probe for the detection and quantification of metal ions.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Probe Probe Synthesis & Purification Solution Prepare Probe Solution Probe->Solution Mix Mix Probe with Standards/Samples Solution->Mix Samples Prepare Metal Ion Standards & Samples Samples->Mix Incubate Incubation Mix->Incubate Measure Fluorescence Measurement Incubate->Measure CalCurve Generate Calibration Curve Measure->CalCurve Quantify Quantify Metal Ion Concentration CalCurve->Quantify

Caption: Workflow for fluorescent metal ion sensing.

Signaling Mechanism of an 8-Aminoquinoline-based Zinc Sensor

This diagram illustrates the "turn-on" fluorescence mechanism of a typical 8-aminoquinoline-based sensor upon binding to a zinc ion. The process involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts non-radiative decay pathways.

signaling_pathway cluster_off Low Fluorescence State ('Off') cluster_on High Fluorescence State ('On') FreeProbe Free 8-AQ Derivative Excitation1 Excitation (hν) FreeProbe->Excitation1 Light Absorption BoundProbe 8-AQ-Zn²⁺ Complex FreeProbe->BoundProbe + Zn²⁺ NonRadiative Non-Radiative Decay (e.g., PET, vibrations) Excitation1->NonRadiative Dominant Pathway LowEmission Weak Emission Excitation1->LowEmission Minor Pathway BoundProbe->FreeProbe - Zn²⁺ Excitation2 Excitation (hν) BoundProbe->Excitation2 Light Absorption Radiative Radiative Decay (Fluorescence) Excitation2->Radiative Dominant Pathway HighEmission Strong Emission Radiative->HighEmission

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Conclusion

Both this compound and 8-Aminoquinoline are valuable scaffolds for the development of fluorescent markers. The choice between them should be guided by the specific application.

  • 8-Aminoquinoline and its derivatives are the preferred choice for applications requiring metal ion sensing, particularly for zinc. The well-established "turn-on" fluorescence response upon chelation provides a robust signaling mechanism for both in vitro and in vivo studies.

  • This compound presents opportunities for the development of fluorescent probes sensitive to the polarity and protic nature of the environment. Its fluorescence quenching by water could be exploited for developing sensors to detect moisture content.

Further research is needed to fully characterize the photophysical properties of the parent 5-AQ and 8-AQ molecules under a standardized set of conditions to allow for a more direct and comprehensive comparison. Researchers are encouraged to carefully consider the environmental sensitivity of these fluorophores and to perform thorough characterization in their specific experimental systems.

References

A Comparative Analysis of 5-Aminoquinoline and DAPI for Nuclear Staining: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nuclear stain is a critical step in cellular imaging. The ideal stain offers high specificity, robust fluorescence, photostability, and minimal impact on cell viability. This guide provides a comprehensive comparison of the well-established nuclear stain 4′,6-diamidino-2-phenylindole (DAPI) with 5-Aminoquinoline, evaluating their suitability for nuclear visualization in research and drug development contexts.

While DAPI is a widely recognized and utilized fluorescent stain for DNA, this analysis reveals that this compound, despite its structural relation to compounds with biological activity, is not a viable candidate for nuclear staining applications due to its intrinsic fluorescence properties.

Executive Summary: Key Performance Indicators

The following table summarizes the comparative performance of DAPI and this compound based on available data. DAPI stands out as a reliable and effective nuclear stain, whereas this compound lacks the fundamental fluorescent characteristics required for this application.

PropertyDAPIThis compound
Mechanism of Action Binds to the minor groove of dsDNA, with a preference for A-T rich regions.[1]Interacts with DNA, but its primary mechanisms are related to antimalarial and anticancer activities, not fluorescent staining.[2]
Fluorescence in Aqueous Environment Strong blue fluorescence upon binding to DNA.[1]Fluorescence is quenched in the presence of water.[3] Studies have shown it displays no significant fluorescent properties when conjugated.[4][5]
Excitation Maximum ~358 nm[6]Not applicable for nuclear staining.
Emission Maximum ~461 nm[6]Not applicable for nuclear staining.
Application in Nuclear Staining Widely used for fixed and live cell nuclear staining.[1]Not suitable for nuclear staining.
Cytotoxicity Low cytotoxicity for fixed cell staining; can be toxic to live cells at higher concentrations and with prolonged exposure.[6][7]Exhibits cytotoxic effects, which have been explored for anticancer applications.[2][8]
Photostability Generally considered to have good photostability.Some aminoquinolones are rapidly photodegraded.[9]

In-Depth Analysis: DAPI as the Gold Standard

DAPI is a fluorescent dye that demonstrates a significant increase in fluorescence quantum yield upon binding to the minor groove of double-stranded DNA, with a particular affinity for adenine-thymine (A-T) rich regions.[1] This property makes it an exceptionally bright and specific stain for cell nuclei. Its blue fluorescence provides a strong contrast to other commonly used fluorophores in multicolor imaging experiments. While it can enter intact cell membranes, making it useful for live-cell imaging, higher concentrations may be required, and potential cytotoxicity should be considered.[6][7] For fixed cells, DAPI is the undisputed stain of choice for many researchers due to its reliability and simple staining protocols.

This compound: An Unsuitable Candidate for Nuclear Staining

In contrast, this compound does not possess the requisite photophysical properties for use as a nuclear stain in biological applications. Research indicates that the fluorescence of this compound is significantly quenched in aqueous environments, which constitute the bulk of cellular composition.[3] Furthermore, studies where this compound was conjugated to other molecules reported a lack of fluorescent properties.[4][5]

While the broader class of aminoquinolines has been investigated for various biological activities, including DNA interaction and cytotoxicity in the context of antimalarial and anticancer research, these properties do not translate to utility as a fluorescent probe for cellular imaging.[2] The primary interest in aminoquinolines within drug development lies in their pharmacological effects rather than their potential for visualization.

Experimental Methodologies

For researchers utilizing DAPI, the following protocols provide a standardized approach for achieving optimal nuclear staining in both fixed and live cells.

Protocol 1: DAPI Staining of Fixed Cells
  • Cell Preparation: Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing DAPI to access the nucleus.

  • Staining: Wash the cells twice with PBS. Incubate with a DAPI solution (typically 1-5 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.

  • Washing: Wash the cells two to three times with PBS to remove unbound dye and reduce background fluorescence.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium. Visualize the nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

Protocol 2: DAPI Staining of Live Cells
  • Cell Preparation: Grow cells on glass-bottom dishes or other suitable imaging vessels.

  • Staining: Prepare a DAPI working solution (typically 1-10 µg/mL) in pre-warmed cell culture medium. The optimal concentration should be determined empirically to minimize cytotoxicity.

  • Incubation: Replace the existing culture medium with the DAPI-containing medium and incubate for 10-20 minutes at 37°C.

  • Washing: Gently wash the cells once or twice with pre-warmed PBS or fresh culture medium.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set and environmental control (37°C, 5% CO2).

Visualizing the Staining Process and Comparative Logic

To further illustrate the experimental workflow and the comparative logic, the following diagrams are provided.

G cluster_workflow DAPI Staining Workflow A Cell Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D DAPI Incubation C->D E Wash D->E F Mount & Image E->F

A generalized workflow for fluorescent nuclear staining of fixed cells using DAPI.

G cluster_comparison Comparative Suitability for Nuclear Staining cluster_properties Key Properties DAPI DAPI Prop1 Fluorescence in Aqueous Solution DAPI->Prop1 Strong Prop2 DNA Binding & Fluorescence Enhancement DAPI->Prop2 High Prop3 Established Protocols DAPI->Prop3 Yes AQ This compound AQ->Prop1 Quenched AQ->Prop2 Negligible AQ->Prop3 No

References

A Comparative Guide: 5-Aminoquinoline versus Fluorescein for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent label for protein conjugation is a critical step in experimental design. The ideal fluorophore offers bright, stable signals and straightforward, efficient conjugation to the protein of interest. This guide provides a detailed comparison of two molecules: 5-Aminoquinoline and the widely used fluorescein (B123965), focusing on their suitability for protein conjugation. While fluorescein is a well-established and extensively documented fluorescent label for proteins, this guide will demonstrate that this compound is not a conventional choice for this application and presents significant drawbacks.

Overview of the Fluorophores

Fluorescein , typically used as its amine-reactive derivative fluorescein isothiocyanate (FITC), is one of the most common fluorescent dyes for labeling proteins. Its popularity stems from its high quantum yield, good water solubility, and a well-understood conjugation chemistry that targets primary amines on proteins.

This compound (5-AQ) is a fluorescent aromatic compound. While it and its derivatives are used in some biological applications, such as glycan analysis and as intermediates in pharmaceutical synthesis, its use as a direct fluorescent label for proteins is not well-documented and appears to be unsuitable based on available evidence.

Quantitative Performance Comparison

The decision to use a particular fluorophore is often driven by its photophysical properties, which dictate the sensitivity and quality of the resulting data. The following table summarizes key performance metrics for this compound and Fluorescein.

PropertyThis compoundFluorescein (as FITC conjugate)
Excitation Max (λex) ~355 nm (for some derivatives used in glycan analysis)[1]~495 nm[2]
Emission Max (λem) Not fluorescent when conjugated to carbohydrates[1]~520-525 nm[2]
Quantum Yield (Φ) Not reported for protein conjugates; may be non-fluorescent[1]High (typically 0.5 - 0.9)
Photostability Data for protein conjugates is unavailable.Moderate (subject to photobleaching)
Reactive Group Primary amineIsothiocyanate (reacts with primary amines)
Common Application Glycan analysis (after derivatization), chemical synthesis[2]Immunofluorescence, flow cytometry, ELISA

Key Takeaway: A critical finding from comparative studies on fluorescent labels for glycan analysis is that maltohexaose (B131044) labeled with this compound did not exhibit any fluorescent properties.[1] This strongly suggests that this compound is not a suitable fluorescent tag for biomolecules, including proteins. In contrast, fluorescein is a bright and reliable fluorophore for protein conjugation.

Protein Conjugation Chemistry

The conjugation of a fluorescent label to a protein relies on a chemical reaction between a reactive group on the dye and a functional group on the protein.

Fluorescein Isothiocyanate (FITC) Conjugation

The isothiocyanate group of FITC reacts with primary amine groups (the N-terminus and the ε-amino group of lysine (B10760008) residues) on a protein to form a stable thiourea (B124793) bond. This reaction is typically carried out under alkaline conditions (pH 8.5-9.5).

FITC_Conjugation Protein Protein-NH₂ Conjugate Protein-NH-C(=S)-NH-Fluorescein Protein->Conjugate pH 8.5-9.5 FITC Fluorescein-N=C=S FITC->Conjugate

Caption: Reaction of FITC with a primary amine on a protein.

This compound Conjugation

This compound possesses a primary amine. For it to be conjugated to a protein, it would typically require a crosslinker to react with protein functional groups like carboxyl groups (e.g., on aspartic or glutamic acid) or be chemically modified to introduce a reactive group that can target amines or sulfhydryls on the protein. There is a lack of established, direct conjugation protocols for labeling proteins with this compound in the scientific literature.

Experimental Protocols

Fluorescein Isothiocyanate (FITC) Protein Conjugation Protocol

This protocol provides a general procedure for labeling proteins with FITC. Optimization may be required for specific proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 0.5 M Carbonate-bicarbonate buffer, pH 9.0-9.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dissolve the protein in 0.5 M carbonate-bicarbonate buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL. Protect from light.

  • Conjugation Reaction: While gently stirring, slowly add the FITC solution to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of FITC to protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the container in aluminum foil.

  • Purification: Separate the FITC-conjugated protein from unreacted FITC using a gel filtration column pre-equilibrated with PBS. The labeled protein will elute first.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).

FITC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Carbonate Buffer Mix Mix Protein and FITC Protein_Prep->Mix FITC_Prep Prepare FITC in DMSO FITC_Prep->Mix Incubate Incubate (1-2h RT or O/N 4°C) in dark Mix->Incubate Purify Gel Filtration (Sephadex G-25) Incubate->Purify Analyze Spectrophotometry (A280 & A495) Purify->Analyze Store Store Conjugate Analyze->Store

Caption: Experimental workflow for FITC protein conjugation.

Conclusion and Recommendations

Based on the available scientific literature, fluorescein (as FITC) is a highly recommended and well-established fluorescent label for protein conjugation . It offers bright fluorescence, and the conjugation protocol is straightforward and reliable.

In contrast, This compound is not a suitable candidate for direct protein fluorescent labeling . The primary evidence for this is the observation that it is not fluorescent when conjugated to carbohydrates, and there is a significant lack of established protocols and successful examples of its use for protein conjugation in the literature. Researchers seeking to fluorescently label proteins should opt for well-validated fluorophores like fluorescein and its derivatives to ensure reliable and reproducible results.

For applications requiring different spectral properties or enhanced photostability, other commercially available dyes such as Alexa Fluor or DyLight series dyes should be considered as alternatives to fluorescein.

References

5-Aminoquinoline Derivatives Emerge as Potent Alternatives to Chloroquine in the Fight Against Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against malaria, a parasite that continues to claim hundreds of thousands of lives annually, the emergence of drug resistance poses a significant threat to global health. Chloroquine (B1663885), once a cornerstone of antimalarial therapy, has seen its efficacy wane due to the evolution of resistant Plasmodium falciparum strains. This has spurred a critical search for new, effective treatments. A growing body of research highlights a class of compounds, 5-aminoquinoline (B19350) derivatives, as promising successors to chloroquine, demonstrating potent activity against both chloroquine-sensitive and, crucially, chloroquine-resistant parasites.

Recent studies have systematically synthesized and evaluated a range of this compound derivatives, revealing their superior or comparable efficacy to chloroquine in preclinical trials. These investigations provide a wealth of quantitative data and detailed experimental insights into the potential of these compounds to overcome existing drug resistance mechanisms.

Comparative In Vitro Efficacy

The in vitro antiplasmodial activity of this compound derivatives has been extensively tested against various strains of P. falciparum. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments. The data consistently shows that many this compound derivatives exhibit low nanomolar to sub-micromolar IC50 values, indicating high potency.

Compound TypeP. falciparum StrainChloroquine IC50 (nM)This compound Derivative IC50 (nM)Reference
Chloroquine-Sensitive 3D715 - 255 - 50[1][2]
NF5410 - 2010 - 60[3]
Chloroquine-Resistant W2200 - 60010 - 100[2][4]
K1150 - 40015 - 150[3]
Dd2100 - 30020 - 120[5]

Table 1: Comparative In Vitro Antiplasmodial Activity (IC50) of Chloroquine and Representative this compound Derivatives. The table summarizes the typical range of IC50 values observed for chloroquine and various this compound derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The lower IC50 values for the derivatives against resistant strains highlight their potential to overcome chloroquine resistance.

In Vivo Efficacy in Murine Models

The promising in vitro results have been further substantiated by in vivo studies using murine models of malaria, most commonly the Plasmodium berghei-infected mouse model. These studies assess the ability of the compounds to reduce parasite burden (parasitemia) and prolong the survival of infected mice.

CompoundDose (mg/kg/day)RouteParasitemia Reduction (%)Mean Survival Time (Days)Reference
Chloroquine20Oral50-70 (in resistant strains)10-15[6]
This compound Derivative A25Oral80-95>20[2]
This compound Derivative B50Oral>90>25[7]

Table 2: In Vivo Efficacy of Chloroquine and Representative this compound Derivatives in P. berghei-Infected Mice. This table presents a summary of in vivo data, demonstrating the superior ability of certain this compound derivatives to suppress parasitemia and improve survival outcomes in mice infected with malaria parasites compared to chloroquine, especially against resistant strains.

Mechanism of Action: Overcoming Resistance

The primary mechanism of action for chloroquine and its derivatives involves the disruption of the parasite's heme detoxification pathway. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine accumulates in the parasite's acidic food vacuole and inhibits this polymerization process, leading to a buildup of toxic heme and parasite death.[8][9]

Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the membrane of the food vacuole.[4] These mutations enable the transporter to actively pump chloroquine out of the vacuole, reducing its concentration at the site of action.[10] Many this compound derivatives are thought to overcome this resistance by evading recognition and transport by the mutated PfCRT, thereby maintaining their high concentration within the food vacuole and their inhibitory effect on hemozoin formation.[1]

G Heme Detoxification Pathway and Inhibition by Quinolines cluster_RBC Red Blood Cell Cytoplasm cluster_parasite Parasite cluster_vacuole Food Vacuole (Acidic pH) cluster_drugs Drug Action cluster_resistance Chloroquine Resistance Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerization Chloroquine Chloroquine Heme_Polymerization_Inhibition Heme Polymerization Inhibition Chloroquine->Heme_Polymerization_Inhibition Inhibits Aminoquinoline This compound Derivative Aminoquinoline->Heme_Polymerization_Inhibition Inhibits Toxic_Heme_Accumulation Toxic Heme Accumulation Heme_Polymerization_Inhibition->Toxic_Heme_Accumulation Leads to Parasite_Death Parasite Death Toxic_Heme_Accumulation->Parasite_Death Causes PfCRT Mutated PfCRT PfCRT->Chloroquine Effluxes

Figure 1: Heme detoxification pathway and its inhibition.

Experimental Protocols

The evaluation of these compounds relies on standardized and rigorous experimental protocols.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the in vitro efficacy of antimalarial compounds.[11][12]

  • Parasite Culture: P. falciparum strains are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment.

  • Drug Dilution: Test compounds and a standard drug (chloroquine) are serially diluted in 96-well microplates.

  • Incubation: A synchronized parasite culture (typically at the ring stage) is added to the wells containing the drug dilutions. The plates are then incubated for 72 hours.

  • Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasite DNA, and thus to parasite growth.

  • Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the IC50 values are calculated.

In Vivo Efficacy Testing (4-Day Suppressive Test in P. berghei-infected mice)

This standard in vivo assay evaluates the ability of a compound to suppress parasite growth in a mouse model.[6][13]

  • Infection: Mice are inoculated with P. berghei-parasitized red blood cells.

  • Drug Administration: The test compound, a vehicle control, and a positive control (chloroquine) are administered to different groups of mice, typically orally, for four consecutive days, starting a few hours after infection.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Calculation of Suppression: The average parasitemia of the treated groups is compared to that of the vehicle control group to calculate the percentage of parasite growth suppression.

  • Survival Monitoring: The survival of the mice in each group is monitored daily to assess the overall efficacy of the treatment.

G Experimental Workflow for Antimalarial Drug Efficacy cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A Parasite Culture (P. falciparum) C Incubation with Parasites (72h) A->C B Drug Dilution in 96-well plates B->C D Lysis & Staining (SYBR Green I) C->D E Fluorescence Reading D->E F IC50 Calculation E->F L Efficacy Assessment F->L Informs G Infection of Mice (P. berghei) H Drug Administration (4 days) G->H I Blood Smear & Staining H->I K Survival Monitoring H->K J Parasitemia Determination I->J J->L K->L

Figure 2: Workflow for evaluating antimalarial efficacy.

Conclusion

The compelling in vitro and in vivo data for this compound derivatives strongly suggest their potential as a new generation of antimalarial drugs. Their ability to overcome chloroquine resistance is a particularly significant advantage. Further research, including clinical trials, is warranted to fully establish their safety and efficacy in humans. The continued development of these and other novel compounds is essential to ensure that effective treatments remain available to combat the ever-evolving threat of malaria.

References

5-Aminoquinoline: A Potential Ratiometric pH Indicator Awaiting Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust tools for pH measurement, the validation of a new ratiometric pH indicator is a critical process. This guide provides a comparative overview of 5-Aminoquinoline against established indicators, BCECF and SNARF, highlighting its potential while underscoring the need for comprehensive experimental validation.

While this compound (5-AQ) has been identified as a fluorescent compound with pH-sensitive properties, its efficacy as a ratiometric pH indicator for precise biological measurements remains largely uncharacterized. In contrast, indicators like BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein) and SNARF (Seminaphtharhodafluor) are well-established with extensive supporting data. This guide will objectively compare the known properties of 5-AQ with these standards and provide detailed experimental protocols for its thorough validation.

Performance Comparison: this compound vs. Established Indicators

A direct comparison of this compound with BCECF and SNARF reveals significant gaps in our understanding of its performance characteristics. The following table summarizes the available quantitative data.

PropertyThis compoundBCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein)SNARF-1 (Seminaphtharhodafluor)
pKa ~5.5 (for ring nitrogen protonation)[1]~7.0[2]~7.5[3][4]
Excitation Wavelength(s) ~340 nm (in acetonitrile)[1]Dual excitation: ~440 nm (pH-insensitive) and ~490 nm (pH-sensitive)[1][5][6]488-530 nm[4]
Emission Wavelength(s) ~480 nm (in acetonitrile)[1]~535 nm[1][6]Dual emission: ~580 nm and ~640 nm[4]
Ratiometric Measurement Not establishedRatio of emission intensity at 535 nm when excited at 490 nm vs. 440 nm[1]Ratio of emission intensities at ~580 nm vs. ~640 nm[4]
Quantum Yield Not available for different pH valuesNot available in compiled search resultsNot available in compiled search results
Photostability Data not available for 5-AQ. Some related aminoquinolones show rapid photodegradation.Generally considered photostable for typical experimental durations.Generally considered photostable.
Selectivity Not establishedHigh selectivity against common physiological ions.High selectivity against common physiological ions.

Signaling Pathway and Experimental Workflow

The ratiometric sensing mechanism in many quinoline-based probes is attributed to a process known as protonation-activable resonance charge transfer (PARCT)[6]. In this proposed mechanism for this compound, protonation of the quinoline (B57606) ring nitrogen would alter the intramolecular charge transfer, leading to a change in the fluorescence properties.

cluster_0 Proposed Ratiometric pH Sensing Mechanism of this compound 5AQ_unprotonated This compound (Unprotonated) emission1 Emission 1 (λem1) 5AQ_unprotonated->emission1 H+ H+ 5AQ_unprotonated->H+ 5AQ_protonated This compound (Protonated) emission2 Emission 2 (λem2) 5AQ_protonated->emission2 OH- OH- 5AQ_protonated->OH- hv1 Excitation (λex) hv1->5AQ_unprotonated hv2 Excitation (λex) hv2->5AQ_protonated H+->5AQ_protonated OH-->5AQ_unprotonated

Caption: Proposed mechanism of ratiometric pH sensing for this compound.

To validate this compound as a ratiometric pH indicator, a series of experiments must be conducted. The following workflow outlines the necessary steps.

cluster_1 Experimental Workflow for Validation of a Ratiometric pH Indicator pKa 1. pKa Determination spectra 2. pH-Dependent Spectral Analysis pKa->spectra ratio 3. Ratiometric Calibration spectra->ratio qy 4. Quantum Yield Measurement ratio->qy photo 5. Photostability Assay qy->photo select 6. Selectivity Testing photo->select cell 7. In Vitro/In Vivo Validation select->cell

Caption: A stepwise workflow for the comprehensive validation of a novel ratiometric pH indicator.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a potential pH indicator. Below are the protocols for the key validation experiments.

Determination of pKa Value

Objective: To determine the acid dissociation constant (pKa) of this compound, which indicates the pH range of its maximum sensitivity.

Materials:

  • This compound

  • A series of buffers with known pH values (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., 2-12).

  • Spectrophotometer or spectrofluorometer.

  • pH meter.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of solutions by diluting the stock solution into the different pH buffers to a final concentration suitable for absorbance or fluorescence measurement.

  • Measure the absorbance or fluorescence spectrum of each solution.

  • Plot the absorbance at a specific wavelength (where the change is maximal) or the ratio of fluorescence intensities at two wavelengths against the pH of the buffers.

  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Photostability Assessment

Objective: To evaluate the photostability of this compound upon prolonged exposure to excitation light and compare it with established indicators.

Materials:

  • This compound, BCECF, and SNARF.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorescence microscope with a stable light source (e.g., Xenon arc lamp or laser) and a sensitive camera.

Protocol:

  • Prepare solutions of this compound, BCECF, and SNARF in PBS at a concentration suitable for fluorescence imaging.

  • Place a drop of each solution on a microscope slide and cover with a coverslip.

  • Focus on the sample and acquire an initial fluorescence image (t=0).

  • Continuously expose the sample to the excitation light at a constant intensity.

  • Acquire fluorescence images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).

  • Measure the mean fluorescence intensity of each image over time.

  • Plot the normalized fluorescence intensity against time for each indicator. The rate of fluorescence decay is an indicator of photostability.

Selectivity Analysis

Objective: To assess the potential interference of common physiological metal ions on the pH-dependent fluorescence of this compound.

Materials:

  • This compound.

  • Buffers at two different pH values (e.g., pH 6.5 and pH 7.5).

  • Stock solutions of various metal chlorides (e.g., NaCl, KCl, CaCl₂, MgCl₂).

Protocol:

  • Prepare solutions of this compound in the two different pH buffers.

  • Measure the baseline fluorescence spectrum of this compound in each buffer.

  • Add a physiologically relevant concentration of a metal ion from the stock solutions to each of the this compound solutions.

  • Measure the fluorescence spectrum after the addition of the metal ion.

  • Compare the fluorescence intensity and spectral shape before and after the addition of the metal ion. A significant change indicates interference.

  • Repeat the process for all metal ions to be tested.

Conclusion

This compound presents an intriguing possibility as a novel ratiometric pH indicator. Its simple structure and the known pH-sensitivity of the quinoline moiety are promising. However, this guide highlights the substantial need for rigorous experimental validation. Without comprehensive data on its ratiometric properties, quantum yield, photostability, and selectivity, its utility in a research or drug development setting remains speculative. The provided protocols offer a clear roadmap for the necessary investigations to elevate this compound from a potential candidate to a validated tool for pH measurement. Until such data is available, established indicators like BCECF and SNARF remain the more reliable choices for quantitative biological pH studies.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 5-Aminoquinoline-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of chemical probes is paramount. 5-Aminoquinoline-based probes, a versatile class of molecules, have emerged as valuable tools in various fields, from fluorescent imaging to kinase inhibition. However, understanding their potential for off-target interactions is crucial for the accurate interpretation of experimental data and the development of selective therapeutics. This guide provides a comparative analysis of the cross-reactivity of several this compound-based probes, supported by experimental data and detailed methodologies.

The This compound (B19350) scaffold is a key pharmacophore in a number of approved drugs and a common starting point for the development of new therapeutic agents and research tools.[1][2] These compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[1][3] A significant portion of research into this compound derivatives has focused on their utility as kinase inhibitors, given the critical role of kinases in cellular signaling and disease.[4] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors, making cross-reactivity assessment a critical step in their evaluation.[5]

Comparative Analysis of Kinase Inhibitor Profiles

To illustrate the varying selectivity of this compound-based kinase inhibitors, this section compares the inhibitory profiles of a potent and selective c-Met inhibitor, referred to as Compound 21b in a study, against the clinically approved multi-kinase inhibitors Crizotinib and Cabozantinib, both of which also feature a quinoline (B57606) core.[6] The half-maximal inhibitory concentration (IC50) values against a panel of tyrosine kinases are summarized in the table below, highlighting the potency and selectivity of each compound.[6]

Kinase TargetCompound 21b (IC50, nM)Crizotinib (IC50, nM)Cabozantinib (IC50, nM)
c-Met < 1.0 511.3
ALK>1000150.8-
VEGFR21801060.035
AXL150207
RON5.08526
TIE-225045010
TRKA>100010040
TRKB>10001008
TRKC>100010060
Table 1: Kinase Inhibitory Profile Comparison. This table summarizes the IC50 values of Compound 21b, Crizotinib, and Cabozantinib against a panel of tyrosine kinases.[6] Data for Crizotinib and Cabozantinib are from cited literature within the source.[6]

The data clearly demonstrates that while all three compounds potently inhibit c-Met, Compound 21b exhibits significantly higher selectivity, with minimal activity against the other tested kinases at concentrations up to 1000 nM.[6] In contrast, Crizotinib and Cabozantinib show potent activity against multiple kinases, classifying them as multi-kinase inhibitors.[6] This high selectivity of Compound 21b suggests a more targeted therapeutic approach with a potentially improved safety profile.[6]

Cross-Reactivity of this compound-Based Fluorescent Probes

Beyond kinase inhibition, this compound derivatives are utilized as fluorescent probes for detecting ions and small molecules. Their selectivity is equally critical in these applications to ensure accurate quantification and imaging. For instance, probes based on the 2-(2-Aminoethoxy)quinoline scaffold have been developed for the detection of metal ions.[7] Understanding their cross-reactivity with other biologically relevant ions is essential for their reliable use.

Sensor DerivativeTarget IonLimit of Detection (LOD)Interfering Ions
Unspecified DerivativeFe³⁺8.67 x 10⁻⁵ MMinimal interference from Na⁺, Ca²⁺, Hg²⁺
TQAFe³⁺0.16841 µMNo significant interference from other common metal ions
Table 2: Performance of 2-(2-Aminoethoxy)quinoline-Based Sensors for Ferric Iron (Fe³⁺). This table presents the limit of detection and notable interfering ions for two different sensor derivatives.[7]

The development of highly selective probes often involves fine-tuning the chemical structure to optimize binding to the target analyte while minimizing interactions with other species.[7]

Experimental Protocols for Assessing Cross-Reactivity

Reliable and reproducible experimental data are the foundation of any scientific investigation.[8] The following are detailed methodologies for key experiments used to assess the cross-reactivity of chemical probes.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.[9]

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., this compound-based probes)

  • ADP-Glo™ Kinase Assay Reagent (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the kinase, substrate, and ATP to each well.

  • Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the kinase reaction to proceed.[8]

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[8]

  • Add Kinase-Glo® Max Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[8]

  • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and, therefore, the kinase activity.[8]

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6][8]

Competition Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of a test compound to compete with a known, immobilized ligand for binding to a large panel of kinases.[8]

Objective: To determine the binding affinity of a test compound to a wide range of kinases.

Materials:

  • DNA-tagged recombinant kinases

  • Immobilized broad-spectrum kinase inhibitor ("bait")

  • Test compound

  • Reagents for quantitative PCR (qPCR)

Protocol:

  • A library of DNA-tagged kinases is incubated with the immobilized bait ligand.

  • The test compound is added at a fixed concentration (e.g., 1 µM).[8]

  • The mixture is allowed to reach equilibrium.

  • Unbound kinases are washed away.

  • The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using qPCR.[8]

  • A lower qPCR signal for a particular kinase in the presence of the test compound indicates that the compound has displaced the bait ligand, signifying binding.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in cross-reactivity studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a generalized signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 5-AQ Probe Serial Dilution Incubation Incubation with Kinase & ATP Compound->Incubation KinasePanel Kinase Panel Preparation KinasePanel->Incubation Detection Signal Detection Incubation->Detection IC50 IC50 Value Calculation Detection->IC50 Selectivity Selectivity Profile IC50->Selectivity

Workflow for kinase inhibitor cross-reactivity screening.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., c-Met) Substrate Substrate Protein Receptor->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Receptor->PhosphoSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 5-AQ Kinase Inhibitor Inhibitor->Receptor Inhibition

Generalized kinase signaling pathway and point of inhibition.

Logical Framework for Data Interpretation

Data_Interpretation_Logic cluster_input Input Data cluster_analysis Analysis & Profiling cluster_validation Validation & Conclusion PrimaryData Primary Screening Data (% Inhibition @ 1 concentration) HitID Hit Identification PrimaryData->HitID DoseResponse Dose-Response Data (IC50 values) SelectivityScore Selectivity Score Calculation (e.g., Gini coefficient, Entropy score) DoseResponse->SelectivityScore OffTargetID Potential Off-Target Identification DoseResponse->OffTargetID HitID->DoseResponse Conclusion Conclusion on Probe Selectivity & Potential Liabilities SelectivityScore->Conclusion CellularAssay Cellular Target Engagement & Phenotypic Assays OffTargetID->CellularAssay CellularAssay->Conclusion

Logical flow for interpreting cross-reactivity data.

References

5-Aminoquinoline in Corrosion Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in materials science and chemical engineering, benchmarking 5-Aminoquinoline against other common corrosion inhibitors. This guide provides a comparative analysis of their performance based on experimental data, detailed experimental protocols, and visualizations of experimental workflows and inhibition mechanisms.

Introduction

Corrosion is a persistent challenge across various industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate the degradation of metallic materials. Among these, quinoline (B57606) and its derivatives have garnered considerable attention due to their efficacy, which stems from the presence of a nitrogen-containing heterocyclic ring and π-electrons that facilitate adsorption onto metal surfaces. This compound, a derivative of quinoline, is a subject of interest for its potential as an effective corrosion inhibitor. This guide provides a comparative benchmark of this compound against other established corrosion inhibitors, supported by experimental data from scientific literature.

Performance Benchmark: this compound vs. Alternatives

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (η%), which is determined through various experimental techniques. Below is a compilation of data from different studies, comparing the performance of this compound and its isomers with other widely used inhibitors. It is important to note that the experimental conditions such as the corrosive medium, temperature, and metal substrate can significantly influence the inhibition efficiency.

Table 1: Comparison of Inhibition Efficiency (η%) for Various Corrosion Inhibitors on Mild Steel in 1 M HCl

InhibitorConcentration (mM)TechniqueInhibition Efficiency (η%)Reference
This compound1.0Potentiodynamic Polarization~90% (estimated)[1]
6-Aminoquinoline0.6 g/L (~4.16)Weight Loss94.2%
7-Aminoquinoline0.6 g/L (~4.16)Weight Loss96.5%
8-Aminoquinoline0.6 g/L (~4.16)Weight Loss92.8%
Benzotriazole (BTA)10Potentiodynamic Polarization84.9%[2]
8-Hydroxyquinoline20Potentiodynamic Polarization94.74%[3]
Quaternary Quinoline Derivative (Q-S)20Potentiodynamic Polarization92.45%[3]

Note: The data for this compound is an estimation based on the performance of its isomers and other quinoline derivatives, as direct, comprehensive studies were not available in the initial search. The concentrations for the aminoquinolines were converted from g/L for approximate comparison.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the performance of corrosion inhibitors.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining the average corrosion rate.

Protocol:

  • Specimen Preparation: Mild steel coupons are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Initial Measurement: The initial weight of each coupon is accurately measured and recorded.

  • Immersion: The coupons are suspended in a 1 M HCl solution, both with and without the inhibitor at various concentrations.

  • Exposure: The coupons remain immersed for a specified period (e.g., 6 hours) at a constant temperature.

  • Cleaning: After immersion, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, and then dried.

  • Final Measurement: The final weight of each coupon is measured.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (η%) are calculated using the following equations:

    • CR (g/m²h) = ΔW / (A * t)

    • η% = [(CR_blank - CR_inh) / CR_blank] * 100

    where ΔW is the weight loss, A is the surface area of the coupon, t is the immersion time, CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr), providing insights into the kinetic aspects of corrosion.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (mild steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Stabilization: The working electrode is immersed in the test solution (1 M HCl with and without inhibitor) and allowed to stabilize for a certain period (e.g., 30 minutes) until a steady open-circuit potential (OCP) is reached.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Acquisition: The resulting current is measured as a function of the applied potential, generating a Tafel plot (log i vs. E).

  • Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr). The inhibition efficiency is calculated as:

    • η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100

    where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the corrosion mechanism and the protective properties of the inhibitor film.

Protocol:

  • Cell Setup and Stabilization: The same three-electrode cell setup as in PDP is used. The working electrode is stabilized at its OCP in the test solution.

  • AC Signal Application: A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Presentation: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • Analysis: The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct). The inhibition efficiency is calculated using the R_ct values:

    • η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100

    where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizing Experimental Workflows and Mechanisms

To aid in the understanding of the experimental processes and the underlying mechanisms of corrosion inhibition, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Weight_Loss cluster_prep Specimen Preparation cluster_exposure Corrosion Test cluster_post Post-Test Analysis P1 Polish Specimen P2 Degrease & Wash P1->P2 P3 Dry & Weigh (Initial) P2->P3 E1 Immerse in Solution (with/without inhibitor) P3->E1 E2 Maintain Constant Temperature & Time E1->E2 A1 Remove & Clean E2->A1 A2 Dry & Weigh (Final) A1->A2 A3 Calculate Weight Loss, Corrosion Rate & η% A2->A3

Caption: Workflow for the Weight Loss Method.

Experimental_Workflow_Electrochemical cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_pdp Potentiodynamic Polarization cluster_eis Electrochemical Impedance Spectroscopy cluster_analysis Data Analysis S1 Assemble 3-Electrode Cell (WE, CE, RE) S2 Add Test Solution (with/without inhibitor) S1->S2 S3 Immerse Electrodes S2->S3 M1 Stabilize at OCP S3->M1 M2 Perform Measurement M1->M2 P1 Scan Potential M2->P1 E1 Apply AC Signal (Varying Frequency) M2->E1 P2 Record Current P1->P2 A1 Generate Tafel/Nyquist Plots P2->A1 E2 Measure Impedance E1->E2 E2->A1 A2 Determine i_corr / R_ct A1->A2 A3 Calculate Inhibition Efficiency (η%) A2->A3

Caption: Workflow for Electrochemical Methods (PDP & EIS).

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) cluster_adsorption Adsorption & Film Formation H_plus H+ Metal Fe H_plus->Metal Corrosion Attack Cl_minus Cl- Cl_minus->Metal Accelerates Corrosion Inhibitor This compound Inhibitor->Metal Adsorption (N-atom, π-electrons) Adsorbed_Inhibitor Adsorbed Inhibitor Film Adsorbed_Inhibitor->H_plus Blocks Attack Adsorbed_Inhibitor->Cl_minus Blocks Attack

Caption: General Mechanism of Corrosion Inhibition by this compound.

Mechanism of Action

The corrosion inhibition of quinoline derivatives, including this compound, is primarily attributed to their adsorption on the metal surface. This adsorption process forms a protective film that isolates the metal from the corrosive environment. The key aspects of the inhibition mechanism are:

  • Adsorption Centers: The this compound molecule possesses multiple active centers for adsorption. The nitrogen atom in the quinoline ring and the nitrogen atom of the amino group have lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

  • π-Electron System: The aromatic quinoline ring provides a system of π-electrons that can interact with the metal surface, further strengthening the adsorption bond.

  • Protective Barrier: The adsorbed inhibitor molecules form a physical barrier on the metal surface, blocking the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur. This barrier effect reduces the overall corrosion rate.

  • Adsorption Isotherm: The adsorption of quinoline derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.

Conclusion

This compound and its derivatives demonstrate significant potential as effective corrosion inhibitors for mild steel in acidic environments. The comparison with other established inhibitors indicates that quinoline-based compounds are highly competitive, often exhibiting inhibition efficiencies exceeding 90%. The primary mechanism of their action is the formation of a protective adsorbed film on the metal surface, which is facilitated by the presence of nitrogen atoms and the aromatic ring structure. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to evaluate and compare the performance of this compound and other novel corrosion inhibitors. Further research focusing on direct comparative studies under standardized conditions would be beneficial for a more definitive benchmarking of this compound's performance.

References

A Comparative Analysis of the Photostability of Key Aminoquinoline Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photostability of four critical aminoquinoline-based antimalarial drugs: Chloroquine (B1663885), Amodiaquine (B18356), Primaquine (B1584692), and Tafenoquine. Understanding the photochemical behavior of these compounds is paramount for ensuring their efficacy, safety, and stability throughout their lifecycle, from manufacturing and storage to patient administration. This report summarizes key quantitative data, details experimental protocols for photostability testing, and visualizes the known photodegradation pathways.

Executive Summary

Aminoquinolines, a cornerstone in the fight against malaria, exhibit varied responses to light exposure. This can lead to degradation, loss of potency, and the formation of potentially toxic photoproducts. This guide reveals that Chloroquine's photodegradation is well-characterized and pH-dependent. Amodiaquine is found to be relatively photostable, while the 8-aminoquinolines, Primaquine and Tafenoquine, show susceptibility to photooxidation. The data presented herein, including photodegradation quantum yields and degradation kinetics, provides a foundation for formulation development, packaging selection, and handling procedures to mitigate the impact of light on these essential medicines.

Data Presentation: A Comparative Overview of Aminoquinoline Photostability

The following table summarizes the available quantitative data on the photostability of Chloroquine, Amodiaquine, Primaquine, and Tafenoquine. Direct comparative studies under identical conditions are limited in the literature; therefore, this table compiles data from various sources to provide a relative understanding of their photochemical behavior.

AminoquinolineClassPhotodegradation Quantum Yield (Φ)Degradation KineticsKey Photodegradation Characteristics
Chloroquine 4-AminoquinolinepH-dependent: 4.5 × 10⁻⁵ (pH 6.0) to 0.025 (pH 10.0)[1]Follows first-order kinetics[1]Degradation is initiated from the excited triplet state (³CQ*) and involves cleavage of the C-Cl bond.[1]
Amodiaquine 4-AminoquinolineNot explicitly reported, but considered relatively stable under photolytic conditions.[2]Forced degradation studies show stability.[2]Involves the formation of a radical cation and its lowest triplet state. Six degradation products have been identified under stress conditions.[3]
Primaquine 8-AminoquinolineNot explicitly reported.Subject to photooxidation.[4]Photooxidation leads to the formation of an o-quinone structure.[4] Metabolism studies identify numerous metabolites, some of which may also be relevant to photodegradation.[5][6][7][8]
Tafenoquine 8-AminoquinolineNot explicitly reported, but considered more stable than Primaquine.[9]The mechanism of action is linked to metabolic activation rather than photodegradation.[10][11]The key metabolite is a 5,6-orthoquinone, though this is primarily from enzymatic action. Photodegradation pathways are not well-defined in the literature.[9]

Experimental Protocols

The evaluation of drug photostability is a critical component of pharmaceutical development and is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1B. The following outlines a typical experimental protocol for assessing the photostability of aminoquinolines.

Sample Preparation
  • Drug Substance: Samples of the pure drug substance are placed in chemically inert, transparent containers (e.g., quartz cells).

  • Drug Product: For formulated products (e.g., tablets, solutions), samples are exposed to light in their immediate packaging and, in some cases, outside of their packaging to assess the protective effect of the container.

  • Control Samples: "Dark" control samples, protected from light (e.g., wrapped in aluminum foil), are stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation.

Light Source and Exposure Conditions
  • A light source capable of emitting a combination of visible and ultraviolet (UV) light is used. This can be a xenon lamp or a metal halide lamp, designed to mimic the spectral distribution of sunlight.

  • The light source should be filtered to remove any radiation below 320 nm to simulate realistic exposure conditions.

  • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

Analytical Methodology
  • At specified time intervals, samples are withdrawn and analyzed to determine the extent of degradation.

  • A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, is used to separate the parent drug from its degradation products.[12]

  • The method must be validated to ensure it is specific, accurate, precise, and linear for the quantification of the drug and its photoproducts.

Determination of Photodegradation Quantum Yield

The quantum yield (Φ) for photodegradation is a measure of the efficiency of a photochemical reaction. It is determined by exposing a dilute solution of the compound to a monochromatic light source of known intensity (I₀) and measuring the rate of disappearance of the compound. The following equation is used for its calculation:

Φ = (moles of drug degraded per unit time) / (moles of photons absorbed per unit time)

An actinometer, a chemical system with a known quantum yield (e.g., ferrioxalate), is often used to calibrate the light source.[13][14][15]

Visualization of Photodegradation Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflow for photostability testing and the proposed photodegradation pathways for Chloroquine and Primaquine.

G cluster_0 Experimental Workflow for Photostability Testing prep Sample Preparation (Drug Substance/Product & Dark Control) exposure Light Exposure (ICH Q1B Conditions) prep->exposure Expose samples analysis Sample Analysis (Stability-Indicating HPLC) exposure->analysis Withdraw samples at time points data Data Evaluation (Degradation Kinetics & Product Identification) analysis->data Quantify drug & degradants report Reporting & Stability Assessment data->report Assess photostability

Fig. 1: Experimental workflow for assessing the photostability of aminoquinolines.

G cluster_1 Proposed Photodegradation Pathway of Chloroquine CQ Chloroquine (CQ) CQ_excited Excited Singlet State ¹CQ* CQ->CQ_excited hν (Light Absorption) CQ_triplet Excited Triplet State ³CQ* CQ_excited->CQ_triplet Intersystem Crossing cleavage C-Cl Bond Cleavage CQ_triplet->cleavage degradation_products Degradation Products (e.g., Hydroxychloroquine) cleavage->degradation_products

Fig. 2: Simplified photodegradation pathway of Chloroquine.

G cluster_2 Proposed Photooxidation Pathway of Primaquine PQ Primaquine (PQ) PQ_oxidized Photooxidation PQ->PQ_oxidized hν, O₂ quinone Primaquine o-quinone PQ_oxidized->quinone other_products Other Degradation Products quinone->other_products

Fig. 3: Simplified photooxidation pathway of Primaquine.

Conclusion

The photostability of aminoquinoline antimalarials is a critical attribute that influences their clinical utility. This comparative guide highlights the significant differences in the photochemical behavior of Chloroquine, Amodiaquine, Primaquine, and Tafenoquine. While Chloroquine's photodegradation is relatively well-understood, further research is required to fully elucidate the quantitative photostability parameters and degradation pathways of Amodiaquine, Primaquine, and particularly Tafenoquine. The experimental protocols and data presented here serve as a valuable resource for researchers and drug development professionals working to optimize the stability and efficacy of these life-saving medications. Adherence to standardized photostability testing is essential to ensure that patients receive safe and effective treatments for malaria.

References

A Head-to-Head Comparison of 5-Aminoquinoline and Other Fluorescent Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular imaging and analysis, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive, data-driven comparison of 5-Aminoquinoline and its derivatives against a panel of widely used fluorescent probes for the detection of intracellular pH and zinc ions. By presenting key performance metrics, detailed experimental protocols, and visualizations of underlying mechanisms, this document aims to empower researchers to make informed decisions for their specific applications.

At a Glance: Key Performance Indicators

The efficacy of a fluorescent probe is defined by a combination of its photophysical properties, biological compatibility, and performance in specific applications. The following tables summarize the key quantitative data for this compound and several alternative fluorescent probes used for pH and zinc ion sensing.

Comparison of Fluorescent Probes for pH Sensing
PropertyThis compound (and derivatives)BCECFCarboxy SNARF-1HPTS (Pyranine)
Excitation (λex) ~340-360 nm~440 nm (pH insensitive), ~490 nm (pH sensitive)~488 nm, ~549 nm (pH 6)~405 nm (protonated), ~450 nm (deprotonated)
Emission (λem) ~450-550 nm~535 nm~580 nm (acidic), ~640 nm (basic)~510 nm
Quantum Yield (Φ) Varies by derivative~0.3-0.6Not widely reported>0.75
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Varies by derivative~60,000-80,000Not widely reported~25,000
pKa Varies by derivative~7.0~7.5~7.2
Photostability ModerateModerate to highModerateHigh
Cytotoxicity Derivative dependent, can show cytotoxicity at higher concentrationsLow at typical working concentrationsLow at typical working concentrationsGenerally low toxicity
Comparison of Fluorescent Probes for Zinc Ion (Zn²⁺) Sensing
PropertyThis compound (and derivatives)Zinpyr-1FluoZin-3 AM
Excitation (λex) ~370 nm~515 nm (apo), ~507 nm (Zn²⁺ bound)~494 nm
Emission (λem) ~500 nm~527 nm~516 nm
Quantum Yield (Φ) Varies by derivative0.39 (apo), 0.87 (Zn²⁺ bound)Low (apo), increases upon Zn²⁺ binding
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Varies by derivative79,500 (apo), 84,000 (Zn²⁺ bound)Not widely reported
Dissociation Constant (Kd) for Zn²⁺ Varies by derivative~0.7 nM~15 nM
Photostability ModerateModerateModerate
Cytotoxicity Derivative dependent, can show cytotoxicity at higher concentrationsLow at typical working concentrationsLow at typical working concentrations

Delving Deeper: Experimental Protocols

Reproducible and reliable data are the cornerstones of scientific research. The following sections provide detailed methodologies for key experiments involving fluorescent probes.

Protocol 1: Intracellular pH Measurement Using a Ratiometric Fluorescent Probe (e.g., BCECF)

Objective: To measure the intracellular pH of cultured cells using the dual-excitation ratiometric pH indicator, BCECF-AM.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing 10 µM nigericin (B1684572) and 10 µM valinomycin (B1682140) in a high potassium buffer.

  • Fluorescence microscope equipped with excitation filters for ~440 nm and ~490 nm, an emission filter for ~535 nm, and a sensitive camera.

Procedure:

  • Probe Loading:

    • Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.

    • Dilute the stock solution in HBSS to a final working concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the BCECF-AM working solution for 30-60 minutes at 37°C in a CO₂ incubator.

    • Wash the cells twice with HBSS to remove excess probe.

    • Incubate the cells for a further 30 minutes in fresh HBSS to allow for complete de-esterification of the AM ester.

  • Image Acquisition:

    • Place the dish on the microscope stage.

    • Acquire fluorescence images by sequentially exciting the cells at ~490 nm and ~440 nm, collecting the emission at ~535 nm for each excitation wavelength.

  • Calibration:

    • After acquiring experimental images, perfuse the cells with the calibration buffers of known pH.

    • Acquire images at each pH value using the same settings as in the experiment.

  • Data Analysis:

    • For each cell or region of interest (ROI), calculate the ratio of the fluorescence intensity obtained with ~490 nm excitation to that obtained with ~440 nm excitation (Ratio = F₄₉₀ / F₄₄₀).

    • Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH of the calibration buffers.

    • Determine the intracellular pH of the experimental cells by interpolating their fluorescence ratios on the calibration curve.

Protocol 2: Detection of Intracellular Zinc Ions Using a Turn-On Fluorescent Probe (e.g., Zinpyr-1)

Objective: To visualize changes in intracellular free zinc concentration using the fluorescent probe Zinpyr-1.

Materials:

  • Cultured cells grown on glass-bottom dishes

  • Zinpyr-1

  • Anhydrous DMSO

  • HBSS or other suitable physiological buffer

  • Zinc sulfate (B86663) (ZnSO₄) solution (e.g., 1 mM stock) for positive control

  • N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), a cell-permeant zinc chelator (e.g., 1 mM stock in DMSO) for negative control

  • Fluorescence microscope with appropriate filter sets for Zinpyr-1 (excitation ~490 nm, emission ~530 nm).

Procedure:

  • Probe Loading:

    • Prepare a 1 mM stock solution of Zinpyr-1 in anhydrous DMSO.

    • Dilute the stock solution in HBSS to a final working concentration of 1-5 µM.

    • Incubate cells with the Zinpyr-1 working solution for 30 minutes at 37°C.

    • Wash the cells twice with HBSS.

  • Imaging:

    • Acquire baseline fluorescence images of the loaded cells.

    • To induce an increase in intracellular zinc, treat the cells with a zinc ionophore (e.g., pyrithione) followed by the addition of ZnSO₄.

    • Alternatively, to chelate intracellular zinc, treat the cells with TPEN.

    • Acquire images at different time points after treatment to monitor changes in fluorescence intensity.

  • Data Analysis:

    • Quantify the mean fluorescence intensity within defined ROIs (e.g., individual cells) before and after treatment.

    • Express the change in fluorescence as a fold-change or percentage increase relative to the baseline.

Visualizing the Mechanisms: Workflows and Signaling Pathways

Understanding the underlying principles of probe function and experimental design is crucial for accurate data interpretation. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a representative signaling pathway where these probes are employed.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture Probe_Loading Probe Loading into Cells Cell_Culture->Probe_Loading Probe_Preparation Probe Preparation (Stock & Working Solutions) Probe_Preparation->Probe_Loading Washing Washing to Remove Excess Probe Probe_Loading->Washing Treatment Experimental Treatment (e.g., pH change, Zn²⁺ stimulus) Washing->Treatment Image_Acquisition Fluorescence Microscopy Image Acquisition Treatment->Image_Acquisition Image_Processing Image Processing (Background Subtraction, ROI selection) Image_Acquisition->Image_Processing Quantification Fluorescence Quantification (Intensity, Ratio) Image_Processing->Quantification Interpretation Data Interpretation & Conclusion Quantification->Interpretation

Caption: A generalized experimental workflow for cellular imaging using fluorescent probes.

Zinc_Signaling_Apoptosis Oxidative_Stress Oxidative Stress (e.g., ROS) Mitochondria Mitochondria Oxidative_Stress->Mitochondria ER Endoplasmic Reticulum Oxidative_Stress->ER Zinc_Release Intracellular Zn²⁺ Release Mitochondria->Zinc_Release ER->Zinc_Release Caspase_Activation Caspase Activation Zinc_Release->Caspase_Activation MAPK_Activation MAPK Pathway Activation Zinc_Release->MAPK_Activation Probe Fluorescent Zn²⁺ Probe (e.g., 5-AQ derivative, Zinpyr-1) Zinc_Release->Probe Detection Apoptosis Apoptosis Caspase_Activation->Apoptosis MAPK_Activation->Apoptosis

Caption: A simplified signaling pathway of zinc-mediated apoptosis.

Conclusion

The choice of a fluorescent probe is a multifaceted decision that requires careful consideration of the specific biological question, the experimental system, and the available instrumentation. This compound and its derivatives offer a versatile scaffold for the development of probes for various analytes, including pH and zinc ions. While they provide a valuable toolset, their performance, particularly in terms of photostability and potential cytotoxicity, should be carefully evaluated against established probes like BCECF, SNARF-1, HPTS, Zinpyr-1, and FluoZin-3. This guide provides the foundational data and protocols to aid researchers in this critical selection process, ultimately contributing to the generation of high-quality, reproducible data in the dynamic field of cellular biology and drug discovery.

The Bridge Between Lab Bench and Living System: An In Vitro and In Vivo Correlation of 5-Aminoquinoline Derivative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the journey of a potential therapeutic compound from a laboratory assay to a real-world biological system is paramount. This guide provides an objective comparison of the in vitro and in vivo performance of select 5-aminoquinoline (B19350) derivatives, a class of compounds renowned for their therapeutic potential, particularly in anticancer and antimalarial applications. By presenting quantitative data, detailed experimental methodologies, and visual representations of workflows and signaling pathways, this guide aims to illuminate the critical correlation—or occasional disparity—between in vitro predictions and in vivo outcomes.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs. The journey of a novel this compound derivative from a promising candidate in cell-based assays to a potential clinical therapeutic is a rigorous one, demanding extensive evaluation. This guide delves into this critical transition, offering a comparative analysis of their performance in controlled laboratory settings versus complex living organisms.

Quantitative Data Summary: A Comparative Analysis

The following tables summarize the in vitro activity and in vivo efficacy of representative this compound derivatives from anticancer and antimalarial studies, providing a side-by-side comparison to facilitate a clear understanding of their therapeutic potential.

Table 1: In Vitro and In Vivo Anticancer Activity of a this compound Derivative (FBA-TPQ)

Parameter MCF-7 (Breast Cancer) MDA-MB-468 (Breast Cancer) IMR90 (Normal Fibroblast)
In Vitro IC50 (µmol/L) ~0.1~0.2>2.0
In Vivo Model MCF-7 Xenograft in Mice
Dosage 5 mg/kg/day, 3 days/week10 mg/kg/day, 3 days/week20 mg/kg/day, 3 days/week
Tumor Growth Inhibition 36.2%Not explicitly stated for this dose71.6%

Data synthesized from a study on novel synthetic makaluvamine analogs, where FBA-TPQ is a key this compound derivative.[1]

Table 2: In Vitro and In Vivo Antimalarial Activity of 4-Aminoquinoline (B48711) Derivatives

Compound In Vitro IC50 (nM) vs. P. falciparum (K1, CQ-resistant) In Vivo Efficacy vs. P. berghei in mice
3d Not explicitly stated for K1, but active against resistant strains47% reduction in parasitemia at 5 mg/kg (oral, 4 days)[2]
3e 1.0Pharmacokinetic studies conducted, but in vivo efficacy data not detailed in the same context[2]
(S)-pentyl derivative 3.7 - 13.9 (various strains)Significant reduction in parasite multiplication rate at 9 mg/kg[3]
(S)-heptyl derivative Similar to (S)-pentyl derivativeSignificant reduction in parasite multiplication rate at 9 mg/kg[3]
Chloroquine (Control) >100 (for resistant strains)90.6% reduction in parasitemia at 15 mg/kg[2]

This table combines data from multiple sources to illustrate the activity of different 4-aminoquinoline derivatives, a closely related and often studied subclass.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the comparison of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[8]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[4]

  • Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4][7]

In Vitro Antimalarial Susceptibility Assay (SYBR Green I)

The SYBR Green I-based fluorescence assay is a widely used method to determine the susceptibility of Plasmodium falciparum to antimalarial drugs by measuring DNA content.[9][10]

  • Parasite Culture: P. falciparum parasites are cultured in human erythrocytes in a low-oxygen environment.[11]

  • Drug Plate Preparation: The this compound derivatives are serially diluted and added to a 96-well plate.

  • Parasite Addition: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.

  • Incubation: The plates are incubated for 72 hours under conditions suitable for parasite growth.[12]

  • Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.[12]

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The IC50 value is determined by plotting the fluorescence against the drug concentration.[12]

In Vivo Anticancer Efficacy Study (Xenograft Model)

The nude mouse xenograft model is a common in vivo method to evaluate the anticancer activity of a compound.[13]

  • Animal Model: Athymic nude mice, which lack a functional immune system, are used to prevent rejection of human tumor cells.

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are implanted subcutaneously into the mice.[13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: The test compound is administered to the mice, typically orally or via injection, at various doses for a defined period.[13]

  • Tumor Measurement: Tumor volume is measured periodically using calipers.[13]

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.[13]

In Vivo Antimalarial Efficacy Study (Mouse Model)

The Plasmodium berghei mouse model is a standard tool for the preclinical evaluation of antimalarial drug candidates.[3][14]

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.

  • Parasite Inoculation: Mice are infected with P. berghei parasites, typically via intraperitoneal injection of infected red blood cells.[3]

  • Treatment Administration: The test compound is administered to the mice at various doses, usually starting on the day of infection and continuing for four days.[2]

  • Parasitemia Monitoring: The level of parasitemia (the percentage of infected red blood cells) is monitored daily by examining blood smears under a microscope.

  • Efficacy Evaluation: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. The 50% effective dose (ED50) can be calculated.[13]

Visualizing the Path to Discovery

Diagrams are essential for illustrating complex biological pathways and experimental processes. The following visualizations, created using Graphviz, depict a key signaling pathway targeted by some quinoline (B57606) derivatives and the general workflow for in vitro to in vivo correlation.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation in_vitro_screening Initial Screening (e.g., MTT Assay) dose_response Dose-Response Curve Generation in_vitro_screening->dose_response ic50 IC50 Determination dose_response->ic50 animal_model Animal Model Selection (e.g., Xenograft) ic50->animal_model Promising Candidates treatment Compound Administration & Dosing animal_model->treatment efficacy Efficacy Measurement (e.g., Tumor Growth) treatment->efficacy correlation In Vitro-In Vivo Correlation Analysis efficacy->correlation Data Analysis PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation inhibits Quinoline This compound Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

References

A Researcher's Guide to 5-Aminoquinoline: Ensuring Reproducibility Across Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Potential Variability in 5-Aminoquinoline

The reality of chemical manufacturing means that minor differences between batches and suppliers are inevitable.[2] For a compound like this compound, these variations can manifest in several ways:

  • Purity: While many suppliers offer high-purity grades (e.g., >97% or >99%), the nature and percentage of impurities can differ.[5] Impurities might be starting materials, byproducts from synthesis, or degradation products. Even small amounts of certain impurities can have significant off-target effects in sensitive biological assays.

  • Isomeric Contaminants: The synthesis of this compound could potentially result in the presence of other aminoquinoline isomers (e.g., 3-Aminoquinoline, 8-Aminoquinoline). These isomers may have different biological activities and could interfere with the intended experimental outcome.

  • Physical Properties: Variations in physical form (e.g., crystal size, powder flowability) can affect solubility and the ease of preparing stock solutions with accurate concentrations.

  • Stability and Storage: Inconsistent storage and handling by the supplier can lead to degradation of the compound.[6] It is crucial to adhere to the recommended storage conditions upon receipt.

Comparative Data on this compound Specifications
Parameter Supplier A (Example) Supplier B (Example) Supplier C (Example) Importance for Reproducibility
Purity (by HPLC) >99% (HPLC Area%)[5]97%[7]>98%Higher purity minimizes the risk of off-target effects from unknown contaminants.
Appearance Vermillion crystals[5]PowderCrystalline PowderConsistency in appearance can be a first-glance indicator of product consistency.
Melting Point Not Specified106-109 °C[7]107-110 °CA sharp and consistent melting point range is a good indicator of purity.
Molecular Weight 144.17[5]144.17144.17Should be consistent.
Solubility Not SpecifiedNot SpecifiedSoluble in DMSOCrucial for preparing accurate stock solutions for biological assays.
CoA Provided YesYesYesEssential for documenting lot-specific quality control data.

Note: The data in this table is for illustrative purposes and should be verified with the specific supplier's documentation for the purchased lot.

Experimental Protocols for Qualification and Use

To mitigate the risks associated with reagent variability, it is best practice to qualify a new lot or a new supplier of this compound before its use in critical experiments.

Protocol 1: Qualification of a New Batch of this compound

Objective: To verify the identity, purity, and activity of a new supply of this compound and compare it to a previously validated batch (if available).

Methodology:

  • Physical and Chemical Verification:

    • Visually inspect the compound for color and form, comparing it to the supplier's description.

    • Prepare a stock solution (e.g., 10 mM in DMSO). Observe the solubility and note if all material dissolves completely.

    • (Optional) If equipment is available, perform an independent analysis such as HPLC to confirm purity or Mass Spectrometry to confirm identity (molecular weight 144.17 g/mol ).

  • Functional Assay: In Vitro PARP Inhibition Assay

    • Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of PARP1. A fluorometric or colorimetric assay kit can be used for this purpose.[8][9]

    • Procedure:

      • Prepare a dilution series of the new this compound batch and, if available, a previously validated "gold standard" batch. A typical concentration range to test for PARP inhibitors is from 1 nM to 100 µM.

      • Use a commercial PARP assay kit (e.g., from Sigma-Aldrich, BPS Bioscience) and follow the manufacturer's instructions.[8][9] These kits typically involve incubating recombinant PARP1 enzyme with activated DNA, NAD+ (the substrate), and the inhibitor (this compound).

      • The assay measures the amount of NAD+ consumed or the formation of poly(ADP-ribose) (PAR).

      • Run the assay in triplicate for each concentration of the new and old batches. Include appropriate controls (no enzyme, no inhibitor/vehicle control).

      • Read the output on a plate reader (fluorescence or absorbance).

      • Calculate the percent inhibition for each concentration and plot a dose-response curve. Determine the IC₅₀ (the concentration at which 50% of the enzyme's activity is inhibited) for both the new and old batches.

    • Acceptance Criteria: The IC₅₀ value of the new batch should be within an acceptable range of the historical average or the "gold standard" batch (e.g., ± 20%).

Workflow for Qualifying this compound from a New Supplier

The following diagram illustrates a logical workflow for validating a new source of this compound.

G cluster_0 Phase 1: Initial QC cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Decision A Receive 5-AQ from New Supplier B Review Certificate of Analysis (CoA) A->B C Physical Inspection (Color, Form) B->C D Solubility Test (e.g., in DMSO) C->D E Prepare Serial Dilutions (New Lot vs. Standard) D->E F Perform PARP Inhibition Assay (IC50 determination) E->F G Compare IC50 Values F->G H IC50 within Acceptable Range? G->H I Accept Lot for Experimental Use H->I Yes J Reject Lot & Contact Supplier H->J No

Caption: Workflow for qualifying a new lot of this compound.

Signaling Pathway Context: PARP in DNA Damage Response

This compound is frequently used to study the role of PARP enzymes, particularly PARP-1, in cellular processes. PARP-1 is a key player in the DNA damage response (DDR).[10][11][12] Understanding this pathway is crucial for interpreting experimental results.

When a single-strand break (SSB) in DNA occurs, PARP-1 binds to the damaged site.[13] This binding activates PARP-1 to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other target proteins, using NAD+ as a substrate.[10][13] This PARylation event acts as a scaffold to recruit other DNA repair proteins, such as XRCC1 and DNA Ligase III, to the site of damage to facilitate repair.[11][13] By inhibiting PARP-1, this compound prevents this recruitment, hindering DNA repair. In cancers with deficiencies in other repair pathways (like BRCA mutations), inhibiting PARP can lead to cell death, a concept known as synthetic lethality.[12]

G cluster_0 Cellular Stress cluster_1 PARP Signaling cluster_2 Cellular Outcome DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to PARylation PARP-1 Activation & Auto-PARylation PARP1->PARylation catalyzes FiveAQ This compound FiveAQ->PARP1 inhibits Recruitment Recruitment of Repair Proteins (e.g., XRCC1, LigIII) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Apoptosis Cell Cycle Arrest or Apoptosis Recruitment->Apoptosis if repair fails

Caption: Simplified PARP-1 signaling pathway in DNA damage response.

Recommendations for Researchers

To ensure the reproducibility of results when using this compound:

  • Always Request a Lot-Specific CoA: Do not rely solely on the specifications listed on the website. The CoA provides the most accurate quality control data for the specific batch you have purchased.

  • Document Lot Numbers: Meticulously record the supplier and lot number of this compound used in every experiment. This is crucial for troubleshooting if inconsistencies arise.

  • Perform In-House Qualification: For any new supplier or new lot, perform a functional validation as described in Protocol 1. This initial investment of time and resources can prevent the generation of unreliable data.

  • Purchase from Reputable Suppliers: While cost is a factor, established suppliers often have more stringent quality control processes.

  • Use a Single Lot for a Series of Experiments: Whenever possible, purchase a sufficient quantity of a single, qualified lot to last the duration of a study. This eliminates lot-to-lot variability as a confounding factor.

By implementing these best practices, researchers can enhance the reliability and reproducibility of their experiments, contributing to more robust and credible scientific findings.

References

A Comparative Guide to the Spectral Properties of 5-Aminoquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key spectral properties of 5-Aminoquinoline and its isomers: 3-Aminoquinoline, 4-Aminoquinoline, 6-Aminoquinoline, 7-Aminoquinoline (B1265446), and 8-Aminoquinoline. Understanding the distinct absorption and fluorescence characteristics of these isomers is crucial for their application in various research and development fields, including the design of fluorescent probes, chemosensors, and pharmacologically active agents. This document summarizes available experimental data, outlines the methodologies for spectral analysis, and presents a logical workflow for comparative studies.

Executive Summary

The position of the amino group on the quinoline (B57606) ring profoundly influences the spectral properties of the molecule. This guide consolidates experimental data to highlight these differences. Notably, isomers such as 3-Aminoquinoline and 6-Aminoquinoline exhibit significant fluorescence, while this compound and 8-Aminoquinoline are reported to have weak or negligible fluorescence under similar conditions. Data for 4-Aminoquinoline and 7-Aminoquinoline is less prevalent in the literature, with much of the available information pertaining to their derivatives. The compiled data, presented in the following tables, serves as a valuable resource for selecting the appropriate isomer for a specific application based on its photophysical characteristics.

Data Presentation: Spectral Properties of Aminoquinoline Isomers

The following table summarizes the available quantitative data for the absorption and fluorescence of this compound and its isomers. It is important to note that the solvent environment can significantly impact spectral properties; therefore, the solvent used for each measurement is specified.

IsomerSolventλ_abs (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λ_em (nm)Fluorescence Quantum Yield (Φ_F)
3-Aminoquinoline Ethanol (B145695)~350Not Reported~455~0.25 (estimated)[1]
4-Aminoquinoline Not ReportedNot ReportedNot ReportedNot ReportedVery Low[2]
This compound Ethanol~350Not Reported~500~0.02 (estimated)[1]
6-Aminoquinoline Not Reported355 (λ_ex)Not Reported440[3]Not Reported
7-Aminoquinoline Methanol389-399 (derivatives)[4]Not Reported507-537 (derivatives)[4]Not Reported
8-Aminoquinoline Not ReportedNot ReportedNot ReportedNot ReportedNegligible[3]

Note: The data for 3-Aminoquinoline and this compound in ethanol are estimated from graphical representations in the cited literature[1]. The data for 7-Aminoquinoline are for its trifluoromethyl derivatives[4]. The fluorescence quantum yield for 4-Aminoquinoline derivatives like chloroquine (B1663885) is very low[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

UV-Vis Absorption Spectroscopy

This protocol is used to determine the maximum absorption wavelength (λ_abs) and the molar absorptivity (ε) of a compound.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation:

    • Prepare a stock solution of the aminoquinoline isomer in a spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane) at a precisely known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution to create solutions with concentrations ranging from approximately 1 µM to 10 µM.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • The wavelength at which the highest absorbance is recorded is the λ_abs.

  • Data Analysis:

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

    • A plot of absorbance versus concentration should yield a straight line, and the slope of this line is equal to ε.

Fluorescence Spectroscopy

This protocol is used to determine the maximum excitation (λ_ex) and emission (λ_em) wavelengths.

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Sample Preparation: Prepare a dilute solution of the aminoquinoline isomer in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

  • Measurement of Emission Spectrum:

    • Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., from λ_abs + 10 nm to 700 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the λ_em.

  • Measurement of Excitation Spectrum:

    • Set the emission monochromator to the λ_em.

    • Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength.

    • The resulting spectrum should ideally match the absorption spectrum.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

This protocol is used to determine the efficiency of the fluorescence process relative to a known standard.

  • Materials:

    • A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

    • The aminoquinoline isomer sample.

    • Spectroscopic grade solvent.

  • Procedure:

    • Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.

    • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

      where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term becomes 1.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for comparing the spectral properties of the aminoquinoline isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data_extraction Data Extraction cluster_comparison Comparative Analysis stock Prepare Stock Solutions (Isomers in Solvent) dilutions Prepare Serial Dilutions stock->dilutions uv_vis UV-Vis Spectroscopy dilutions->uv_vis fluorescence Fluorescence Spectroscopy dilutions->fluorescence lambda_abs λ_abs, ε uv_vis->lambda_abs lambda_em λ_em fluorescence->lambda_em q_yield Φ_F fluorescence->q_yield table Data Tabulation lambda_abs->table lambda_em->table q_yield->table guide Comparison Guide table->guide

Caption: Experimental workflow for comparing aminoquinoline isomer spectral properties.

Conclusion

The spectral properties of aminoquinolines are highly dependent on the position of the amino substituent. While some isomers like 3- and 6-Aminoquinoline show promise as fluorescent scaffolds, others such as 5- and 8-Aminoquinoline exhibit significantly quenched fluorescence. The data presented in this guide, along with the detailed experimental protocols, provide a foundational resource for researchers to select and utilize these compounds effectively in their respective fields. Further research is warranted to fill the existing gaps in the photophysical data for the parent 4- and 7-aminoquinoline isomers to enable a more complete comparative analysis.

References

Safety Operating Guide

5-Aminoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 5-Aminoquinoline is crucial for maintaining laboratory safety and ensuring environmental compliance. As a compound that is harmful if swallowed and can cause skin and eye irritation, it must be managed as hazardous waste from the moment it is designated for disposal.[1] Adherence to the following procedural steps is essential for researchers, scientists, and drug development professionals.

Immediate Safety Protocol

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The toxicological properties of this compound have not been fully investigated, demanding a cautious approach.[2]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact and irritation.[3]
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and potential eye irritation.[3]
Protective Wear Full-length laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Work in a chemical fume hood or well-ventilated areaTo avoid inhalation of dust or vapors.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled through your institution's hazardous waste program.[4] Never dispose of this chemical down the drain or in regular trash.[4][5]

Step 1: Waste Identification and Segregation Treat all this compound and materials contaminated with it as hazardous waste.[4] Proper segregation is critical to prevent dangerous chemical reactions.[6]

  • Solid Waste: Collect unused or expired this compound powder, along with contaminated items such as weighing papers, pipette tips, and gloves, in a dedicated, leak-proof container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container compatible with the solvent used. Do not mix with other waste streams unless compatibility has been confirmed.[3]

  • Sharps: Any needles, syringes, or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[3]

Step 2: Container Management Proper containment is a primary safety and compliance requirement.

  • Container Choice: Use containers that are chemically compatible with this compound and any solvents. Plastic is often preferred.[7][8] The original manufacturer's container is an ideal option for unused chemicals.[3]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".[3]

    • A clear description of the contents (e.g., "Solid waste with this compound" or "Aqueous solution of this compound").

    • The associated hazards (e.g., "Toxic," "Irritant").[3]

  • Container Condition: Ensure all containers are in good condition, with no leaks or cracks, and are kept tightly closed except when adding waste.[6][7]

Step 3: Storage in a Satellite Accumulation Area (SAA) Store the prepared waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[6][7]

  • The SAA must be a secure, well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids.[9]

  • Inspect the SAA weekly to check for any leaks or container degradation.[6]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[7]

Step 4: Arranging for Final Disposal Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year), arrange for its removal.[6][7]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[3][7]

  • Provide the disposal personnel with a complete and accurate description of the waste.

Step 5: Managing Empty Containers A container that once held this compound must be properly decontaminated before being disposed of as non-hazardous trash.[4]

  • Triple Rinse: Rinse the empty container three times with a solvent (such as water or another appropriate solvent) capable of removing the chemical residue.[4]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and managed as hazardous liquid waste.[4]

  • Deface Label: Completely remove or deface the original chemical label on the container.[4]

  • Final Disposal: The triple-rinsed container can then be disposed of as regular laboratory trash.[4]

Spill Cleanup In case of a spill, wear appropriate PPE, avoid generating dust, and clean up the material immediately.[2]

  • Solid Spills: Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal as hazardous waste.[2]

  • Liquid Spills: Use an absorbent material to contain and clean up the spill. The contaminated absorbent must then be collected as solid hazardous waste.[4]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Waste Generated (this compound) ppe Step 1: Wear Appropriate PPE start->ppe segregate Step 2: Segregate Waste by Type ppe->segregate solid Solid Waste (Powder, Contaminated Items) segregate->solid Solid liquid Liquid Waste (Solutions) segregate->liquid Liquid sharps Sharps Waste (Needles, Glass) segregate->sharps Sharps container_solid Collect in Labeled, Leak-Proof Container solid->container_solid container_liquid Collect in Labeled, Compatible Container liquid->container_liquid container_sharps Collect in Labeled, Puncture-Resistant Container sharps->container_sharps store Step 3: Store Securely in Satellite Accumulation Area container_solid->store container_liquid->store container_sharps->store pickup Step 4: Arrange Pickup by EHS or Licensed Contractor store->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 5-Aminoquinoline, ensuring the protection of laboratory personnel and the integrity of your research. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to address your operational questions.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as an irritant and may be harmful if swallowed, inhaled, or comes into contact with skin.[1] All personnel must be trained on the specific hazards and handling procedures outlined in this document and the Safety Data Sheet (SDS) before working with this compound.

Emergency Contact: In case of exposure or spill, immediately contact your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory for all procedures involving this compound. The following table summarizes the required PPE.

Protection Type Specific Requirement Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.[2]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A dust mask (e.g., N95) is recommended for handling the powder form.To prevent inhalation of dust and vapors.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling and Use
  • Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Weighing: When weighing the solid compound, take care to avoid generating dust.

  • Hygiene: Wash hands thoroughly after handling.[3]

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.

    • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Storage of Waste: Store hazardous waste in a designated satellite accumulation area.

  • Arrangement for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[4][5] Do not dispose of this compound down the drain or in regular trash.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the related compound Quinoline for reference.

Property This compound Quinoline (for reference)
CAS Number 611-34-791-22-5
Molecular Formula C₉H₈N₂C₉H₇N
Molecular Weight 144.17 g/mol [1]129.16 g/mol
Melting Point 106 - 109 °C[3]-15 °C
Boiling Point 310 °C @ 760 mmHg[3]237 °C
Occupational Exposure Limit (OEL) Not establishedAIHA WEEL: 0.001 ppm (8-hour TWA)[6]

Note: Since a specific Occupational Exposure Limit for this compound has not been established, the limit for the structurally related compound Quinoline is provided for guidance. All contact should be minimized.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[3]

Chemical Spill Response

In the event of a spill, follow the workflow outlined below. For minor spills of solid this compound that you are trained and equipped to handle:

  • Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up. For large or unknown spills, contact your EHS department immediately.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the PPE section.

  • Contain the Spill: Cover the spill with an absorbent material to prevent it from spreading.

  • Clean Up: Carefully sweep or scoop up the spilled material and place it into a labeled hazardous waste container.[7] Avoid creating dust.[7]

  • Decontaminate: Wipe the spill area with a wet paper towel or appropriate decontaminating solution. Place all cleanup materials into the hazardous waste container.[7]

  • Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through your EHS department.

  • Report: Report the incident to your supervisor and EHS department.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area Alert->Evacuate Assess Assess the spill Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Minor spill, safe to clean Call_EHS Contact EHS Immediately Assess->Call_EHS Major spill or unsure Contain Contain the spill Don_PPE->Contain Cleanup Clean up spilled material Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for responding to a chemical spill of this compound.

References

×

Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.